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  • Product: 5-Azaspiro[2.5]octane
  • CAS: 25337-01-3

Core Science & Biosynthesis

Foundational

5-Azaspiro[2.5]octane basic properties

An In-depth Technical Guide to 5-Azaspiro[2.5]octane: Core Properties and Applications Abstract 5-Azaspiro[2.5]octane is a saturated heterocyclic scaffold featuring a piperidine ring fused to a cyclopropane ring via a co...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Azaspiro[2.5]octane: Core Properties and Applications

Abstract

5-Azaspiro[2.5]octane is a saturated heterocyclic scaffold featuring a piperidine ring fused to a cyclopropane ring via a common spirocyclic carbon atom. This unique structural arrangement imparts a rigid, three-dimensional geometry that has garnered significant interest in the field of medicinal chemistry. As a bioisostere for common moieties like piperidine and gem-dimethyl groups, it offers a strategic tool for modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability. This guide provides a comprehensive overview of the fundamental properties of 5-azaspiro[2.5]octane, including its synthesis, characterization, reactivity, and its expanding role in modern drug discovery as a means to enhance potency, selectivity, and pharmacokinetic profiles of therapeutic candidates.

Introduction to a Key Spirocyclic Scaffold

Spirocycles, ring systems fused at a single atom, are increasingly recognized for their value in drug design.[1] Their inherent three-dimensionality provides a pathway to escape the "flatland" of traditional aromatic scaffolds, often leading to improved target engagement and novel intellectual property. The 5-azaspiro[2.5]octane core belongs to this class, consisting of a cyclopropane ring spiro-fused to the C4 position of a piperidine ring.

The incorporation of spirocyclic scaffolds is a validated strategy for increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule.[1] A higher Fsp³ count is correlated with increased clinical success, partly due to the creation of more complex and defined three-dimensional shapes that can lead to better complementarity with protein binding sites.[1] The 5-azaspiro[2.5]octane scaffold serves as a valuable building block for introducing this conformational rigidity and exploring underutilized chemical space.

Caption: Chemical structure of 5-Azaspiro[2.5]octane.

Core Physicochemical Properties

Understanding the fundamental properties of a scaffold is critical for its strategic deployment in a drug discovery campaign. The properties of 5-azaspiro[2.5]octane are primarily defined by its piperidine ring, with the cyclopropyl substituent providing unique steric and conformational constraints.

PropertyValueSource
Molecular Formula C₇H₁₃NPubChem CID: 22417185
Molecular Weight 111.18 g/mol PubChem CID: 22417185
IUPAC Name 5-azaspiro[2.5]octanePubChem CID: 22417185
Calculated pKa ~10.5 - 11.0(Estimated based on piperidine)
Calculated LogP 1.3PubChem CID: 22417185
Topological Polar Surface Area 12 ŲPubChem CID: 22417185
Hydrogen Bond Donors 1PubChem CID: 22417185
Hydrogen Bond Acceptors 1PubChem CID: 22417185

Causality Behind Properties:

  • pKa: The basicity of the secondary amine is comparable to that of piperidine. This strong basicity ensures that the molecule is predominantly protonated at physiological pH (7.4), which can be leveraged to enhance aqueous solubility.

  • LogP: The calculated LogP of 1.3 indicates a moderate degree of lipophilicity. The spiro-fused cyclopropane group adds hydrocarbon character but its rigid nature can limit unfavorable interactions with water compared to a more flexible alkyl chain, providing a tool to fine-tune lipophilicity.[1]

Synthesis and Characterization

The synthesis of 5-azaspiro[2.5]octane and its derivatives relies on established methods for constructing piperidine and cyclopropane rings.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the cyclopropane ring, revealing a piperidine-4-one precursor. This ketone can then be subjected to olefination followed by cyclopropanation, or direct reaction with a cyclopropylidene-transfer reagent. The piperidine ring itself can be traced back to simpler, acyclic precursors.

Retrosynthesis Target 5-Azaspiro[2.5]octane Precursor1 N-Protected Piperidin-4-one Target->Precursor1 Cyclopropane Disconnection Precursor2 Cyclopropanation Reagent Target->Precursor2 Reagent Identification

Caption: Retrosynthetic approach for 5-azaspiro[2.5]octane.

Exemplary Synthetic Protocol: Simmons-Smith Cyclopropanation

A common and reliable method for synthesizing the spiro[piperidine-4,1'-cyclopropane] core involves the cyclopropanation of a methylene-piperidine precursor.

Workflow:

  • Protection: The secondary amine of piperidin-4-one is protected, typically with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, to prevent side reactions.

  • Olefination: The protected ketone is converted to the corresponding exocyclic methylene compound via a Wittig reaction or similar olefination protocol.

  • Cyclopropanation: The double bond is reacted with a cyclopropanating agent, such as that generated from diiodomethane and a zinc-copper couple (Simmons-Smith reaction).

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acid for Boc) to yield the target 5-azaspiro[2.5]octane.

Synthesis_Workflow cluster_0 Methodology A 1. N-Boc-Piperidin-4-one B 2. Wittig Olefination (Ph3P+CH3Br-, BuLi) A->B C N-Boc-4-methylene- piperidine B->C D 3. Simmons-Smith (CH2I2, Zn-Cu) C->D E N-Boc-5-azaspiro[2.5]octane D->E F 4. Deprotection (TFA or HCl) E->F G 5-Azaspiro[2.5]octane F->G

Caption: Workflow for the synthesis of 5-azaspiro[2.5]octane.

Spectroscopic Characterization

Confirmation of the 5-azaspiro[2.5]octane structure is achieved through standard spectroscopic techniques.

  • ¹H NMR: The spectrum will show characteristic signals for the piperidine ring protons, typically in the 2.5-3.5 ppm range for those alpha to the nitrogen. The cyclopropane protons will appear as a complex multiplet at a significantly upfield chemical shift (typically 0.5-1.0 ppm) due to the ring strain and anisotropic effects.

  • ¹³C NMR: The most diagnostic signal is that of the quaternary spiro-carbon, which appears at a unique chemical shift. The cyclopropyl carbons will also be shifted upfield.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) will show a prominent [M+H]⁺ ion at m/z 112.19.

Chemical Reactivity and Derivatization

The synthetic utility of 5-azaspiro[2.5]octane lies in the reactivity of its secondary amine. This nitrogen atom serves as a versatile handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Key Reactions:

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones allows for the introduction of various alkyl groups.

  • N-Acylation: Treatment with acyl chlorides or anhydrides forms amide derivatives.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling conditions can be used to attach aryl and heteroaryl moieties.

These derivatizations are fundamental to integrating the scaffold into larger molecules during a lead optimization program.

Derivatization Scaffold 5-Azaspiro[2.5]octane Alkylation N-Alkylation (R-X, Base) Scaffold:f0->Alkylation Acylation N-Acylation (RCOCl, Base) Scaffold:f0->Acylation Arylation N-Arylation (Ar-X, Pd catalyst) Scaffold:f0->Arylation Product_Alk N-Alkyl Derivative Alkylation->Product_Alk Product_Acyl N-Amide Derivative Acylation->Product_Acyl Product_Aryl N-Aryl Derivative Arylation->Product_Aryl

Caption: Key derivatization reactions at the nitrogen center.

Role in Drug Discovery and Medicinal Chemistry

The 5-azaspiro[2.5]octane scaffold is a powerful tool for medicinal chemists aiming to optimize drug candidates.[2]

The Spirocyclic Advantage

The primary benefit of this scaffold is the introduction of a rigid, three-dimensional structure.[1] This contrasts with conformationally flexible open-chain or simple cyclic analogues.

  • Improved Potency and Selectivity: By locking the piperidine ring in a defined conformation, the scaffold can present appended pharmacophoric groups in an optimal orientation for binding to a biological target. This pre-organization can reduce the entropic penalty of binding, leading to higher potency.[1]

  • Modulation of Physicochemical Properties: Replacing a flexible group with a rigid spirocycle can favorably impact key drug-like properties. For example, exchanging a morpholine for an azaspirocycle has been shown to lower the distribution coefficient (logD), which can improve the overall ADME (absorption, distribution, metabolism, and excretion) profile.[1]

  • Metabolic Stability: The quaternary spiro-carbon and adjacent cyclopropyl C-H bonds are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to unconstrained aliphatic chains. This can block common metabolic pathways and increase the half-life of a drug candidate.

Bioisosterism

5-Azaspiro[2.5]octane can be considered a bioisostere of several common chemical motifs:

  • Constrained Piperidine: It acts as a conformationally locked version of a 4-substituted piperidine.

  • gem-Dimethyl or tert-Butyl Replacement: The spiro-cyclopropyl group can mimic the steric bulk of a gem-dimethyl or tert-butyl group but with a different exit vector and rigidity. This substitution can be used to probe steric pockets within a binding site.

  • Piperazine Bioisostere: In some contexts, azaspirocycles can serve as novel bioisosteres for piperazine, potentially altering properties like basicity and target selectivity.[3]

Conclusion

5-Azaspiro[2.5]octane is more than a simple building block; it is a strategic design element for the modern medicinal chemist. Its rigid, three-dimensional structure provides a reliable platform for orienting pharmacophores in defined vectors, while simultaneously offering a means to fine-tune critical physicochemical properties like lipophilicity and metabolic stability. As drug discovery programs continue to tackle increasingly complex biological targets, the rational incorporation of sophisticated scaffolds like 5-azaspiro[2.5]octane will be crucial for developing the next generation of potent, selective, and effective therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22417185, 5-Azaspiro[2.5]octane. PubChem. Retrieved January 7, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75420329, 5-Azaspiro[2.5]octane hydrochloride. PubChem. Retrieved January 7, 2026, from [Link].

  • ResearchGate. (2021, March). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]

  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Retrieved January 7, 2026, from [Link].

Sources

Exploratory

A Technical Guide to 5-Azaspiro[2.5]octane: Structure, Bonding, and Applications

Executive Summary Spirocyclic scaffolds have emerged as crucial building blocks in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic compounds by introducing defined three-di...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Spirocyclic scaffolds have emerged as crucial building blocks in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic compounds by introducing defined three-dimensional structures.[1] Among these, 5-azaspiro[2.5]octane, a molecule featuring a piperidine ring fused with a cyclopropane ring via a single carbon atom, presents a unique and valuable scaffold. Its inherent structural rigidity, combined with the synthetic versatility of the secondary amine, makes it an attractive motif for drug development professionals seeking to optimize lead compounds. This guide provides an in-depth analysis of the chemical structure, bonding characteristics, conformational behavior, synthesis, and strategic applications of 5-azaspiro[2.5]octane in drug discovery, serving as a comprehensive resource for researchers and scientists in the field.

Introduction: The Rise of 3D Scaffolds in Drug Design

The drive to develop novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond traditional, planar aromatic systems. Saturated, sp³-rich spirocyclic scaffolds are at the forefront of this movement, providing a robust method to introduce three-dimensionality into drug candidates.[1] This structural complexity allows for more precise positioning of substituents in three-dimensional space, which can lead to enhanced target binding, improved metabolic stability, and reduced lipophilicity.[1][2]

5-Azaspiro[2.5]octane is a prime example of such a scaffold. It acts as a non-classical bioisostere, a tool used to modify a lead compound's properties while retaining its biological activity.[3] By replacing common motifs like gem-dimethyl groups or larger rings, the 5-azaspiro[2.5]octane core can confer a favorable balance of rigidity and flexibility, influencing key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][4] This guide will dissect the fundamental chemical principles that make this molecule a powerful tool for the modern drug hunter.

Chemical Structure and Bonding Analysis

The defining feature of 5-azaspiro[2.5]octane is the spirocyclic fusion of a piperidine and a cyclopropane ring. The central, shared carbon atom (C3) is a quaternary, sp³-hybridized center that locks the two rings in a nearly orthogonal orientation.[5]

Figure 1: Chemical structure of 5-Azaspiro[2.5]octane with IUPAC numbering.

2.1. Hybridization and Ring Strain

The piperidine ring adopts a stable chair conformation to minimize steric and torsional strain, with all its carbon atoms and the nitrogen atom being sp³-hybridized. The cyclopropane ring, however, is a site of significant angle strain. The C-C-C bond angles are forced to be 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbons. This strain results in C-C bonds with increased p-character (Bent or "banana" bonds), making them electronically distinct from typical alkanes and susceptible to ring-opening reactions under specific conditions.

2.2. Conformational Analysis

The conformational landscape of 5-azaspiro[2.5]octane is primarily dictated by the piperidine ring's chair inversion and the orientation of the substituent on the nitrogen atom. A detailed conformational analysis using NMR spectroscopy reveals the existence of two primary chair conformers.[6] The energy barrier for ring inversion and the preferred orientation (axial vs. equatorial) of N-substituents are influenced by steric interactions with the rigid cyclopropane ring. This conformational restriction is a key attribute exploited in drug design to lock a molecule into a bioactive conformation.[1]

Synthesis and Characterization

The synthesis of azaspirocycles can be achieved through various strategies, including intramolecular C-H amination and cyclization reactions.[7] A particularly effective method for constructing the spiro-cyclopropane motif on a nitrogen-containing ring is the modified Kulinkovich reaction.

3.1. General Synthesis via Modified Kulinkovich Reaction

The de Meijere variation of the Kulinkovich reaction allows for the synthesis of cyclopropylamines from amides.[8] This transformation involves the reaction of a lactam precursor with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as Ti(OiPr)₄.[9][10] The reaction proceeds through a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent.[8][11]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Key Transformation cluster_product Product A N-Protected Piperidin-3-one B Modified Kulinkovich Reaction (e.g., EtMgBr, Ti(OiPr)4) A->B Lactam Formation C N-Protected 5-Azaspiro[2.5]octane B->C Cyclopropanation D Deprotection C->D E 5-Azaspiro[2.5]octane D->E

Figure 2: Generalized workflow for the synthesis of 5-Azaspiro[2.5]octane.

3.2. Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example for the synthesis of a protected 5-azaspiro[2.5]octane derivative, adapted from methodologies for Kulinkovich-type reactions.[12]

Step 1: Preparation of the Titanacyclopropane Reagent

  • To a stirred solution of titanium(IV) isopropoxide (1.2 eq) in anhydrous THF (10 mL/mmol) under an argon atmosphere at 0 °C, add ethylmagnesium bromide (3.0 M solution in diethyl ether, 2.2 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of a dark solution indicates the generation of the active titanacyclopropane species.

Step 2: Cyclopropanation

  • Cool the titanacyclopropane solution back to 0 °C.

  • Add a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF (5 mL/mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

Step 3: Workup and Purification

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove titanium salts.[12]

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford tert-butyl 5-azaspiro[2.5]octane-5-carboxylate.

3.3. Spectroscopic Characterization

Confirming the structure of 5-azaspiro[2.5]octane and its derivatives relies on standard spectroscopic techniques.

Technique Expected Observations
¹H NMR - Cyclopropyl Protons: High-field signals (typically 0.3-0.8 ppm) with complex splitting patterns due to geminal and cis/trans vicinal coupling. - Piperidine Protons: Signals in the range of 1.5-3.5 ppm, with chemical shifts and coupling constants indicative of a chair conformation.[13]
¹³C NMR - Spiro Carbon (C3): A unique quaternary signal, typically shifted downfield relative to other sp³ carbons. - Cyclopropyl Carbons (C7, C8): Characteristic upfield signals (typically 5-20 ppm) due to ring strain. - Piperidine Carbons (C1, C2, C4, C6): Signals in the typical aliphatic amine region (30-60 ppm).
Mass Spec. The molecular ion peak corresponding to the calculated mass of the compound (e.g., for C₇H₁₃N, m/z = 111.10).[14]
IR Spec. - N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ for the free amine. - C-H Stretch: Absorptions just below 3000 cm⁻¹ for the piperidine ring and often slightly above 3000 cm⁻¹ for the cyclopropane C-H bonds.

Table 1: Summary of expected spectroscopic data for the 5-azaspiro[2.5]octane scaffold.

Reactivity and Chemical Properties

The reactivity of 5-azaspiro[2.5]octane is dominated by the nucleophilic and basic character of the secondary amine.

  • N-Functionalization: The nitrogen atom readily undergoes standard amine reactions, including N-alkylation, N-acylation, N-arylation, reductive amination, and sulfonation. This provides a convenient handle for introducing diverse substituents and connecting the scaffold to other parts of a molecule.

  • Basicity: The piperidine nitrogen imparts basicity to the molecule. The pKa of the conjugate acid is expected to be similar to that of piperidine itself (around 11), although this can be modulated by N-substituents. Incorporation of heteroatoms into spirocycles can influence basicity; for instance, adding an oxygen atom can reduce basicity by about one pKa unit.[15]

  • Cyclopropane Ring Stability: The cyclopropane ring is generally stable under standard synthetic conditions. However, it can undergo ring-opening reactions under harsh conditions, such as catalytic hydrogenation at high pressure or treatment with strong electrophiles, which can be a consideration in multi-step syntheses.

Applications in Drug Discovery and Medicinal Chemistry

The true value of the 5-azaspiro[2.5]octane scaffold lies in its application as a strategic tool for optimizing drug candidates.[4]

5.1. Bioisosteric Replacement

Spirocycles are frequently employed as bioisosteres for other chemical groups to improve physicochemical properties.[16] For example, the 5-azaspiro[2.5]octane moiety can replace a piperidine ring with a gem-dimethyl or tert-butyl substituent, maintaining or increasing three-dimensionality while potentially improving metabolic stability and aqueous solubility.[4] This "escape from flatland" is a widely recognized strategy for improving the clinical success rate of drug candidates.

5.2. Scaffold for Novel Chemical Space

The rigid, three-dimensional nature of the scaffold provides well-defined exit vectors for substituents. This allows chemists to explore the surrounding chemical space with high precision, optimizing interactions with a biological target. This is a significant advantage over more flexible aliphatic or flat aromatic linkers.[1] The introduction of spirocyclic motifs has been shown to improve selectivity and lower off-target effects, such as hERG channel affinity.[4]

5.3. Case Examples

While specific approved drugs containing the parent 5-azaspiro[2.5]octane are not broadly documented, numerous patents and research articles highlight its use in developing novel agents. It is a common building block in libraries for high-throughput screening and is featured in compounds targeting a wide range of receptors and enzymes. For instance, spirocyclic piperidines are key components in the development of potent and selective σ receptor ligands and MCHr1 antagonists.[4][17]

Conclusion

5-Azaspiro[2.5]octane is more than just a chemical curiosity; it is a validated and powerful scaffold for modern drug discovery. Its unique combination of a strained cyclopropane ring and a functionalizable piperidine ring provides a rigid, three-dimensional framework with predictable geometry. By understanding its fundamental structure, bonding, and reactivity, medicinal chemists can strategically employ this scaffold to design next-generation therapeutics with enhanced properties and a higher probability of clinical success. The continued development of synthetic routes to novel substituted analogues will further expand the utility of this valuable building block.[18]

References
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  • 6-Azaspiro[2.5]octane hydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3514242209]
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. PubMed. (2022-09-15). [URL: https://pubmed.ncbi.nlm.nih.gov/36142688/]
  • Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. [URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=05-hmr-02-delta]
  • 6-Methyl-5-oxa-7-azaspiro[2.5]octane. BLDpharm. [URL: https://www.bldpharm.com/products/1534508-05-8.html]
  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR. ResearchGate. (2025-08-06). [URL: https://www.researchgate.

Sources

Foundational

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 5-Azaspiro[2.5]octane

For Immediate Release PITTSBURGH, PA – January 17, 2026 – In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical prope...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

PITTSBURGH, PA – January 17, 2026 – In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Among these, the 5-azaspiro[2.5]octane core has emerged as a significant building block, providing a rigid and versatile framework for the design of new therapeutic agents. This technical guide delves into the discovery and history of this important azaspirocycle, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocycles, carbocyclic or heterocyclic compounds characterized by a single atom shared between two rings, have garnered considerable attention in drug discovery. Their inherent three-dimensionality allows for a departure from the "flat" chemical space often occupied by traditional aromatic compounds. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability and aqueous solubility. The 5-azaspiro[2.5]octane scaffold, featuring a cyclopropane ring fused to a piperidine ring at the 5-position, represents a compelling intersection of these advantageous properties.

A Key Synthetic Breakthrough: The Wipf Group's Contribution

While sporadic mentions of related structures may exist in earlier literature, a pivotal moment in the accessibility and, therefore, the utility of the 5-azaspiro[2.5]octane core came in 2004. Researchers Peter Wipf, Corey R. J. Stephenson, and Maciej A. Walczak at the University of Pittsburgh published a diversity-oriented synthesis of various azaspirocycles, including 5-azaspiro[2.5]octanes.[1] Their approach provided a systematic and efficient route to these valuable building blocks.

The causality behind their experimental choices lay in the need for a convergent and flexible method to generate a library of related but distinct spirocycles for biological screening. The key to their synthesis was the generation of ω-unsaturated dicyclopropylmethylamines, which could then be subjected to various cyclization strategies.

Experimental Protocol: A Representative Synthesis of a 5-Azaspiro[2.5]octane Derivative

The following protocol is a representative example based on the methodologies that have been developed for the synthesis of 5-azaspiro[2.5]octane derivatives.

Step 1: Formation of the ω-Unsaturated Dicyclopropylmethylamine Precursor

This initial step involves a multicomponent condensation reaction. While the 2004 paper provides a general scheme, a typical procedure would involve the reaction of an N-protected imine with an alkyne in the presence of a zirconocene hydrochloride, followed by quenching with diiodomethane. This sequence efficiently constructs the necessary carbon framework with the terminal alkene required for the subsequent cyclization.

Step 2: Ring-Closing Metathesis

The ω-unsaturated dicyclopropylmethylamine is then treated with a Grubbs catalyst to effect a ring-closing metathesis (RCM). This powerful reaction forms the piperidine ring of the 5-azaspiro[2.5]octane core. The choice of a Grubbs catalyst is critical due to its tolerance of various functional groups and its efficiency in forming six-membered rings.

StepReagents and ConditionsPurpose
1N-protected imine, alkyne, zirconocene hydrochloride, diiodomethaneMulticomponent reaction to form the acyclic precursor.
2Grubbs Catalyst (e.g., Grubbs II) in an inert solvent (e.g., dichloromethane)Ring-closing metathesis to form the piperidine ring.
3Deprotection (e.g., acid or hydrogenation)Removal of the protecting group to yield the final 5-azaspiro[2.5]octane.

Diagram of the Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Cyclization and Deprotection A N-protected Imine + Alkyne D ω-Unsaturated Dicyclopropylmethylamine A->D Multicomponent Condensation B Zirconocene Hydrochloride B->D C Diiodomethane C->D F Protected 5-Azaspiro[2.5]octane D->F Ring-Closing Metathesis E Grubbs Catalyst E->F H 5-Azaspiro[2.5]octane F->H Removal of Protecting Group G Deprotection G->H

Caption: Synthetic workflow for 5-Azaspiro[2.5]octane.

The Role of 5-Azaspiro[2.5]octane in Medicinal Chemistry

The rigid cyclopropane ring of the 5-azaspiro[2.5]octane scaffold introduces a defined conformational constraint on the adjacent piperidine ring. This is highly desirable in drug design, as it can pre-organize the molecule for optimal interaction with a biological target, potentially increasing potency and reducing off-target effects.

While no blockbuster drugs containing the 5-azaspiro[2.5]octane core have been identified to date, the patent literature reveals its active investigation by pharmaceutical companies. Numerous patents claim 5-azaspiro[2.5]octane derivatives as potential therapeutic agents for a range of diseases. These patents often highlight the use of this scaffold as a bioisosteric replacement for other cyclic amines, aiming to improve pharmacokinetic and pharmacodynamic properties.

Diagram of the Relationship between Scaffold and Drug Properties

G A 5-Azaspiro[2.5]octane Scaffold B 3D Rigidity A->B E Novel Chemical Space A->E D Enhanced Binding Affinity B->D C Improved Metabolic Stability F Potential Drug Candidates C->F D->F E->F

Caption: Impact of the 5-Azaspiro[2.5]octane scaffold.

Structural and Conformational Analysis

The conformational behavior of the 5-azaspiro[2.5]octane system is a key aspect of its utility. The piperidine ring typically adopts a chair conformation, with the spiro-fused cyclopropane influencing the orientation of substituents. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are crucial for elucidating the precise three-dimensional structure and preferred conformations of derivatives. Such studies are essential for understanding structure-activity relationships (SAR) and for rational drug design.

Future Outlook

The 5-azaspiro[2.5]octane core is a testament to the ongoing evolution of synthetic chemistry and its impact on drug discovery. As synthetic methodologies become more refined and our understanding of the interplay between molecular architecture and biological activity deepens, we can expect to see this and other novel spirocyclic scaffolds play an increasingly important role in the development of the next generation of medicines. The foundation laid by early synthetic explorations continues to provide a springboard for innovation in the pharmaceutical industry.

References

  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 6(17), 3009–3012. [Link][1]

Sources

Exploratory

An In-Depth Technical Guide to 5-Azaspiro[2.5]octane: A Key Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry In the relentless pursuit of novel therapeutics with enhanced efficacy,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful strategy to introduce three-dimensionality into drug candidates. This unique structural feature imparts a rigid conformational constraint, which can lead to a more precise interaction with biological targets and a reduction in off-target effects. Among the diverse array of spirocyclic systems, the 5-azaspiro[2.5]octane core has garnered significant attention as a versatile building block in the design of innovative drug molecules. Its inherent rigidity and the presence of a secondary amine provide a valuable handle for further functionalization, allowing for the exploration of a vast chemical space. This guide provides a comprehensive overview of the core identifiers, synthesis, and the pivotal role of 5-azaspiro[2.5]octane in contemporary drug discovery.

Core Identifiers and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is paramount for research and development. This section provides the key identifiers and physicochemical properties of 5-Azaspiro[2.5]octane.

IdentifierValueSource
CAS Number 25337-01-3[1]
IUPAC Name 5-azaspiro[2.5]octane[2]
Molecular Formula C₇H₁₃N[3]
Molecular Weight 111.18 g/mol [3]
SMILES C1CNCC2(C1)CC2[2]
InChI Key UNOMGZZFCMNBCN-UHFFFAOYSA-N[4]

Hydrochloride Salt:

The hydrochloride salt of 5-Azaspiro[2.5]octane is also commercially available and frequently used in research due to its enhanced solubility in aqueous media, a critical factor for bioavailability in drug development.[3]

  • CAS Number: 1797157-33-5[3][5]

  • Molecular Formula: C₇H₁₄ClN[5]

  • Molecular Weight: 147.65 g/mol [3][5]

Synthesis of the 5-Azaspiro[2.5]octane Core

A plausible synthetic approach, based on the synthesis of analogous structures, could involve the following conceptual workflow:

G cluster_start Starting Materials cluster_reaction1 Reaction Cascade cluster_reaction2 Cyclization & Deprotection cluster_product Final Product A Cyclopropanecarbaldehyde D Knoevenagel Condensation & Michael Addition A->D B A suitable amine (e.g., benzylamine) B->D C A carbon nucleophile (e.g., a malonate derivative) C->D E Reductive Amination / Cyclization D->E Intramolecular F N-Deprotection (if necessary) E->F G 5-Azaspiro[2.5]octane F->G

Conceptual Synthesis Workflow for 5-Azaspiro[2.5]octane. This diagram illustrates a potential multi-step synthesis involving a condensation-addition cascade followed by cyclization and deprotection steps.

A detailed experimental protocol for a related compound, 4-oxa-7-azaspiro[2.5]octane, involves the reduction of a lactam intermediate. For instance, the reduction of an intermediate using red aluminum (a solution of sodium bis(2-methoxyethoxy)aluminum hydride in toluene) in tetrahydrofuran can yield the desired spirocyclic amine.[6] This suggests that a key strategy for the synthesis of 5-azaspiro[2.5]octane would likely involve the construction of a suitable piperidone precursor with a spiro-fused cyclopropane ring, followed by reduction of the amide functionality.

Reactivity and Functionalization

The 5-azaspiro[2.5]octane scaffold possesses a secondary amine, which is the primary site for chemical modification and functionalization. This allows for the straightforward introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

G cluster_reactions Common Functionalization Reactions center 5-Azaspiro[2.5]octane (Secondary Amine) alkylation N-Alkylation center->alkylation R-X, Base acylation N-Acylation center->acylation RCOCl, Base sulfonylation N-Sulfonylation center->sulfonylation RSO2Cl, Base reductive_amination Reductive Amination center->reductive_amination RCHO, [H] arylation N-Arylation (e.g., Buchwald-Hartwig) center->arylation Ar-X, Pd catalyst, Base

Reactivity of the 5-Azaspiro[2.5]octane Core. The secondary amine serves as a versatile handle for various N-functionalization reactions, enabling the synthesis of diverse compound libraries.

The presence of the carbonyl group in derivatives like tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate opens up another avenue for chemical modification. This ketone can participate in reactions such as nucleophilic additions or condensations, allowing for the introduction of substituents on the piperidine ring.[2]

Applications in Drug Discovery: A Scaffold for Three-Dimensional Diversity

The rigid, three-dimensional nature of the 5-azaspiro[2.5]octane scaffold is its most significant asset in drug design. By replacing more flexible or planar moieties like piperidines or morpholines, medicinal chemists can lock in a specific conformation that may be optimal for binding to a biological target. This can lead to increased potency and selectivity.[1]

The incorporation of spirocyclic scaffolds, including azaspirocycles, has been shown to improve key physicochemical properties of drug candidates, such as:

  • Increased Fsp³ character: A higher fraction of sp³-hybridized carbons is often associated with improved clinical success rates. Spirocycles inherently increase the Fsp³ character of a molecule.[1]

  • Modulation of Lipophilicity (logP/logD): The introduction of a spirocyclic core can influence a molecule's lipophilicity, which in turn affects its solubility, permeability, and metabolic stability.[1]

  • Improved Metabolic Stability: The rigid nature of the spirocyclic core can shield adjacent chemical bonds from metabolic enzymes, leading to increased stability and a longer half-life in the body.[1]

While specific examples of marketed drugs containing the 5-azaspiro[2.5]octane core are not yet prevalent, the scaffold is featured in numerous patents and preclinical studies. For instance, it has been incorporated as a core structure in the development of Aderbasib, an antineoplastic agent, and in isoxazolo[5,4-d]pyrimidine derivatives investigated as selective Toll-like receptor (TLR) inhibitors.[3]

Safety and Handling

Detailed safety information for the unsubstituted 5-azaspiro[2.5]octane is not extensively documented. However, data for its hydrochloride salt and other functionalized derivatives provide guidance on its handling. The hydrochloride salt is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3]

Recommended Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Conclusion

5-Azaspiro[2.5]octane represents a valuable and increasingly important scaffold in the toolkit of the modern medicinal chemist. Its unique three-dimensional and rigid structure offers a compelling strategy to overcome many of the challenges associated with traditional drug design. By providing a means to enhance target affinity, improve selectivity, and fine-tune physicochemical properties, the 5-azaspiro[2.5]octane core is poised to play a significant role in the development of the next generation of therapeutics. As synthetic methodologies for this and other novel spirocyclic systems continue to evolve, their application in drug discovery is expected to expand, leading to the creation of safer and more effective medicines.

References

  • PubChem. 5-Azaspiro[2.5]octane hydrochloride. [Link]

  • Google Patents. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
  • Sunway Pharm Ltd. 5-Azaspiro[2.5]octane - CAS:25337-01-3. [Link]

Sources

Foundational

Spectroscopic Characterization of 5-Azaspiro[2.5]octane: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-Azaspiro[2.5]octane, a saturated heterocyclic compound featuring a unique spirocyclic fusion of a piperi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-Azaspiro[2.5]octane, a saturated heterocyclic compound featuring a unique spirocyclic fusion of a piperidine and a cyclopropane ring. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral data for this molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of the predicted spectra, causality behind the spectral features, and robust, self-validating protocols for the future empirical analysis of this and structurally related compounds.

Introduction: The Structural Significance of 5-Azaspiro[2.5]octane

5-Azaspiro[2.5]octane is a fascinating molecule that combines the conformational dynamics of a piperidine ring with the inherent strain and unique electronic properties of a cyclopropane ring, fused at a single quaternary carbon. This spirocyclic architecture imparts a rigid, three-dimensional structure that is of increasing interest in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in a vast array of pharmaceuticals, while the cyclopropane ring can act as a metabolically stable bioisostere for other functional groups. Understanding the foundational spectroscopic properties of this parent scaffold is crucial for the unambiguous identification and characterization of its derivatives.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 5-Azaspiro[2.5]octane, providing a baseline for future empirical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 5-Azaspiro[2.5]octane are expected to exhibit distinct signals that reflect the molecule's unique topology.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, yet informative. The key feature will be the significant upfield shift of the cyclopropyl protons due to the diamagnetic anisotropy of the three-membered ring.

Table 1: Predicted ¹H NMR Data for 5-Azaspiro[2.5]octane (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.85t, J ≈ 5.5 Hz4HH-4, H-6 (axial & equatorial)Protons adjacent to the nitrogen are deshielded. The triplet arises from coupling to the protons at C-3 and C-7.
~1.60t, J ≈ 5.5 Hz4HH-3, H-7 (axial & equatorial)These methylene protons are in a more alkane-like environment, hence they appear further upfield compared to those adjacent to the nitrogen.
~1.55br s1HN-HThe N-H proton of a secondary amine typically appears as a broad singlet and its chemical shift can be concentration and solvent dependent. Exchange with D₂O would cause this signal to disappear.
~0.45s4HH-1, H-2 (cis & trans)Protons on a cyclopropane ring are highly shielded due to ring current effects and appear at an unusually high field. Due to the symmetry, they are expected to be equivalent and appear as a singlet.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be characterized by a highly shielded signal for the cyclopropyl carbons and a distinct signal for the spirocyclic carbon.

Table 2: Predicted ¹³C NMR Data for 5-Azaspiro[2.5]octane (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~48.0C-4, C-6Carbons alpha to the nitrogen in a piperidine ring are deshielded and typically appear in this region.
~35.0C-3, C-7These carbons are in a typical alkane-like environment within the piperidine ring.
~25.0C-5 (Spiro)The quaternary spiro carbon is expected to be in a unique environment, shifted downfield compared to the other saturated carbons due to the strain of the fused ring system.
~12.0C-1, C-2The carbons of the cyclopropane ring are significantly shielded due to their high s-character and ring strain, resulting in a characteristic upfield chemical shift.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential for structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Azaspiro[2.5]octane in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the N-H signal confirms its assignment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (in this case, confirming the CH₂ signals).

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ¹H-¹³C correlations, which can be crucial for confirming the assignment of the quaternary spiro carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 5-Azaspiro[2.5]octane will be dominated by absorptions corresponding to N-H and C-H bonds.

Table 3: Predicted IR Absorption Bands for 5-Azaspiro[2.5]octane

Wavenumber (cm⁻¹)IntensityVibration TypeRationale
~3310WeakN-H stretchSecondary amines typically show a single, weak N-H stretching band in this region. The band is generally sharper than the O-H stretch of alcohols.
~3080MediumC-H stretch (cyclopropane)The C-H bonds in a cyclopropane ring have more s-character and thus vibrate at a higher frequency than those in a typical alkane. This is a characteristic feature for identifying a cyclopropane ring.
2940 - 2850StrongC-H stretch (alkane)These strong absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the piperidine ring.
~1450MediumCH₂ scissoringBending vibration of the methylene groups in the piperidine and cyclopropane rings.
~1130MediumC-N stretchThe stretching vibration of the carbon-nitrogen bond in an aliphatic amine.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: As 5-Azaspiro[2.5]octane is expected to be a liquid or a low-melting solid at room temperature, the simplest method is to prepare a thin film. Place a small drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample plates in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and inferring its structure.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI) conditions, 5-Azaspiro[2.5]octane is expected to produce a distinct molecular ion peak and undergo characteristic fragmentation pathways, primarily initiated by the ionization of the lone pair of electrons on the nitrogen atom.

  • Molecular Ion (M⁺•): The molecular weight of 5-Azaspiro[2.5]octane (C₇H₁₃N) is 111.10. Therefore, the molecular ion peak is predicted to appear at m/z = 111.

  • Key Fragmentation Pathways:

    • α-Cleavage: The most probable fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom. This would involve the loss of a cyclopropyl radical to form a stable iminium ion at m/z = 70. Alternatively, cleavage within the piperidine ring could lead to the loss of an ethyl radical, resulting in a fragment at m/z = 82.

    • Ring Fission: The piperidine ring can undergo cleavage, leading to various smaller acyclic fragment ions.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 5-Azaspiro[2.5]octane

m/zProposed Fragment StructureFragmentation Pathway
111[C₇H₁₃N]⁺•Molecular Ion
110[M-H]⁺Loss of a hydrogen radical from the molecular ion.
82[C₅H₈N]⁺α-Cleavage with loss of C₂H₅• from the piperidine ring.
70[C₄H₈N]⁺α-Cleavage with loss of the cyclopropyl radical.
Experimental Protocol for MS Data Acquisition
  • Sample Introduction: For a volatile compound like 5-Azaspiro[2.5]octane, direct infusion via a heated probe or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) would be appropriate.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

Visualizations

Molecular Structure

Caption: Molecular structure of 5-Azaspiro[2.5]octane.

Proposed MS Fragmentation Workflow

MS_Fragmentation M Molecular Ion (M⁺•) m/z = 111 F1 Iminium Ion m/z = 70 M->F1 - •C₃H₅ (α-cleavage) F2 [M-H]⁺ m/z = 110 M->F2 - •H F3 Iminium Ion m/z = 82 M->F3 - •C₂H₅ (α-cleavage)

Caption: Proposed primary fragmentation pathways for 5-Azaspiro[2.5]octane in EI-MS.

Conclusion

This technical guide presents a detailed, theory-based prediction of the NMR, IR, and MS spectra of 5-Azaspiro[2.5]octane. The unique structural features of this spirocyclic amine are expected to give rise to a distinct spectroscopic fingerprint, most notably the highly shielded proton and carbon signals of the cyclopropane ring. The provided protocols offer a robust framework for the empirical validation of these predictions. This foundational spectroscopic analysis is a critical first step in unlocking the potential of the 5-azaspiro[2.5]octane scaffold for applications in chemical synthesis and drug discovery.

References

  • Oreate AI. (2026). Decoding the IR Spectrum of Secondary Amines. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of cyclopropane. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of cyclopropane. [Link]

  • Wikipedia. Piperidine. [Link]

Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Azaspiro[2.5]octane Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The 5-azaspiro[2.5]octane scaffold, a unique three-dimensional bioisostere of piperidine, has garnered significan...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 5-azaspiro[2.5]octane scaffold, a unique three-dimensional bioisostere of piperidine, has garnered significant attention in medicinal chemistry. Its rigid, spirocyclic structure offers a compelling strategy to navigate novel chemical space, fine-tune physicochemical properties, and enhance target engagement in drug discovery programs. This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and therapeutic applications of this promising heterocyclic system.

The 5-Azaspiro[2.5]octane Core: A Gateway to Three-Dimensionality

The defining feature of the 5-azaspiro[2.5]octane core is the fusion of a cyclopropane and a piperidine ring through a single spiro-carbon atom. This arrangement imparts a rigid, non-planar geometry that contrasts with the more flexible nature of traditional piperidine rings. This inherent three-dimensionality is a key advantage in modern drug design, as it allows for more precise spatial orientation of substituents to interact with biological targets.[1]

The spirocyclic nature of these compounds contributes to a higher fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with increased success rates in clinical development.[2] By replacing a flat aromatic ring or a conformationally mobile aliphatic ring with a 5-azaspiro[2.5]octane moiety, medicinal chemists can improve key drug-like properties such as aqueous solubility and metabolic stability, while potentially reducing off-target effects.[2]

Diagram 1: Core Structure of 5-Azaspiro[2.5]octane

Caption: The fundamental 5-azaspiro[2.5]octane ring system.

Synthesis of the 5-Azaspiro[2.5]octane Scaffold

Several synthetic strategies have been developed to access the 5-azaspiro[2.5]octane core and its derivatives. These methods often involve the construction of one of the rings onto a pre-existing cyclic precursor.

Ring Closure of Acyclic Amines

One common approach involves the ring closure of a γ-halo amine. This method provides a straightforward route to the piperidine portion of the spirocycle. For instance, starting from methyl 4-chloroacetoacetate, a multi-step synthesis can yield a γ-azido methyl ester precursor. Subsequent hydrolysis and Staudinger reduction of the azide furnishes a halo amine which can be cyclized under basic conditions to form the azetidine ring, a precursor that can be further elaborated into the desired 5-azaspiro[2.5]octane system.[3]

Multicomponent Condensation and Ring-Closing Metathesis

More advanced strategies employ multicomponent condensation reactions followed by selective ring-closing metathesis. This powerful combination allows for the rapid assembly of complex molecular architectures from simple starting materials.

Experimental Protocol: Synthesis of a 4,7-Diazaspiro[2.5]octane Derivative

A disclosed synthesis method for a 4,7-diazaspiro[2.5]octane compound utilizes a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate as the starting material. The synthesis proceeds through a sequence of substitution, protection, deprotection, and reduction steps to yield the final spirocyclic product.[4]

  • Step 1: Substitution. A solution of (1-((((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate (5g, 15mmol), glycine methyl ester hydrochloride (4g, 31mmol), and potassium carbonate (13g, 90mmol) in acetonitrile (60mL) is stirred at room temperature for 2-3 hours.[4]

  • Step 2: Protection. A protecting group, such as a benzyl group, is introduced by adding the corresponding halide to the reaction mixture.[4]

  • Step 3: Deprotection and Cyclization. Under acidic conditions, for example using trifluoroacetic acid in dichloromethane, the p-methoxybenzyloxycarbonyl group is removed, leading to cyclization to form the piperazine-2,5-dione ring.[4]

  • Step 4: Reduction. The resulting dione is reduced, for instance with a borane reagent, to afford the 4,7-diazaspiro[2.5]octane scaffold.[4] The final product can be purified by silica gel column chromatography.[4]

Diagram 2: General Synthetic Workflow

Synthesis_Workflow Start Acyclic Precursors Step1 Ring Formation Start->Step1 Cyclization Intermediate Spirocyclic Intermediate Step1->Intermediate Step2 Functionalization Intermediate->Step2 Substitution/Coupling Final Target Derivative Step2->Final

Caption: A generalized workflow for the synthesis of 5-azaspiro[2.5]octane derivatives.

Physical and Chemical Properties

The physical and chemical properties of 5-azaspiro[2.5]octane derivatives are influenced by the nature of the substituents on both the cyclopropane and piperidine rings.

Physical Properties

Generally, 5-azaspiro[2.5]octane derivatives are crystalline solids or oils at room temperature. The introduction of polar functional groups can increase melting points and enhance solubility in polar solvents. The hydrochloride salt form is often utilized to improve aqueous solubility, a critical factor for bioavailability in drug development.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPTopological Polar Surface Area (Ų)
5-Azaspiro[2.5]octane hydrochloride[5]C₇H₁₄ClN147.64--
tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate[6]C₁₂H₁₉NO₃225.281.9846.61
5-Methyl-1-oxa-5-azaspiro[2.5]octane[7]C₇H₁₃NO127.180.4815.77
Chemical Reactivity

The chemical reactivity of the 5-azaspiro[2.5]octane core is primarily dictated by the secondary amine of the piperidine ring, which behaves as a nucleophile.

  • N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated to introduce a wide range of substituents. These reactions typically proceed under standard conditions using alkyl halides or acyl chlorides in the presence of a base.

  • Reactions with Electrophiles: The piperidine nitrogen can react with various electrophiles, allowing for the construction of more complex derivatives.

  • Piperidine Ring Chemistry: The piperidine ring itself can undergo further functionalization, although the reactivity may be influenced by the steric bulk of the spirocyclic system.

The reactivity of the cyclopropane ring is generally low, providing a stable anchor for the spirocyclic system. However, under certain conditions, ring-opening reactions can occur, particularly with derivatives bearing activating groups.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and conformational analysis of 5-azaspiro[2.5]octane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the primary tools for confirming the structure of these compounds. A detailed analysis of a related 1-oxa-2-azaspiro[2.5]octane system provides valuable insights into the expected spectral features.[8]

  • ¹H NMR: The proton signals of the cyclopropane ring typically appear in the upfield region (around 0.5-1.5 ppm). The protons on the piperidine ring exhibit more complex splitting patterns due to the rigid chair-like conformation. The chemical shifts and coupling constants are sensitive to the stereochemistry and the nature of the substituents.

  • ¹³C NMR: The spiro-carbon atom typically appears as a quaternary signal. The chemical shifts of the piperidine carbons are indicative of the ring conformation.

  • ¹⁵N NMR: This technique can provide additional information about the electronic environment of the nitrogen atom.[8]

Conformational analysis using NMR is crucial for understanding the three-dimensional shape of these molecules, which directly impacts their biological activity. The preferred conformations can be determined by analyzing homonuclear coupling constants and chemical shifts.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups within the molecule.

  • N-H Stretch: For the parent 5-azaspiro[2.5]octane, a characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretching bands will be present around 2850-3000 cm⁻¹.

  • Carbonyl Stretch: For derivatives containing amide or ketone functionalities, a strong C=O stretching absorption will be observed in the range of 1630-1750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of 5-azaspiro[2.5]octane derivatives. Under electron ionization (EI), the molecular ion is typically observed. Fragmentation often involves cleavage of the bonds adjacent to the nitrogen atom and within the piperidine ring.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 5-azaspiro[2.5]octane derivatives make them attractive scaffolds for the development of novel therapeutics across various disease areas.

Central Nervous System (CNS) Drug Discovery

The ability to cross the blood-brain barrier is a critical requirement for CNS-acting drugs. The physicochemical properties of spirocyclic scaffolds, including their potential for improved solubility and reduced lipophilicity compared to flat aromatic systems, make them well-suited for CNS drug design.[9] The rigid conformation of the 5-azaspiro[2.5]octane core can lead to higher affinity and selectivity for CNS targets.

G Protein-Coupled Receptor (GPCR) Ligands

GPCRs are a major class of drug targets, and the development of selective ligands is a key focus of pharmaceutical research. The three-dimensional nature of 5-azaspiro[2.5]octane derivatives allows for the precise positioning of pharmacophoric groups to interact with the complex binding pockets of GPCRs.[10] Arylpiperazine-containing compounds, which are structurally related to N-aryl-5-azaspiro[2.5]octanes, are known to be potent aminergic GPCR ligands.[11]

Diagram 3: Interaction with a GPCR Binding Pocket

GPCR_Interaction cluster_receptor GPCR Binding Pocket cluster_ligand 5-Azaspiro[2.5]octane Derivative Hydrophobic Pocket Hydrophobic Pocket H-Bond Donor H-Bond Donor H-Bond Acceptor H-Bond Acceptor Spiro Core Spiro Core Spiro Core->Hydrophobic Pocket Aromatic Group Aromatic Group Aromatic Group->Hydrophobic Pocket Hydrophobic Interaction Polar Group Polar Group Polar Group->H-Bond Donor H-Bonding Polar Group->H-Bond Acceptor H-Bonding

Caption: Hypothetical binding mode of a 5-azaspiro[2.5]octane derivative in a GPCR.

Conclusion and Future Perspectives

The 5-azaspiro[2.5]octane scaffold represents a valuable and underexplored area of chemical space for drug discovery. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability provide a powerful platform for the design of novel therapeutics with improved physicochemical and pharmacological properties. As synthetic methodologies continue to advance and our understanding of structure-activity relationships for this scaffold deepens, we can anticipate the emergence of new and innovative drug candidates based on the 5-azaspiro[2.5]octane core.

References

  • PubChem. 5-Azaspiro[2.5]octane hydrochloride. Available from: [Link]

  • PubChem. Tert-butyl 7-oxo-5-azaspiro(2.5)octane-5-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. J Org Chem. 2013;78(15):7496-7505.
  • Scott et al. Assessing molecular scaffolds for CNS drug discovery. Drug Discov Today. 2017;22(7):965-969.
  • Mayr et al. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Angew Chem Int Ed Engl. 2021;60(1):1-12.
  • Herrera et al. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magn Reson Chem. 2012;50(1):33-9.
  • Kappe et al. Spiro-β-lactams. Synthesis. 2005;2005(12):1885-1915.
  • Foley et al. New Chemistry to Drive Molecular Discovery: Fit for Purpose? ChemMedChem. 2016;11(12):1243-1256.
  • Carreira et al. Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Org Lett. 2013;15(16):4134-4137.
  • ResearchGate. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available from: [Link]

  • National Center for Biotechnology Information. How ligands illuminate GPCR molecular pharmacology. Cell. 2018;172(4):857-871.
  • Caron et al. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. J Med Chem. 2022;65(1):340-357.
  • Google Patents. Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Bojarski et al. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. 2021;26(11):3198.
  • Unibo. Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction pro. Available from: [Link]

  • ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Available from: [Link]

  • Makosza et al. Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. Molecules. 2023;28(10):4015.

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Foundational

The Ascending Trajectory of 5-Azaspiro[2.5]octane: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 5-azaspiro[2.5]octane scaffold, a unique three-dimensional bioisostere of piperidine, is rapidly emerging as a priv...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-azaspiro[2.5]octane scaffold, a unique three-dimensional bioisostere of piperidine, is rapidly emerging as a privileged structural motif in medicinal chemistry. Its inherent conformational rigidity and novel chemical space offer significant advantages in the design of potent and selective therapeutic agents. This guide provides a comprehensive overview of the known and potential biological activities associated with this scaffold, delving into its role in the development of anticancer, immunomodulatory, and potentially neuroprotective agents. We will explore the structure-activity relationships, mechanisms of action, and synthetic strategies that underpin the growing interest in 5-azaspiro[2.5]octane derivatives, offering a technical resource for its application in contemporary drug discovery programs.

Introduction: The Architectural Advantage of the 5-Azaspiro[2.5]octane Scaffold

In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug design.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. The 5-azaspiro[2.5]octane core, which features a cyclopropane ring fused to a piperidine at the 5-position, offers a compelling combination of structural novelty and synthetic accessibility.[2]

The rigid nature of the spirocyclic junction locks the piperidine ring into a defined conformation, which can lead to enhanced binding affinity and selectivity for biological targets.[3] This conformational constraint is a key advantage over more flexible aliphatic rings, which can adopt multiple conformations, some of which may be non-productive for target engagement. Furthermore, the introduction of the spiro-cyclopropane moiety imparts a unique vectoral projection of substituents, allowing for a finer exploration of the chemical space within a target's binding pocket.

Anticancer Activity: The Case of Aderbasib, an ADAM Metalloprotease Inhibitor

A significant validation of the 5-azaspiro[2.5]octane scaffold's potential in oncology is its incorporation into the clinical candidate Aderbasib (INCB7839) .[2] Aderbasib is a potent, orally bioavailable inhibitor of ADAM10 and ADAM17, two members of the "a disintegrin and metalloprotease" family of enzymes.[4][5]

Mechanism of Action: Targeting the "Sheddase" Activity of ADAMs

ADAM10 and ADAM17 are membrane-bound proteases that play a crucial role in "shedding" the extracellular domains of various cell surface proteins, including ligands for the epidermal growth factor receptor (EGFR) family and the precursor of tumor necrosis factor (TNF).[2] This shedding process releases soluble protein ectodomains that can act as signaling molecules, driving tumor cell proliferation, survival, and metastasis. By inhibiting the sheddase activity of ADAM10 and ADAM17, Aderbasib effectively blocks the activation of multiple signaling pathways implicated in cancer progression.[2][5]

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cluster_membrane Cell Membrane ADAM17 ADAM17 Pro-TNFa Pro-TNFa ADAM17->Pro-TNFa Cleavage Soluble TNFa Soluble TNFa Pro-TNFa->Soluble TNFa Release Aderbasib Aderbasib Aderbasib->ADAM17 Inhibition Inflammation_Proliferation Inflammation & Proliferation Soluble TNFa->Inflammation_Proliferation Promotes

Caption: Aderbasib inhibits ADAM17, preventing the release of soluble TNF-α.

Structure-Activity Relationship (SAR) Insights

While detailed SAR studies for Aderbasib are proprietary, the chemical structure reveals the central role of the 5-azaspiro[2.5]octane core. The stereochemistry at the 6 and 7 positions of the piperidine ring is crucial for the precise orientation of the hydroxamate group, which chelates the zinc ion in the active site of the metalloprotease, and the 4-phenylpiperazinylcarbonyl moiety, which likely engages in further interactions within the enzyme's binding pocket.[2] The spirocyclic nature of the scaffold provides a rigid framework to maintain this optimal geometry.

Compound Scaffold Key Moieties Biological Target Activity
Aderbasib (INCB7839)5-Azaspiro[2.5]octaneHydroxamate, PhenylpiperazineADAM10, ADAM17Potent, orally active inhibitor[4]
Experimental Protocol: In Vitro ADAM17 Inhibition Assay

Objective: To determine the in vitro potency of a 5-azaspiro[2.5]octane derivative against ADAM17.

Materials:

  • Recombinant human ADAM17 (catalytic domain)

  • Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)

  • Test compound (e.g., Aderbasib) and DMSO (for dilution)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add 5 µL of the diluted compound to the wells of the microplate.

  • Add 20 µL of the recombinant ADAM17 enzyme solution (final concentration ~0.5 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic peptide substrate (final concentration ~10 µM).

  • Immediately begin kinetic reading of fluorescence intensity every 60 seconds for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Immunomodulatory Activity: Selective Toll-Like Receptor 7 (TLR7) Agonists

The 5-azaspiro[2.5]octane scaffold has also been successfully incorporated into a novel class of selective Toll-like receptor 7 (TLR7) agonists.[6] TLR7 is an endosomal receptor that recognizes single-stranded viral RNA, and its activation triggers an innate immune response characterized by the production of pro-inflammatory cytokines and type I interferons.[3] Small molecule TLR7 agonists have therapeutic potential as vaccine adjuvants and in the treatment of viral infections and cancer.

Isoxazolo[5,4-d]pyrimidine-based TLR7 Agonists

Researchers have developed a series of 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine derivatives that exhibit potent and selective TLR7 agonism.[6] In this series, the 5-azaspiro[2.5]octane moiety is attached to the C4 position of the pyrimidine ring.

dot

cluster_endosome Endosome TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruitment TLR7_Agonist Isoxazolo[5,4-d]pyrimidine (5-Azaspiro[2.5]octane) TLR7_Agonist->TLR7 Binds & Activates NF-kB_IRFs NF-κB / IRFs Activation MyD88->NF-kB_IRFs Cytokine_Production Cytokine & Interferon Production NF-kB_IRFs->Cytokine_Production

Caption: TLR7 agonism by 5-azaspiro[2.5]octane derivatives.

Structure-Activity Relationship (SAR) Highlights

The SAR studies revealed that the nature of the substituent at the C4 position of the isoxazolo[5,4-d]pyrimidine core is critical for TLR7 agonist activity. While some derivatives with an isobutylamine substituent were inactive or cytotoxic, the incorporation of a 3-methylpiperidine ring led to potent TLR7 agonism.[6] The best-in-class agonist, compound 21a , which features a 3-methylpiperidine substituent, exhibited an EC50 value of 7.8 µM and was non-cytotoxic.[6] This compound also induced the secretion of several key cytokines, including IL-1β, IL-12p70, IL-8, and TNF-α, confirming its ability to modulate the immune response.[6]

Compound Scaffold C4-Substituent TLR7 EC50 (µM) Selectivity vs. TLR8
21a 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine3-methylpiperidine7.8[6]Selective[6]
24a 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidinecyclopropyl25.3[6]Selective[6]
Experimental Protocol: HEK-Blue™ TLR7 Reporter Assay

Objective: To screen 5-azaspiro[2.5]octane derivatives for TLR7 agonist activity.

Materials:

  • HEK-Blue™ hTLR7 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Test compounds and DMSO

  • Positive control (e.g., R848)

  • 96-well flat-bottom plates

  • Spectrophotometer (620-655 nm)

Procedure:

  • Plate HEK-Blue™ hTLR7 cells at a density of ~5 x 10^4 cells/well in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add 20 µL of the diluted compounds to the respective wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Add 180 µL of QUANTI-Blue™ Solution to each well.

  • Incubate at 37°C for 1-3 hours.

  • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Determine the EC50 value by plotting the absorbance against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential in Neurodegenerative Diseases: Targeting RIPK1

Recent patent literature suggests a potential new therapeutic application for the 5-azaspiro[2.5]octane scaffold in the realm of neurodegenerative diseases. A patent application discloses isoxazolidine derivatives incorporating a 5-azaspiro[2.5]octan-4-one moiety as potential inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[7]

RIPK1 is a key mediator of necroptosis, a form of programmed inflammatory cell death that has been implicated in the pathogenesis of various neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). Inhibition of RIPK1 is therefore a promising therapeutic strategy to prevent neuronal cell death and mitigate neuroinflammation. While this application is still in the early stages of discovery, it highlights the versatility of the 5-azaspiro[2.5]octane scaffold and its potential to address unmet medical needs in neurology.

Synthesis of the 5-Azaspiro[2.5]octane Scaffold

The synthetic accessibility of a scaffold is paramount for its widespread adoption in drug discovery. The 5-azaspiro[2.5]octane core can be constructed through various synthetic routes. One common approach involves the use of a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate as a starting material, which undergoes substitution, protection, deprotection, and reduction steps to yield the final spirocycle.[8] This method avoids the use of hazardous reagents like boron trifluoride diethyl etherate.[8]

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Start_Material 1-(Hydroxymethyl)cyclopropyl Carbamate Derivative Substitution Substitution Start_Material->Substitution Protection Protection Substitution->Protection Deprotection Deprotection Protection->Deprotection Reduction Reduction Deprotection->Reduction Final_Product 5-Azaspiro[2.5]octane Reduction->Final_Product

Caption: General synthetic workflow for 5-azaspiro[2.5]octane.

Conclusion and Future Directions

The 5-azaspiro[2.5]octane scaffold has demonstrated significant promise as a privileged core in the development of novel therapeutics. Its successful incorporation into the anticancer agent Aderbasib and a new class of immunomodulatory TLR7 agonists validates its utility in generating potent and selective drug candidates. The emerging potential of 5-azaspiro[2.5]octane derivatives as RIPK1 inhibitors for neurodegenerative diseases further underscores the broad therapeutic applicability of this unique structural motif.

Future research in this area will likely focus on:

  • Expansion of Biological Targets: Exploring the utility of the 5-azaspiro[2.5]octane scaffold against a wider range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and other enzyme classes.

  • Development of Novel Synthetic Methodologies: Devising more efficient and versatile synthetic routes to access a greater diversity of functionalized 5-azaspiro[2.5]octane derivatives.

  • In-depth Structure-Activity Relationship Studies: Conducting comprehensive SAR studies to elucidate the key structural features of the scaffold that govern its interaction with different biological targets.

As the demand for innovative drug candidates with improved properties continues to grow, the 5-azaspiro[2.5]octane scaffold is poised to play an increasingly important role in the future of medicinal chemistry.

References

  • PubChem. Aderbasib. National Center for Biotechnology Information. [Link]

  • Šterk, D., et al. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega, 9(2), 2539–2553. [Link]

  • PubMed. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. [Link]

  • ChemRxiv. (2022). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • PubMed. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][4][5]triazine-based VEGFR-2 kinase inhibitors. [Link]

  • ChemRxiv. (2022). C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. [Link]

  • PubMed Central. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. [Link]

  • MDPI. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. [Link]

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • MDPI. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]

  • PubMed. (2003). Synthesis and Biological Evaluation of Novel Bis-Aziridinylnaphthoquinone Derivatives. [Link]

  • National Institutes of Health. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • PubMed. (2013). Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase. [Link]

  • Google Patents. (2024). WO2024233544A1 - Isoxazolidines as ripk1 inhibitors and use thereof.

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Exploratory

The Spirocyclic Piperidine Motif: A Technical Guide to 5-Azaspiro[2.5]octane as a Gateway to Bioactive Chemical Space

Foreword: The Allure of the Third Dimension in Natural Products and Drug Discovery In the relentless pursuit of novel therapeutic agents, the exploration of three-dimensional chemical space has become a paramount objecti...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Allure of the Third Dimension in Natural Products and Drug Discovery

In the relentless pursuit of novel therapeutic agents, the exploration of three-dimensional chemical space has become a paramount objective. Flat, aromatic structures that have dominated medicinal chemistry for decades are increasingly being supplemented by complex, spirocyclic scaffolds that offer superior physicochemical properties and novel intellectual property landscapes. Among these, the spiro-piperidine motif stands out as a privileged structural element found in a variety of natural products and synthetic drugs. This guide delves into the significance of this motif, using the synthetically tractable 5-azaspiro[2.5]octane core as a central case study. While direct examples of the unsubstituted 5-azaspiro[2.5]octane framework in natural products are not prominently documented, its constituent piperidine and cyclopropane rings are key components of numerous bioactive molecules. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, functionalization, and biological relevance of this important structural class, equipping them with the knowledge to leverage the 5-azaspiro[2.5]octane scaffold in their own research endeavors.

The Significance of the Spiro-Piperidine Motif in Bioactive Molecules

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products, prized for its ability to engage in crucial biological interactions and its favorable metabolic stability.[1][2] When incorporated into a spirocyclic system, the piperidine's conformational flexibility is constrained, presenting a more defined three-dimensional arrangement of substituents to a biological target. This pre-organization can lead to enhanced binding affinity and selectivity. Furthermore, the introduction of a spirocenter increases the molecule's saturation (a higher Fsp³), which often correlates with improved solubility, reduced off-target toxicity, and better overall pharmacokinetic profiles.[1]

The 5-azaspiro[2.5]octane core, comprising a piperidine ring fused to a cyclopropane ring at the 3-position, exemplifies these advantageous characteristics. The strained cyclopropane ring introduces unique electronic and conformational properties, offering a versatile platform for further chemical modification.

Synthetic Strategies for Accessing the 5-Azaspiro[2.5]octane Core

The construction of the 5-azaspiro[2.5]octane scaffold can be approached through several synthetic routes. The choice of a particular pathway is often dictated by the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the cyclopropanation of a suitable piperidine-based precursor.

Simmons-Smith Cyclopropanation of a Piperidine Alkene

A robust and widely employed method for the formation of cyclopropane rings is the Simmons-Smith reaction. This protocol utilizes a carbenoid species, typically generated from diiodomethane and a zinc-copper couple, to add a methylene group across a double bond.

Experimental Protocol: Synthesis of N-benzyl-5-azaspiro[2.5]octane

Step 1: Synthesis of N-benzyl-1,2,3,6-tetrahydropyridine

  • To a solution of 1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere of argon, is added triethylamine (1.2 eq).

  • The mixture is cooled to 0 °C in an ice bath.

  • Benzyl bromide (1.1 eq) is added dropwise over 15 minutes.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Upon completion, the reaction is quenched with water and the organic layer is separated.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-benzyl-1,2,3,6-tetrahydropyridine as a colorless oil.

Step 2: Simmons-Smith Cyclopropanation

  • A flame-dried round-bottom flask is charged with zinc-copper couple (3.0 eq) and anhydrous diethyl ether (0.2 M) under an argon atmosphere.

  • A solution of diiodomethane (3.0 eq) in diethyl ether is added dropwise, and the mixture is stirred at room temperature for 30 minutes.

  • A solution of N-benzyl-1,2,3,6-tetrahydropyridine (1.0 eq) in diethyl ether is then added dropwise.

  • The reaction mixture is heated to reflux and stirred for 24 hours.

  • After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • The resulting suspension is filtered through a pad of Celite®, and the filtrate is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification by flash chromatography (eluent: ethyl acetate/hexanes gradient) yields N-benzyl-5-azaspiro[2.5]octane.

Causality Behind Experimental Choices:

  • The use of an N-benzyl protecting group serves to prevent side reactions at the nitrogen atom and can be readily removed under various conditions to allow for further functionalization.

  • The Simmons-Smith reaction is chosen for its reliability and tolerance of the amine functionality. The heterogeneous nature of the zinc-copper couple requires vigorous stirring to ensure efficient reaction.

  • Careful quenching is necessary due to the presence of unreacted zinc-copper couple and organozinc intermediates.

Workflow for the Synthesis of N-benzyl-5-azaspiro[2.5]octane

G cluster_step1 Step 1: Synthesis of N-benzyl-1,2,3,6-tetrahydropyridine cluster_step2 Step 2: Simmons-Smith Cyclopropanation start1 1,2,3,6-tetrahydropyridine + Triethylamine in DCM reagent1 Benzyl Bromide (0 °C to RT) start1->reagent1 workup1 Aqueous Workup & Purification reagent1->workup1 product1 N-benzyl-1,2,3,6-tetrahydropyridine workup1->product1 precursor N-benzyl-1,2,3,6-tetrahydropyridine product1->precursor start2 Zinc-Copper Couple in Diethyl Ether reagent2 Diiodomethane start2->reagent2 reagent2->precursor Formation of Carbenoid reaction Reflux precursor->reaction workup2 Quench with NH4Cl (aq) & Purification reaction->workup2 product2 N-benzyl-5-azaspiro[2.5]octane workup2->product2

Caption: Synthetic workflow for N-benzyl-5-azaspiro[2.5]octane.

The Role of Azaspiro[2.5]octane Derivatives as Bioisosteres

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a powerful tool. Azaspirocycles, including derivatives of 5-azaspiro[2.5]octane, are increasingly being explored as bioisosteres for more common cyclic amines like piperidine and morpholine. The rigid, three-dimensional nature of the spirocyclic core can lead to improved target engagement and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

Biological Activity of Natural and Synthetic Spiro-Piperidines

While the unsubstituted 5-azaspiro[2.5]octane is primarily a synthetic building block, the broader class of spiro-piperidine containing molecules has demonstrated a wide range of biological activities. For instance, various spiro-alkaloids have been isolated from natural sources and have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3] The precise positioning of functional groups on the spirocyclic scaffold is critical for their biological function.

Table 1: Examples of Bioactive Spiro-Piperidine Derivatives

Compound ClassSourceBiological Activity
HistrionicotoxinsAmphibian SkinNeuromuscular blocking agents
Spiro-oxindolesSyntheticAnticancer, antiviral
Azaspiro[3.3]heptanesSyntheticCNS agents, improved metabolic stability

Future Directions: Functionalization and Application in Drug Discovery

The 5-azaspiro[2.5]octane core represents a versatile starting point for the synthesis of novel compound libraries for drug discovery. The secondary amine provides a convenient handle for the introduction of a wide variety of substituents through N-alkylation, N-acylation, and reductive amination. Furthermore, the cyclopropane and piperidine rings can be selectively functionalized to explore the surrounding chemical space.

Logical Relationship of Spiro-Piperidine Scaffolds in Drug Discovery

G cluster_scaffolds Core Scaffolds cluster_properties Physicochemical & Biological Properties cluster_applications Applications piperidine Piperidine - Ubiquitous in Drugs - Flexible Conformation azaspiro 5-Azaspiro[2.5]octane - Constrained Conformation - Increased Fsp³ - Novel Chemical Space piperidine->azaspiro Bioisosteric Replacement physchem Improved Properties - Solubility - Metabolic Stability - Reduced Lipophilicity azaspiro->physchem Leads to bioactivity Enhanced Bioactivity - Target Affinity - Selectivity - Reduced Off-Target Effects physchem->bioactivity Contributes to drug_discovery {Drug Discovery | - Novel Therapeutics - Expanded IP Landscape} bioactivity->drug_discovery Enables

Caption: The role of 5-azaspiro[2.5]octane in drug discovery.

Conclusion

The 5-azaspiro[2.5]octane core, while not a prominent natural product itself, serves as an excellent model system for understanding the synthesis and potential applications of the broader class of spiro-piperidine compounds. Its rigid, three-dimensional structure offers distinct advantages in the design of novel therapeutic agents with improved physicochemical and pharmacological properties. The synthetic methodologies outlined in this guide provide a practical foundation for researchers to access this valuable scaffold and explore its potential in their drug discovery programs. As the demand for novel, patentable chemical matter continues to grow, the strategic incorporation of spirocyclic motifs like 5-azaspiro[2.5]octane will undoubtedly play an increasingly important role in the future of medicine.

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Foundational

Introduction: The Rise of Three-Dimensional Scaffolds in Drug Discovery

An In-Depth Technical Guide to 5-Azaspiro[2.5]octane in Medicinal Chemistry In the landscape of modern drug discovery, medicinal chemists are increasingly venturing beyond traditional flat, aromatic structures in a strat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Azaspiro[2.5]octane in Medicinal Chemistry

In the landscape of modern drug discovery, medicinal chemists are increasingly venturing beyond traditional flat, aromatic structures in a strategy often termed "escaping from flatland".[1][2] This shift is driven by the need to develop novel therapeutics with enhanced potency, selectivity, and improved physicochemical properties. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful tool in this endeavor.[3][4][5] Their inherent three-dimensional and rigid nature allows for a more precise and complex presentation of functional groups into the three-dimensional space of a biological target's binding site.[4][6]

Among the diverse array of spirocyclic systems, the 5-azaspiro[2.5]octane core, which features a cyclopropane ring fused to a piperidine ring at the nitrogen-containing position, represents a particularly valuable scaffold. Its unique conformational rigidity and the strategic placement of the nitrogen atom make it an attractive building block for modulating drug-target interactions and optimizing pharmacokinetic profiles.[7] This guide provides a comprehensive technical overview of the 5-azaspiro[2.5]octane scaffold, covering its synthesis, key properties, and significant applications in medicinal chemistry.

Core Synthesis: A Methodological Approach

The synthesis of the 5-azaspiro[2.5]octane core requires a strategic approach to construct the unique spirocyclic junction. While various methods exist for creating azaspirocycles, a common strategy involves the construction of the piperidine ring onto a pre-existing cyclopropane-containing fragment.[7]

Experimental Protocol: Synthesis of 5-Azaspiro[2.5]octane Hydrochloride

This protocol outlines a representative multi-step synthesis, beginning with commercially available starting materials. The causality behind each step is crucial for understanding the transformation.

Step 1: Formation of the Cyclopropylmethyl Amine Precursor

  • Reaction: Start with 1,1-cyclopropanedimethanol. The diol is first converted to a dibromide using a standard brominating agent like phosphorus tribromide (PBr₃) in a non-polar solvent such as diethyl ether, kept at a low temperature (0 °C) to control the exothermic reaction.

  • Rationale: This conversion creates two reactive electrophilic sites for the subsequent nucleophilic substitution.

  • Work-up: The reaction mixture is carefully quenched with a saturated sodium bicarbonate solution to neutralize excess acid, and the product is extracted into an organic solvent.

  • Purification: The crude dibromide is purified by vacuum distillation or column chromatography.

Step 2: Azide Formation and Reduction

  • Reaction: The resulting 1,1-bis(bromomethyl)cyclopropane is reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This is a classic Sₙ2 reaction where the azide ion displaces the bromide.

  • Rationale: The azide serves as a masked amine. It is a robust nucleophile and is less prone to over-alkylation compared to using ammonia directly.

  • Reduction: The resulting diazide is then reduced to the corresponding diamine. A common and effective method is using a reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF) or by catalytic hydrogenation.

  • Rationale: This step unmasks the primary amine functionalities required for the subsequent cyclization.

Step 3: Intramolecular Cyclization to form the Piperidine Ring

  • Reaction: The 1,1-bis(aminomethyl)cyclopropane is treated with a suitable dielectrophile under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. For instance, a protected glutaraldehyde derivative or a similar five-atom linker can be used.

  • Rationale: High dilution conditions are critical to ensure the two ends of the same molecule react with each other rather than with other molecules in the solution.

  • Deprotection & Final Salt Formation: Following cyclization and any necessary deprotection steps, the free base of 5-azaspiro[2.5]octane is obtained. It is then treated with hydrochloric acid (HCl) in a suitable solvent (e.g., ether or isopropanol) to precipitate the hydrochloride salt.

  • Rationale: The hydrochloride salt form generally exhibits enhanced aqueous solubility and stability, which are critical properties for bioavailability and formulation in drug development.[7]

G A 1,1-Cyclopropanedimethanol B 1,1-Bis(bromomethyl)cyclopropane A->B PBr₃, Et₂O C 1,1-Bis(azidomethyl)cyclopropane B->C NaN₃, DMF D 1,1-Bis(aminomethyl)cyclopropane C->D LiAlH₄, THF E Protected 5-Azaspiro[2.5]octane D->E Dielectrophile, High Dilution F 5-Azaspiro[2.5]octane E->F Deprotection G 5-Azaspiro[2.5]octane HCl F->G HCl, Ether

Caption: Generalized synthetic workflow for 5-Azaspiro[2.5]octane HCl.

Physicochemical Properties: A Scaffold Built for Performance

The 5-azaspiro[2.5]octane scaffold possesses a unique combination of properties that make it highly attractive for medicinal chemistry applications. Its rigid spirocyclic nature significantly reduces the conformational flexibility compared to linear or simple cyclic amines. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

Furthermore, the structure is rich in sp³-hybridized carbons, a feature correlated with higher success rates in clinical development.[1] An increased fraction of sp³ carbons (Fsp³) often leads to improved solubility and metabolic stability by providing vectors for substitution that project out of the plane of the core rings, disrupting crystal packing and shielding the molecule from metabolic enzymes.[1]

Table 1: Computed Physicochemical Properties

The following table summarizes key computed properties for the 5-azaspiro[2.5]octane free base and its hydrochloride salt, highlighting the impact of salt formation.

Property5-Azaspiro[2.5]octane5-Azaspiro[2.5]octane HClReference
Molecular Formula C₇H₁₃NC₇H₁₄ClN[8]
Molecular Weight 111.18 g/mol 147.64 g/mol [8]
Topological Polar Surface Area (TPSA) 12.0 Ų12.0 Ų[8]
Predicted logP 1.3-[9]
Aqueous Solubility LowEnhanced[7]

Data sourced from PubChem and other chemical databases.[8][9]

Applications in Medicinal Chemistry: Targeting Disease with 3D Precision

The unique structural and physicochemical attributes of the azaspiro[2.5]octane framework have been leveraged in the design of modulators for various biological targets, particularly within the central nervous system (CNS).

Case Study 1: Muscarinic Acetylcholine Receptor (mAChR) Antagonists

Muscarinic receptors, a family of G-protein coupled receptors (M₁-M₅), are critical for regulating a wide range of physiological functions.[10][11] Modulating these receptors, especially the M₄ subtype, is a promising strategy for treating neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[12][13]

While direct examples using the 5-azaspiro[2.5]octane core are emerging, extensive research on the closely related 6-azaspiro[2.5]octane scaffold provides compelling evidence of its utility. In a notable study, a series of chiral 6-azaspiro[2.5]octanes were developed as highly potent and selective antagonists for the M₄ muscarinic receptor.[12]

Structure-Activity Relationship (SAR) Insights:

  • Spirocyclic Core: The rigid spirocycle was essential for orienting key pharmacophoric elements correctly within the M₄ receptor binding pocket.

  • Stereochemistry: Chiral separation revealed that the (R)-enantiomer possessed significantly higher potency for both human and rat M₄ receptors, underscoring the importance of precise three-dimensional geometry for optimal target engagement.[12]

  • Property Optimization: The spirocyclic scaffold contributed to excellent aqueous solubility and moderate brain exposure, desirable properties for a CNS-targeted therapeutic.[12]

This work demonstrates the power of the azaspiro[2.5]octane framework to generate subtype-selective ligands for challenging GPCR targets.

1 M₄ Receptor 2 Gᵢ/ₒ Protein 1->2 Activation 3 Adenylate Cyclase 2->3 Inhibition 4 cAMP 3->4 Conversion of ATP 5 Neuronal Inhibition 4->5 Downstream Signaling 6 Azaspiro[2.5]octane Antagonist 6->1 Blocks ACh Binding

Caption: M₄ receptor antagonism by an azaspiro[2.5]octane-based compound.

Case Study 2: Bioisosteric Replacement in Antibacterial Agents

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of drug design. The 5-azaspiro[2.5]octane scaffold and its relatives have been successfully employed as bioisosteres for more traditional heterocyclic rings like morpholine and piperazine.

In the development of novel analogues of the antibiotic linezolid, researchers replaced the metabolically labile morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety.[14][15] This strategic swap aimed to improve the metabolic stability and overall pharmacokinetic profile of the parent drug. The resulting compounds demonstrated that the azaspiro substructure was well-tolerated and could maintain potent antibacterial and antitubercular activity.[14] This highlights the potential of azaspirocycles, including 5-azaspiro[2.5]octane, to serve as robust bioisosteric replacements to overcome metabolic liabilities in drug candidates.

Case Study 3: Application in Antineoplastic Agents

The 5-azaspiro[2.5]octane core is also found in molecules targeting cancer pathways. It serves as a key structural component in Aderbasib, an antineoplastic agent that targets ADAM (A Disintegrin and Metalloproteinase) enzymes, which are involved in the shedding of cell-surface proteins like ErbB.[7] The rigid conformation of the spirocycle is crucial for positioning the necessary functional groups to interact with and inhibit the enzyme's active site, demonstrating the scaffold's applicability beyond CNS targets.

Future Perspectives and Conclusion

The 5-azaspiro[2.5]octane scaffold is a prime example of the value that three-dimensional, Fsp³-rich structures bring to medicinal chemistry.[1] Its rigid framework provides a stable platform for the precise spatial arrangement of substituents, enabling the fine-tuning of interactions with complex biological targets.[6] The demonstrated successes in developing selective muscarinic receptor antagonists and improving the properties of established drugs through bioisosteric replacement underscore its versatility.[12][14]

As drug discovery continues to tackle increasingly challenging targets, such as protein-protein interactions and allosteric sites, the demand for novel, non-flat scaffolds will only grow.[4] The synthetic accessibility and favorable physicochemical properties of 5-azaspiro[2.5]octane and its derivatives position them as powerful building blocks for the next generation of therapeutics. Future research will likely see this core incorporated into a wider range of therapeutic agents, from CNS drugs to oncology and infectious disease treatments, further solidifying the role of spirocycles as essential tools in the medicinal chemist's arsenal.

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Exploratory

A Theoretical Treatise on the Conformational Landscape of 5-Azaspiro[2.5]octane

Abstract This technical guide provides a comprehensive theoretical examination of the conformational preferences of 5-azaspiro[2.5]octane, a pivotal scaffold in modern medicinal chemistry. Azaspirocycles have emerged fro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical examination of the conformational preferences of 5-azaspiro[2.5]octane, a pivotal scaffold in modern medicinal chemistry. Azaspirocycles have emerged from synthetic novelties to indispensable tools in drug discovery, prized for their inherent three-dimensionality and conformational rigidity which can confer enhanced binding affinity and selectivity for biological targets.[1] This document synthesizes data from contemporary computational studies and foundational principles of stereochemistry to elucidate the complex conformational landscape of the 5-azaspiro[2.5]octane core. We will delve into the nuanced interplay of steric and stereoelectronic effects governed by the spiro-fused cyclopropane ring, which dramatically influences the conformational equilibrium of the piperidine moiety. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this unique molecular architecture to inform rational drug design and lead optimization efforts.

Introduction: The Rising Prominence of Azaspirocycles in Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional scaffolds to explore the vast chemical space offered by three-dimensional structures.[2] Azaspirocycles, spirocyclic frameworks incorporating at least one nitrogen atom, have become central to this endeavor.[2] Their rigid architecture provides precise conformational control, enabling tailored interactions with complex biological targets such as protein-protein interfaces and allosteric binding sites.[2]

The 5-azaspiro[2.5]octane scaffold, featuring a cyclopropane ring spiro-fused to a piperidine ring at the 4-position, is of particular interest. This arrangement imparts significant structural constraints that have profound implications for the molecule's shape, vectoral presentation of substituents, and ultimately, its pharmacological activity. Understanding the preferred three-dimensional arrangements, or conformations, of this core is therefore not merely an academic exercise but a critical prerequisite for its effective deployment in drug design.

The Conformational Dichotomy of the Piperidine Ring

The conformational analysis of 5-azaspiro[2.5]octane is fundamentally a study of the piperidine ring, which, like cyclohexane, can adopt several non-planar conformations to alleviate ring strain. The most notable of these are the chair, boat, and twist-boat forms.

  • Chair Conformation: This is typically the most stable conformation for a six-membered ring, as it minimizes both angle strain (all bond angles are close to the ideal tetrahedral angle of 109.5°) and torsional strain (all C-C bonds are staggered). Substituents on a chair conformation can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).

  • Boat Conformation: This is a more flexible and generally higher-energy conformation. It suffers from torsional strain due to eclipsing interactions between hydrogens on adjacent carbons and steric strain from the "flagpole" hydrogens at the 1 and 4 positions.

  • Twist-Boat (or Skew-Boat) Conformation: By slightly twisting the boat conformation, some of the torsional and steric strain can be relieved. The twist-boat is an intermediate energy conformation between the chair and the boat.

While the chair is the ground state for simple piperidines, the energetic landscape can be significantly altered by substitution patterns and, as we shall see, by the unique influence of a spiro-fused cyclopropane ring.

The "Cyclopropyl Effect": A Paradigm Shift in Conformational Preference

Recent groundbreaking research combining Density Functional Theory (DFT) calculations and low-temperature Nuclear Magnetic Resonance (NMR) experiments has revealed a fascinating and counter-intuitive conformational phenomenon in piperidines bearing a geminal spirocyclopropane ring.[1][3][4] This "cyclopropyl effect" challenges the long-held principle that bulky substituents on a six-membered ring overwhelmingly prefer the sterically less hindered equatorial position.

A 2024 study demonstrated that for 2-spirocyclopropyl piperidines, alkyl groups larger than a methyl group actually favor the axial position.[4] This preference for the axial conformation increases with the size of the substituent, a complete reversal of the trend predicted by standard A-values. For instance, a tert-butyl group, which has a strong equatorial preference in cyclohexane (A-value ≈ 5 kcal/mol), was found to be exclusively axial in the 2-spirocyclopropyl piperidine system at low temperatures.[4]

This remarkable shift is attributed to increased torsional strain in the equatorial conformer, where the substituent experiences unfavorable interactions with the cyclopropane ring.[4] While this research focused on 2-spirocyclopropyl piperidines, the underlying steric principles are directly applicable to the 5-azaspiro[2.5]octane (4-spirocyclopropyl piperidine) system. The presence of the spiro-fused cyclopropane ring at the 4-position is expected to similarly influence the conformational preferences of substituents on the piperidine ring, particularly at the adjacent 3- and 5-positions.

Computational Methodology for Conformational Analysis: A Validated Protocol

To accurately map the conformational energy landscape of 5-azaspiro[2.5]octane and its derivatives, a robust computational workflow is essential. The following protocol outlines a field-proven approach that balances accuracy with computational tractability.

Step-by-Step Computational Workflow:

  • Initial Conformer Generation:

    • Begin by constructing the 3D structure of the 5-azaspiro[2.5]octane derivative of interest.

    • Systematically generate all plausible initial conformations. For the piperidine ring, this must include both chair conformations (with the nitrogen lone pair or N-H/N-substituent in axial and equatorial positions), as well as boat and twist-boat conformations.

    • A conformational search using a molecular mechanics force field (e.g., MMFF94) is an efficient first step to identify a broad range of low-energy starting geometries.

  • Quantum Mechanical Geometry Optimization:

    • Each of the low-energy conformers identified in the previous step should be subjected to full geometry optimization using a higher level of theory.

    • Recommended Method: Density Functional Theory (DFT) is the method of choice for systems of this size. The B3LYP functional is a widely used and well-validated hybrid functional that provides a good balance of accuracy and computational cost.[5]

    • Recommended Basis Set: A Pople-style basis set such as 6-31G(d) is a suitable starting point. For higher accuracy, particularly when considering non-covalent interactions or subtle electronic effects, a larger basis set like 6-311+G(d,p) is recommended.

    • Solvation Effects: Biological processes occur in an aqueous environment. To model this, it is crucial to incorporate a solvation model. The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are excellent choices for implicitly modeling the effects of a solvent like water.[5]

  • Vibrational Frequency Analysis:

    • Following optimization, a vibrational frequency calculation must be performed for each stationary point at the same level of theory.

    • Purpose 1 (Verification): The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state, which is also valuable for understanding the energy barriers between conformers.

    • Purpose 2 (Thermodynamics): The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are necessary to calculate the Gibbs free energy of each conformer. The relative populations of conformers at a given temperature are determined by their differences in Gibbs free energy (ΔG).

  • Relative Energy Analysis:

    • Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of all stable conformers with respect to the global minimum energy structure.

    • These values allow for the quantitative determination of the conformational preferences and the energy barriers for interconversion.

Logical Flow of the Computational Protocol:

G cluster_0 Setup & Generation cluster_1 Quantum Mechanical Refinement cluster_2 Analysis & Interpretation A 1. Build 3D Structure of 5-Azaspiro[2.5]octane Derivative B 2. Molecular Mechanics Conformational Search (e.g., MMFF94) A->B Initial Geometry C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) + Solvation Model (PCM/SMD) B->C Low-Energy Conformers D 4. Vibrational Frequency Calculation C->D Optimized Geometries E 5. Verify True Minima (Zero Imaginary Frequencies) D->E Vibrational Frequencies F 6. Calculate Thermodynamic Properties (ΔE, ΔH, ΔG) E->F G 7. Determine Conformational Population and Energy Barriers F->G

Caption: A validated workflow for the theoretical conformational analysis of 5-azaspiro[2.5]octane derivatives.

The Conformational Landscape of 5-Azaspiro[2.5]octane: Key Insights

Based on the principles of the "cyclopropyl effect" and general piperidine conformational analysis, we can predict the key features of the 5-azaspiro[2.5]octane conformational landscape.

The Parent Scaffold: Chair Predominance

For the unsubstituted 5-azaspiro[2.5]octane, the piperidine ring is expected to exist predominantly in a chair conformation. There are two degenerate chair forms that rapidly interconvert via a ring-flip process. The nitrogen atom's lone pair of electrons is smaller than a hydrogen atom, and thus the conformation where the N-H bond is equatorial is generally slightly favored.

N-Substituted Derivatives: The Axial/Equatorial Balance

For N-substituted derivatives, the conformational preference will depend on the size of the substituent (R):

  • Small Substituents (e.g., -CH₃): A small N-alkyl group will likely exhibit a preference for the equatorial position to minimize 1,3-diaxial interactions with the hydrogens at the C2 and C6 positions.

  • Bulky Substituents (e.g., -C(CH₃)₃): A bulky N-substituent will strongly favor the equatorial position.

C-Substituted Derivatives: The Influence of the Spiro-Fusion

The most profound conformational consequences arise from substitution on the carbon atoms of the piperidine ring.

  • Substitution at C2/C6: Substituents at these positions will follow traditional conformational rules, with a preference for the equatorial position that increases with the steric bulk of the substituent.

  • Substitution at C3: This is where the "cyclopropyl effect" becomes critical. A substituent at the C3 position (adjacent to the spiro center) will experience significant steric interactions with the cyclopropane ring when in the equatorial orientation. Therefore, it is predicted that even moderately sized substituents at C3 will show an unusual preference for the axial position. This has significant implications for drug design, as it allows for the precise placement of functional groups in an axial orientation, which is often difficult to achieve in standard piperidine scaffolds.

In some highly substituted cases, particularly with bulky groups at both the α-carbon and on the piperidine ring, unfavorable steric interactions may be so severe that the chair conformation is destabilized, leading to a boat or twist-boat conformation becoming the global minimum.[6] DFT calculations have confirmed that such systems can adopt a boat conformation to minimize these interactions, a finding corroborated by X-ray crystallography.[6]

Quantitative Energetic Data (Illustrative)

The following table summarizes the expected relative energies for a hypothetical 3-isopropyl-5-azaspiro[2.5]octane, illustrating the predicted "cyclopropyl effect." The values are illustrative and would need to be calculated for any specific derivative using the protocol described in Section 4.

ConformerIsopropyl PositionRelative Gibbs Free Energy (ΔG, kcal/mol)Predicted Population (298 K)Rationale
Chair A Axial 0.00 ~95% Minimal torsional strain with the adjacent cyclopropane ring.
Chair E Equatorial ~1.8 ~5% Significant steric clash between the equatorial isopropyl group and the cyclopropane ring.
Twist-Boat -> 4.0 <0.1% Higher intrinsic energy than the chair conformations.

Conformational Interconversion Pathway:

G cluster_0 Energy Y_Axis Gibbs Free Energy (G) Y_Axis_Line Y_Axis_Line2 Y_Axis_Line->Y_Axis_Line2 Chair_A Chair (Axial-Sub) TS Transition State (Half-Chair) Chair_A->TS C1 Chair_A->C1 Ring Flip Chair_E Chair (Equatorial-Sub) TS->Chair_E C2 TS->C2 Ring Flip C1->TS Ring Flip C2->Chair_E Ring Flip

Caption: Illustrative energy profile for the chair-chair interconversion of a 3-substituted 5-azaspiro[2.5]octane.

Conclusion and Future Outlook

The 5-azaspiro[2.5]octane scaffold is far more than a simple three-dimensional building block. Its conformational behavior is governed by a subtle yet powerful interplay of steric and electronic forces, dominated by the spiro-fused cyclopropane ring. The resulting "cyclopropyl effect" can invert conventional conformational preferences, providing medicinal chemists with a unique tool to enforce axial positioning of substituents. This guide has outlined the theoretical underpinnings of this phenomenon and provided a robust, self-validating computational protocol for its investigation. As drug discovery continues to demand greater structural diversity and precision, a deep, theoretical understanding of scaffolds like 5-azaspiro[2.5]octane will be paramount in the rational design of the next generation of therapeutics.

References

  • Conformational control in 2-spirocyclopropyl piperidines. (2024). ResearchGate. Available at: [Link]

  • Spiro Cyclopropane Influences Axial Substituent Disposition in Cyclohexanes, Piperidines and Piperazines. (2025). Synfacts. Available at: [Link]

  • Izzotti, A., & Gleason, J. L. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 15, 18592–18600. Available at: [Link]

  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. (2024). Organic & Biomolecular Chemistry. Available at: [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. (2012). Magnetic Resonance in Chemistry. Available at: [Link]

  • Spiro Cyclopropane Influences Axial Substituent Disposition in Cyclohexanes, Piperidines and Piperazines. (2025). ResearchGate. Available at: [Link]

  • Energy landscape for cyclo-octane. (n.d.). ResearchGate. Available at: [Link]

  • Reactant Discovery with an Ab Initio Nanoreactor: Exploration of Astrophysical N-Heterocycle Precursors and Formation Pathways. (n.d.). PubMed Central. Available at: [Link]

  • Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. (2023). National Institutes of Health. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of 5-Azaspiro[2.5]octane

Abstract This technical guide provides detailed application notes and protocols for the purification of 5-Azaspiro[2.5]octane, a valuable spirocyclic amine scaffold in medicinal chemistry and drug development.[1][2] Give...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the purification of 5-Azaspiro[2.5]octane, a valuable spirocyclic amine scaffold in medicinal chemistry and drug development.[1][2] Given the challenges associated with the purification of basic amines, this document outlines systematic approaches employing distillation, column chromatography, and crystallization. The protocols are designed to be robust and adaptable, enabling researchers to obtain high-purity 5-Azaspiro[2.5]octane suitable for downstream applications. The causality behind experimental choices is emphasized to provide a deeper understanding of the purification strategies.

Introduction: The Importance of Purity for 5-Azaspiro[2.5]octane

5-Azaspiro[2.5]octane is a key building block in the synthesis of complex molecules with potential therapeutic applications. The presence of impurities, such as starting materials, reaction byproducts, or degradation products, can significantly impact the yield, selectivity, and biological activity of subsequent reactions and final compounds. Therefore, robust and efficient purification techniques are paramount.

The basic nature of the secondary amine in 5-Azaspiro[2.5]octane presents unique challenges during purification. Amines can interact strongly with acidic stationary phases like silica gel, leading to peak tailing, poor separation, and potential sample degradation.[3][4] This guide addresses these challenges by providing tailored protocols that mitigate these effects.

Potential Impurities in the Synthesis of 5-Azaspiro[2.5]octane

A comprehensive purification strategy begins with an understanding of potential impurities. Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as precursors to the spirocyclic core.

  • Reaction Intermediates: Incomplete cyclization or deprotection can lead to residual intermediates.

  • Byproducts: Side reactions can generate structurally related impurities.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Solvents: Residual solvents from the reaction or workup.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the selection of the most appropriate purification method.

Purification Workflow Overview

The selection of a purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A general workflow for the purification of 5-Azaspiro[2.5]octane is presented below.

PurificationWorkflow Crude Crude 5-Azaspiro[2.5]octane Distillation Fractional Distillation (for volatile impurities) Crude->Distillation Chromatography Column Chromatography (for non-volatile impurities) Distillation->Chromatography Crystallization Crystallization (for final polishing) Chromatography->Crystallization Pure High-Purity 5-Azaspiro[2.5]octane Crystallization->Pure

Caption: General purification workflow for 5-Azaspiro[2.5]octane.

Fractional Distillation: A First-Pass Purification

Protocol 1: Fractional Distillation of 5-Azaspiro[2.5]octane

Rationale: This protocol is designed to remove both lower and higher boiling impurities from the crude product. The use of a vacuum reduces the boiling point, preventing potential thermal degradation of the amine.

Materials:

  • Crude 5-Azaspiro[2.5]octane

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum pump and gauge

  • Boiling chips

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Add the crude 5-Azaspiro[2.5]octane and a few boiling chips to the round-bottom flask.

  • Applying Vacuum: Carefully apply a vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Gently heat the flask using a heating mantle.

  • Collecting Fractions:

    • Fore-run: Collect the initial, low-boiling fraction, which will contain volatile impurities and residual solvents.

    • Main Fraction: Once the temperature stabilizes, collect the fraction corresponding to the boiling point of 5-Azaspiro[2.5]octane. Monitor the purity of the fractions by TLC or GC-MS.

    • High-Boiling Residue: Stop the distillation before the flask is completely dry to avoid the concentration of non-volatile, potentially unstable residues.

  • Characterization: Analyze the collected main fraction for purity.

Column Chromatography: For High-Resolution Separation

Column chromatography is a powerful technique for separating compounds with similar polarities. For amines like 5-Azaspiro[2.5]octane, modifications to standard silica gel chromatography are often necessary to achieve good separation and recovery.[3]

Normal-Phase Chromatography

Rationale: Standard silica gel is acidic and can strongly interact with basic amines, leading to poor chromatography.[3] To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase. This deactivates the acidic silanol groups on the silica surface, reducing tailing and improving peak shape.[3][5] Alternatively, amine-functionalized silica can be used.[3]

Table 1: Recommended Starting Conditions for Normal-Phase Chromatography

ParameterRecommendationRationale
Stationary Phase Silica gel (deactivated) or Amine-functionalized silicaDeactivated silica minimizes unwanted interactions. Amine-functionalized silica provides a more inert surface for basic compounds.[3]
Mobile Phase Dichloromethane/Methanol with 0.1-1% TriethylamineA polar solvent system to elute the amine. TEA acts as a basic modifier to improve peak shape.[3][5]
Gradient Step or linear gradient from low to high methanol concentrationTo elute compounds with a range of polarities.
Detection TLC with a suitable stain (e.g., ninhydrin or permanganate)For visualizing the amine on TLC plates.
Protocol 2: Deactivated Silica Gel Column Chromatography

Materials:

  • Crude or distilled 5-Azaspiro[2.5]octane

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:MeOH with 0.5% TEA).

  • Column Packing: Pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the column by running several column volumes of the initial mobile phase through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

ChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing Slurry Prepare Silica Slurry (with TEA) Pack Pack Column Slurry->Pack Equilibrate Equilibrate Column Pack->Equilibrate Load Load Sample Equilibrate->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Pool Pool Pure Fractions TLC->Pool Concentrate Concentrate Pool->Concentrate

Caption: Workflow for deactivated silica gel column chromatography.

Reversed-Phase Chromatography

Rationale: Reversed-phase chromatography is an excellent alternative for purifying polar and ionizable compounds.[3] For basic amines, using an alkaline mobile phase (pH > 8) ensures the compound is in its neutral, free-base form, leading to better retention and separation.[3] Adding a competing amine like triethylamine can further improve peak shape.[3][4]

Protocol 3: Reversed-Phase Flash Chromatography

Materials:

  • Crude or partially purified 5-Azaspiro[2.5]octane

  • C18 reversed-phase silica gel

  • Acetonitrile

  • Deionized water

  • Triethylamine (TEA)

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • A: Water with 0.1% TEA

    • B: Acetonitrile with 0.1% TEA

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Loading: Dissolve the sample in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Run a gradient from low to high acetonitrile concentration.

  • Fraction Collection and Analysis: Collect fractions and analyze by LC-MS.

  • Solvent Removal: Combine the pure fractions and remove the acetonitrile under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with an organic solvent.

Crystallization: The Final Polishing Step

Crystallization is a highly effective method for achieving high purity, especially for solid compounds.[6][7] 5-Azaspiro[2.5]octane can be crystallized as its hydrochloride salt, which is often a stable, crystalline solid.[8]

Protocol 4: Crystallization of 5-Azaspiro[2.5]octane Hydrochloride

Rationale: The formation of a salt increases the polarity and often the crystallinity of an amine. This protocol describes the formation of the hydrochloride salt followed by crystallization from a suitable solvent system.

Materials:

  • Purified 5-Azaspiro[2.5]octane (free base)

  • Hydrochloric acid (e.g., 2 M in diethyl ether)

  • Anhydrous diethyl ether

  • Anhydrous ethanol or isopropanol

Procedure:

  • Salt Formation: Dissolve the purified 5-Azaspiro[2.5]octane in anhydrous diethyl ether. Slowly add a stoichiometric amount of HCl in diethyl ether while stirring. The hydrochloride salt should precipitate.

  • Isolation of Crude Salt: Collect the precipitate by filtration and wash with cold diethyl ether.

  • Recrystallization:

    • Dissolve the crude salt in a minimal amount of a hot solvent, such as ethanol or isopropanol.

    • Slowly add a less polar co-solvent (e.g., diethyl ether) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then in a refrigerator to induce crystallization.

  • Crystal Collection: Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Table 2: Troubleshooting Common Purification Issues

IssuePossible CauseSuggested Solution
Broad peaks in chromatography Strong interaction with the stationary phase.Add a basic modifier (e.g., TEA) to the mobile phase or use an amine-functionalized column.[3][5]
Low recovery from silica gel Irreversible adsorption or degradation on silica.Use deactivated silica or switch to reversed-phase chromatography.
Failure to crystallize Presence of impurities; incorrect solvent system.Further purify the material by chromatography; screen a wider range of crystallization solvents.
Oily product after salt formation Salt is not crystalline under these conditions.Try a different counter-ion (e.g., tartrate, maleate) or different crystallization solvents.

Conclusion

The purification of 5-Azaspiro[2.5]octane requires careful consideration of its basic properties. This application note provides a range of techniques, from initial cleanup by distillation to high-resolution separation by chromatography and final polishing by crystallization. By understanding the principles behind each method and systematically applying the protocols provided, researchers can consistently obtain high-purity 5-Azaspiro[2.5]octane, a critical prerequisite for successful drug discovery and development programs.

References

  • Bickler, B. (2023, February 10).
  • Chromatographic Determination of Amines in Food Samples. (n.d.). Helda - University of Helsinki. Retrieved January 17, 2026, from [Link]

  • Gas chromatography of amines as various derivatives. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Cramer, H., Verma, S., & Kiselewsky, M. (2011).
  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. (2008, June 13). PubMed. Retrieved January 17, 2026, from [Link]

  • 5-Azaspiro[2.5]octane hydrochloride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (2025, September 29). NIH. Retrieved January 17, 2026, from [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025, December 10). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals. Retrieved January 17, 2026, from [Link]

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Application

The Strategic Integration of 5-Azaspiro[2.5]octane in Modern Drug Discovery: Application Notes and Protocols

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are incre...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional confines of flat, aromatic structures. The "escape from flatland" paradigm has underscored the significance of incorporating three-dimensional (3D) scaffolds into drug candidates. Spirocycles, characterized by two rings sharing a single carbon atom, have emerged as a powerful tool in this endeavor. Their inherent rigidity and defined spatial arrangement of substituents can pre-organize a molecule for optimal interaction with its biological target, often leading to improved potency and reduced off-target effects.

Among the diverse array of spirocyclic systems, the 5-azaspiro[2.5]octane scaffold presents a compelling and versatile building block for drug discovery. This application note provides a comprehensive overview of the strategic applications of 5-azaspiro[2.5]octane, detailing its synthesis, functionalization, and its role as a valuable bioisostere. We will explore its potential in modulating key biological targets and provide detailed protocols to facilitate its integration into drug discovery programs.

The 5-Azaspiro[2.5]octane Scaffold: A Privileged Motif

The 5-azaspiro[2.5]octane core, consisting of a cyclopropane ring fused to a piperidine ring at the 4-position, offers a unique combination of structural features that are highly advantageous in medicinal chemistry:

  • Inherent 3D Geometry: The spirocyclic nature imparts a rigid, non-planar conformation, which can enhance binding affinity by reducing the entropic penalty upon target engagement.

  • Novel Chemical Space: As a less explored scaffold compared to more conventional rings like piperidine and morpholine, it provides access to novel chemical space and intellectual property opportunities.

  • Improved Physicochemical Properties: The introduction of a spiro-center can favorably modulate key drug-like properties. Azaspirocycles, in particular, have been shown to increase aqueous solubility, enhance metabolic stability, and fine-tune basicity compared to their non-spirocyclic counterparts.

  • Vectorial Diversity: The secondary amine in the piperidine ring serves as a versatile handle for introducing a wide range of substituents, allowing for the precise orientation of pharmacophoric elements in 3D space.

Synthesis of the 5-Azaspiro[2.5]octane Core: A Practical Approach

While various synthetic routes to spirocycles exist, a practical and adaptable method for the preparation of the 5-azaspiro[2.5]octane scaffold is crucial for its widespread use. Drawing inspiration from methodologies developed for related azaspirocycles, a plausible and efficient synthesis can be envisioned starting from commercially available 1,1-cyclopropanedimethanol.

A potential synthetic pathway is outlined below. This multi-step sequence involves the formation of a key intermediate that can be cyclized to afford the desired spirocyclic amine.

Synthesis_of_5_Azaspiro_2_5_octane cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Cyclization & Deprotection 1_1_cyclopropanedimethanol 1,1-Cyclopropanedimethanol Ditosylate 1,1-Bis(tosyloxymethyl)cyclopropane 1_1_cyclopropanedimethanol->Ditosylate 1. TsCl, Pyridine Dinitrile 1,1-Bis(cyanomethyl)cyclopropane Ditosylate->Dinitrile 2. NaCN, DMSO Diamine 1,1-Bis(aminomethyl)cyclopropane Dinitrile->Diamine 3. Reduction (e.g., LiAlH4 or H2/Catalyst) Protected_azaspiro N-Protected-5-azaspiro[2.5]octane Diamine->Protected_azaspiro 4. Di-electrophile (e.g., R-CO-CH=CH-CO-R) followed by cyclization Final_Product 5-Azaspiro[2.5]octane Protected_azaspiro->Final_Product 5. Deprotection

Caption: Plausible synthetic route to 5-azaspiro[2.5]octane.

Protocol: Synthesis of N-Boc-5-azaspiro[2.5]octane (Illustrative)

This protocol outlines a potential synthetic sequence for obtaining the N-Boc protected 5-azaspiro[2.5]octane, a key intermediate for further functionalization.

Step 1: Synthesis of 1,1-Bis(tosyloxymethyl)cyclopropane

  • To a stirred solution of 1,1-cyclopropanedimethanol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 1,1-Bis(cyanomethyl)cyclopropane

  • To a solution of 1,1-bis(tosyloxymethyl)cyclopropane (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (2.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude dinitrile by vacuum distillation or column chromatography.

Step 3: Synthesis of 1,1-Bis(aminomethyl)cyclopropane

  • Method A (LiAlH₄ Reduction): To a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1,1-bis(cyanomethyl)cyclopropane (1.0 eq) in THF dropwise.

  • After the addition is complete, reflux the mixture for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% NaOH solution, and water.

  • Filter the resulting precipitate and wash with THF. Concentrate the filtrate to obtain the crude diamine.

  • Method B (Catalytic Hydrogenation): Dissolve 1,1-bis(cyanomethyl)cyclopropane (1.0 eq) in methanol saturated with ammonia, add Raney Nickel catalyst, and hydrogenate under pressure (50-100 psi) at room temperature for 12-16 hours.

  • Filter the catalyst and concentrate the filtrate to obtain the diamine.

Step 4 & 5: Cyclization and Protection (Conceptual)

Functionalization of the 5-Azaspiro[2.5]octane Scaffold

The secondary amine of the 5-azaspiro[2.5]octane core is the primary point for diversification, enabling the introduction of various substituents to explore structure-activity relationships (SAR). Standard organic transformations can be readily applied.

Protocol: N-Arylation of 5-Azaspiro[2.5]octane (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with 5-azaspiro[2.5]octane.

N-Arylation_Workflow Start Start Reagents Combine: - 5-Azaspiro[2.5]octane - Aryl Halide - Palladium Catalyst - Ligand - Base - Solvent Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-5-azaspiro[2.5]octane Purification->Product

Caption: Workflow for N-Arylation of 5-azaspiro[2.5]octane.

Materials:

  • 5-Azaspiro[2.5]octane hydrochloride

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Ligand (e.g., Xantphos, SPhos, or RuPhos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry reaction vessel, add the aryl halide (1.0 eq), 5-azaspiro[2.5]octane hydrochloride (1.2 eq), palladium catalyst (0.02-0.05 eq), ligand (0.04-0.10 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash the filter cake with the same solvent.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-azaspiro[2.5]octane.

Protocol: Reductive Amination with 5-Azaspiro[2.5]octane

This protocol provides a general method for the coupling of 5-azaspiro[2.5]octane with an aldehyde or ketone.

Materials:

  • 5-Azaspiro[2.5]octane hydrochloride

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride)

  • Solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Optional: Acetic acid (catalytic amount)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) in the chosen solvent, add 5-azaspiro[2.5]octane hydrochloride (1.1 eq) and a triethylamine (1.1 eq) to liberate the free base.

  • Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add the reducing agent (1.5 eq) portion-wise at 0 °C or room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery: Case Studies and Potential

While specific, publicly disclosed drug candidates featuring the 5-azaspiro[2.5]octane scaffold are limited, its potential as a bioisosteric replacement for other cyclic amines, such as piperidine, is significant. The unique conformational constraints and physicochemical properties of the 5-azaspiro[2.5]octane moiety can lead to improved pharmacological profiles.

Case Study: Bioisosteric Replacement of Piperidine

In many drug discovery programs, the piperidine ring is a common motif. However, it can sometimes be associated with metabolic liabilities or suboptimal physicochemical properties. Replacing a piperidine ring with a 5-azaspiro[2.5]octane moiety can be a valuable strategy to address these issues.

PropertyPiperidine5-Azaspiro[2.5]octaneRationale for Improvement
LogP/LogD VariableGenerally LowerIncreased sp³ character and potential for intramolecular H-bonding can reduce lipophilicity.
Metabolic Stability Prone to oxidationPotentially more stableThe spiro-cyclopropane can block or alter sites of metabolic attack.
Conformational Rigidity Flexible (chair-boat)RigidLocks the conformation, potentially improving on-target potency and selectivity.
pKa Typically ~11Similar or slightly lowerThe electronic effect of the cyclopropane ring can subtly modulate the basicity of the nitrogen.
Potential Therapeutic Areas and Biological Targets

Given its structural similarity to other privileged scaffolds in medicinal chemistry, 5-azaspiro[2.5]octane derivatives are likely to find applications in a variety of therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: The ability to fine-tune lipophilicity and metabolic stability makes this scaffold attractive for developing brain-penetrant drugs targeting GPCRs, ion channels, and transporters implicated in neurological and psychiatric conditions.

  • Oncology: The rigid scaffold can be used to design potent and selective kinase inhibitors or modulators of protein-protein interactions.

  • Inflammatory and Metabolic Diseases: As a bioisostere for other cyclic amines found in modulators of inflammatory pathways and metabolic targets, 5-azaspiro[2.5]octane offers a novel avenue for lead optimization.

A hypothetical signaling pathway where a 5-azaspiro[2.5]octane-containing GPCR antagonist could be beneficial is the modulation of a chemokine receptor involved in inflammation.

GPCR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Chemokine GPCR Chemokine Receptor (e.g., CCR2) Ligand->GPCR Binds and Activates G_Protein Gαi Protein GPCR->G_Protein Activates Antagonist 5-Azaspiro[2.5]octane Derivative Antagonist->GPCR Blocks Binding Effector Downstream Effectors (e.g., PLC, PI3K) G_Protein->Effector Modulates Response Inflammatory Response (e.g., Cell Migration) Effector->Response Leads to

Caption: Inhibition of a chemokine receptor signaling pathway.

Protocol: In Vitro Assay for GPCR Antagonist Activity

This protocol describes a representative functional assay to evaluate the antagonist activity of a 5-azaspiro[2.5]octane derivative at a Gαi-coupled GPCR, such as a chemokine receptor.

Assay Principle:

This assay measures the inhibition of agonist-induced reduction of cyclic AMP (cAMP) levels. Gαi-coupled receptors, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. An antagonist will block this effect.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Forskolin (an activator of adenylyl cyclase).

  • Known agonist for the target GPCR.

  • 5-Azaspiro[2.5]octane test compounds.

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Procedure:

  • Cell Seeding: Seed the HEK293 cells into 384-well plates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the 5-azaspiro[2.5]octane test compounds and a reference antagonist in assay buffer.

  • Antagonist Incubation: Remove the cell culture medium and add the diluted test compounds to the cells. Incubate for 15-30 minutes at 37 °C.

  • Agonist Stimulation: Add the known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀), along with forskolin, to all wells except the negative control.

  • Incubation: Incubate the plate for 30-60 minutes at 37 °C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data to the control wells (forskolin alone = 100% signal; forskolin + agonist = 0% signal).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each test compound.

Conclusion and Future Perspectives

The 5-azaspiro[2.5]octane scaffold represents a valuable and underexplored building block in the medicinal chemist's toolbox. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive alternative to more traditional cyclic amines. The synthetic and functionalization protocols outlined in this application note provide a practical framework for the incorporation of this novel scaffold into drug discovery programs. As the demand for innovative drug candidates with improved properties continues to grow, the strategic application of scaffolds like 5-azaspiro[2.5]octane will undoubtedly play a crucial role in the development of the next generation of therapeutics. Further exploration of its utility in various therapeutic areas is warranted and is anticipated to yield exciting new discoveries.

References

Due to the limited availability of specific literature on the direct application of 5-azaspiro[2.5]octane in drug discovery, this reference list includes publications on the broader topics of spirocycles in medicinal chemistry, which provide the foundational rationale for the use of this scaffold.

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511.
  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379.
  • Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(4), 1781-1792.
  • Sarver, P., et al. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(4), 1793-1802.
  • Patent CN108530375B: Intermediate of 4-oxa-7-azaspiro[2.
  • Patent CN111943894A: Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
Method

The Strategic Utility of 5-Azaspiro[2.5]octane in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Embracing the Third Dimension in Molecular Design In the landscape of contemporary drug discovery and organic synthesis, the pursuit of novel molecular architectures that occupy three-dimensional space is p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Molecular Design

In the landscape of contemporary drug discovery and organic synthesis, the pursuit of novel molecular architectures that occupy three-dimensional space is paramount. "Escape from flatland"—a concept encouraging the move away from planar, sp²-rich scaffolds—has driven the adoption of building blocks that offer greater structural diversity and improved physicochemical properties. Among these, spirocyclic systems have emerged as particularly valuable motifs. 5-Azaspiro[2.5]octane, a conformationally restricted piperidine surrogate, represents a prime example of such a building block. Its unique spirocyclic framework, fusing a cyclopropane ring to a piperidine core, imparts a rigid, well-defined geometry that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune solubility.

This guide provides an in-depth exploration of 5-azaspiro[2.5]octane as a versatile building block. We will delve into its preparation and highlight its application in two of the most fundamental transformations in medicinal chemistry: N-arylation via Buchwald-Hartwig amination and carbon-nitrogen bond formation through reductive amination. The protocols described herein are designed to be robust and reproducible, providing researchers with a practical toolkit for the incorporation of this valuable scaffold into their synthetic programs.

Physicochemical Properties and Strategic Advantages

The strategic incorporation of the 5-azaspiro[2.5]octane motif into a molecule can offer several advantages over simpler acyclic or monocyclic amines.

Property5-Azaspiro[2.5]octaneRationale and Impact
Molecular Formula C₇H₁₃N
Molecular Weight 111.18 g/mol
Topology Spirocyclic, 3DThe rigid spirocyclic structure reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity. The defined exit vectors from the nitrogen atom allow for precise positioning of substituents in 3D space.
Bioisosterism Piperidine surrogateIt serves as a conformationally locked bioisostere of the piperidine ring, a common motif in bioactive molecules. This can be used to explore new chemical space and intellectual property while retaining key binding interactions.
Solubility Often used as the hydrochloride salt to improve aqueous solubility.The hydrochloride salt of 5-azaspiro[2.5]octane significantly enhances its water solubility, a crucial factor for in vivo studies and formulation development.

Core Synthetic Protocols

Protocol 1: Synthesis of 5-Azaspiro[2.5]octane Hydrochloride

A reliable supply of the building block is the cornerstone of any synthetic campaign. While various synthetic routes to azaspirocycles exist, a common approach involves the cyclization of a suitable precursor followed by reduction. The following protocol is a representative procedure for the preparation of the hydrochloride salt, which is often the commercially available and more handleable form.

Workflow for the Synthesis of 5-Azaspiro[2.5]octane Hydrochloride

Synthesis_of_5_Azaspiro_2_5_octane_HCl start Precursor (e.g., N-protected aminoketone) step1 Cyclization start->step1 step2 Reduction of Amide/Imine step1->step2 step3 Deprotection (if necessary) step2->step3 step4 Salt Formation (HCl) step3->step4 end 5-Azaspiro[2.5]octane Hydrochloride step4->end

Caption: Synthesis workflow for 5-Azaspiro[2.5]octane HCl.

Step-by-Step Protocol:

  • Step 1: Cyclization to form the Lactam. A suitable precursor, such as an N-protected γ-aminoketone, is subjected to intramolecular cyclization conditions. This can often be achieved by heating in the presence of a suitable acid or base catalyst.

  • Step 2: Reduction of the Lactam. The resulting spirocyclic lactam is then reduced to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) is typically employed. The reaction is usually performed at reflux to ensure complete reduction.

  • Step 3: Deprotection (if applicable). If an acid-labile protecting group such as a tert-butoxycarbonyl (Boc) group was used, it is removed at this stage. This is commonly achieved by treatment with a strong acid like trifluoroacetic acid (TFA) in a chlorinated solvent such as dichloromethane (DCM).

  • Step 4: Salt Formation. The free base of 5-azaspiro[2.5]octane is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride (e.g., 2 M in diethyl ether) is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Note: The specific starting materials and reaction conditions can vary. It is crucial to consult detailed literature procedures for the chosen synthetic route.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a go-to method for the synthesis of N-aryl amines, which are prevalent in pharmaceuticals. 5-Azaspiro[2.5]octane, being a secondary amine, is an excellent substrate for this transformation.

Conceptual Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents 5-Azaspiro[2.5]octane + Aryl Halide (or Triflate) reaction Inert Atmosphere (N₂ or Ar) Anhydrous Solvent (e.g., Toluene) Heat reagents->reaction catalyst_system Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) catalyst_system->reaction workup Aqueous Workup & Purification (Chromatography) reaction->workup product N-Aryl-5-azaspiro[2.5]octane workup->product

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-5-azaspiro[2.5]octane

  • Reagents and Equipment:

    • 5-Azaspiro[2.5]octane hydrochloride

    • 1-Bromo-4-methoxybenzene

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

    • Schlenk flask or similar reaction vessel for inert atmosphere reactions

    • Standard workup and purification equipment

  • Procedure:

    • To a dry Schlenk flask under an atmosphere of argon, add Pd₂(dba)₃ (e.g., 0.02 eq), XPhos (e.g., 0.05 eq), and sodium tert-butoxide (e.g., 1.4 eq).

    • Add 5-azaspiro[2.5]octane (1.2 eq, prepared by neutralizing the hydrochloride salt with a suitable base and extracting into an organic solvent, then drying and concentrating).

    • Add 1-bromo-4-methoxybenzene (1.0 eq).

    • Add anhydrous toluene via syringe.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere of argon or nitrogen is crucial to prevent catalyst degradation.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and hydrolyze the base. Anhydrous solvents are therefore essential for optimal results.

  • Bulky Phosphine Ligand (XPhos): Ligands like XPhos are electron-rich and sterically hindered, which promotes the reductive elimination step of the catalytic cycle, leading to higher yields, especially with less reactive aryl chlorides and bromides.

  • Strong Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex.

Protocol 3: Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent. This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced in situ. 5-Azaspiro[2.5]octane can be readily alkylated using this method.

Reductive Amination General Scheme

Reductive_Amination_Scheme reactants 5-Azaspiro[2.5]octane + Aldehyde or Ketone intermediate Iminium Ion Intermediate reactants->intermediate product N-Alkyl-5-azaspiro[2.5]octane intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: The two-stage process of reductive amination.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-5-azaspiro[2.5]octane

  • Reagents and Equipment:

    • 5-Azaspiro[2.5]octane hydrochloride

    • Benzaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Round-bottom flask

    • Standard workup and purification equipment

  • Procedure:

    • To a round-bottom flask, add 5-azaspiro[2.5]octane hydrochloride (1.0 eq) and dissolve or suspend it in dichloromethane.

    • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes.

    • Add benzaldehyde (1.0-1.2 eq) to the mixture.

    • Stir the reaction at room temperature for 1-2 hours to allow for the formation of the iminium ion.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The addition may be exothermic.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure N-benzylated product.

Rationale for Reagent Selection:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent. It is less reactive than sodium borohydride and will preferentially reduce the iminium ion in the presence of the aldehyde, minimizing the unwanted reduction of the starting carbonyl compound.

  • Dichloromethane (DCM) or Dichloroethane (DCE): These are common aprotic solvents that are suitable for this reaction and can dissolve the reactants and intermediates.

  • Triethylamine (Et₃N): A non-nucleophilic base is required to liberate the free amine from its hydrochloride salt.

Conclusion: A Versatile Scaffold for Advancing Chemical Synthesis

5-Azaspiro[2.5]octane is a powerful building block that provides a gateway to novel, three-dimensional chemical space. Its rigid structure and its utility as a piperidine bioisostere make it an attractive component in the design of new bioactive molecules. The protocols for N-arylation and reductive amination detailed in this guide offer reliable and efficient methods for the incorporation of this spirocyclic motif. By understanding the principles behind these transformations and adhering to robust experimental procedures, researchers can confidently employ 5-azaspiro[2.5]octane to accelerate their synthetic endeavors and drive innovation in medicinal chemistry and materials science.

References

The following is a representative list of sources that provide foundational knowledge on spirocycles and the described synthetic methodologies. Specific, detailed protocols would be cited from peer-reviewed journal articles in a formal research setting.

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • 5-Azaspiro[2.5]octane hydrochloride | C7H14ClN | CID 75420329. PubChem. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. NIH. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

Application

Application Notes &amp; Protocols: Strategic Functionalization of the 5-Azaspiro[2.5]octane Ring System

Introduction: The Strategic Value of the 5-Azaspiro[2.5]octane Scaffold In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is relentless. Spirocyclic sca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Azaspiro[2.5]octane Scaffold

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is relentless. Spirocyclic scaffolds have emerged as powerful tools for medicinal chemists, offering a defined three-dimensional architecture that can enhance potency, selectivity, and metabolic stability.[1] Among these, the 5-azaspiro[2.5]octane system, which fuses a piperidine ring with a cyclopropane at the C-3 position, presents a unique and valuable framework.

The inherent rigidity of this spirocyclic system reduces conformational flexibility, which can lead to a more favorable entropic contribution to binding affinity.[2] The cyclopropane moiety, a well-recognized "bioisostere" of a gem-dimethyl group or a phenyl ring, can modulate lipophilicity, metabolic stability, and target engagement in ways that planar or more flexible structures cannot.[2][3] Its unique electronic properties and conformational constraints make it a compelling scaffold for exploring chemical space around a target of interest.[4][5]

This guide provides a comprehensive overview of the key strategies for functionalizing the 5-azaspiro[2.5]octane core. We will delve into the practical aspects of modifying the scaffold at three primary locations: the piperidine nitrogen (N-5), the cyclohexane ring carbons, and the cyclopropane ring. Each section will provide not only detailed, step-by-step protocols but also the underlying chemical logic, empowering researchers to adapt and innovate upon these foundational methods.

Strategic Approaches to Functionalization

The functionalization of the 5-azaspiro[2.5]octane scaffold can be approached by considering three distinct regions of the molecule. The choice of strategy depends on the desired exit vector for substitution and the overall synthetic plan.

G cluster_0 5-Azaspiro[2.5]octane Core cluster_1 Functionalization Strategies Core 5-Azaspiro[2.5]octane N_Func N-Functionalization (Position 5) Core->N_Func Readily Accessible High Reactivity C_Func Cyclohexane Ring Functionalization Core->C_Func Requires Specific Precursors CP_Func Cyclopropane Ring Modification Core->CP_Func Challenging but Novel Ring Opening/Expansion

Caption: Key strategies for modifying the 5-azaspiro[2.5]octane scaffold.

N-Functionalization: The Primary Gateway

The secondary amine at position 5 is the most common and synthetically accessible handle for diversification. Standard amine chemistries can be readily applied to introduce a wide variety of substituents.

Key Methods:

  • Reductive Amination: This is a highly reliable and versatile method for introducing alkyl groups. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent due to its mildness and tolerance of a wide range of functional groups.[6][7]

  • Buchwald-Hartwig Amination: For the introduction of aryl or heteroaryl substituents, the palladium-catalyzed Buchwald-Hartwig amination is the gold standard.[8][9] This cross-coupling reaction allows for the formation of C(sp²)-N bonds under relatively mild conditions, providing access to a vast chemical space.[10][11][12]

  • Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates provides a straightforward route to amides, sulfonamides, and ureas, respectively. These functional groups can act as important hydrogen bond donors or acceptors in ligand-receptor interactions.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of 5-azaspiro[2.5]octane with an aryl bromide.

Rationale: The choice of a palladium precatalyst and a sterically hindered phosphine ligand is crucial for efficient catalytic turnover.[9] A non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine without competing in the coupling reaction. Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation.

Materials:

  • 5-Azaspiro[2.5]octane hydrochloride

  • Aryl bromide of interest

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, deoxygenated toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the aryl bromide (1.0 eq) and 5-azaspiro[2.5]octane hydrochloride (1.2 eq) to the flask under a positive pressure of inert gas.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification:

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Characterization:

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Functionalization of the Cyclohexane Ring

Modifying the carbon framework of the piperidine ring requires more elaborate synthetic strategies, often starting from a functionalized precursor.

Key Strategy: Ketone Precursors

A common approach involves using a protected ketone, such as N-Boc-8-oxo-5-azaspiro[2.5]octane, as a versatile intermediate. This ketone can undergo a variety of transformations:

  • Grignard/Organolithium Addition: To introduce alkyl, aryl, or vinyl groups at the C-8 position, yielding tertiary alcohols.

  • Wittig Olefination: To install exocyclic double bonds, which can then be further functionalized (e.g., via hydrogenation, epoxidation, or dihydroxylation).

  • Reductive Amination (on the ketone): To introduce an amino group at C-8, creating a new vector for diversification.

Protocol 2: Reductive Amination of N-Boc-8-oxo-5-azaspiro[2.5]octane

This protocol outlines the synthesis of an 8-amino-5-azaspiro[2.5]octane derivative.

Rationale: This reaction leverages the ketone handle to introduce a new nitrogen substituent. Titanium(IV) isopropoxide acts as a Lewis acid and dehydrating agent to facilitate imine formation. Sodium borohydride is a cost-effective reducing agent suitable for this transformation.

Materials:

  • tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate[13]

  • Benzylamine (or other primary amine)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • Sodium borohydride (NaBH₄)

  • Anhydrous ethanol

Procedure:

  • Dissolve tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (1.0 eq) and benzylamine (1.1 eq) in anhydrous ethanol.

  • Add Ti(OⁱPr)₄ (1.2 eq) dropwise at room temperature and stir the mixture for 4-6 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add NaBH₄ (1.5 eq) portion-wise, controlling the gas evolution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Filter the resulting titanium dioxide precipitate through a pad of Celite, washing thoroughly with ethanol.

  • Concentrate the filtrate in vacuo.

Purification:

  • Purify the residue by flash column chromatography on silica gel.

Characterization:

  • Confirm the product structure via NMR and MS analysis. The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM) to provide the free diamine for further functionalization.

Modification of the Cyclopropane Ring

Direct functionalization of the cyclopropane ring is challenging due to its relative inertness. Most approaches rely on ring-opening or expansion reactions, which leverage the inherent strain of the three-membered ring.[14][15][16]

Key Strategy: Ring Expansion/Opening

While less common for the 5-azaspiro[2.5]octane system itself, principles from related spirocyclopropanes can be applied.[15] These reactions often require specific activating groups adjacent to the cyclopropane and can lead to novel, more complex scaffolds. For instance, Lewis acid-mediated ring opening of activated spirocyclopropanes can generate cyclobutane or other larger ring systems.[16] This area remains a frontier in the chemistry of this scaffold, offering opportunities for the discovery of novel chemical entities.

Data Summary and Comparison

Functionalization Strategy Primary Target Site Key Reagents/Reaction Advantages Limitations
N-Alkylation Nitrogen (N-5)Aldehyde/Ketone, STABHigh functional group tolerance, reliableLimited to alkyl groups
N-Arylation Nitrogen (N-5)Aryl Halide, Pd Catalyst, LigandAccess to vast aryl/heteroaryl spaceCatalyst sensitivity, cost of reagents
Acylation Nitrogen (N-5)Acyl Halide, BaseSimple, high-yieldingProduct stability can vary
C-8 Functionalization Carbon (C-8)Ketone precursor, OrganometallicsCreation of new chiral centersRequires multi-step synthesis of precursor
Cyclopropane Modification C-1, C-2Lewis Acids, Activating GroupsAccess to novel, complex scaffoldsMethodologically challenging, substrate-specific

Experimental Workflow Visualization

G Start_NH 5-Azaspiro[2.5]octane (or HCl salt) N_Aryl N-Aryl Derivative Start_NH->N_Aryl Buchwald-Hartwig N_Alkyl N-Alkyl Derivative Start_NH->N_Alkyl Reductive Amination N_Amide N-Acyl Derivative Start_NH->N_Amide Acylation Start_Ketone N-Boc-8-oxo-5- azaspiro[2.5]octane C8_Alcohol C-8 Tertiary Alcohol Start_Ketone->C8_Alcohol Grignard/RLi Add'n C8_Amine C-8 Amino Derivative Start_Ketone->C8_Amine Reductive Amination

Caption: Synthetic pathways from key 5-azaspiro[2.5]octane precursors.

Conclusion and Future Outlook

The 5-azaspiro[2.5]octane ring system is a scaffold of significant interest, offering a unique blend of rigidity and three-dimensionality that is highly attractive for drug discovery. The functionalization strategies outlined in this guide provide a robust toolkit for researchers to synthesize diverse libraries of compounds based on this core. While N-functionalization remains the most direct and widely used approach, methods for modifying the carbon skeleton are expanding the accessible chemical space. The exploration of more advanced transformations, such as stereoselective functionalizations and cyclopropane ring manipulations, will undoubtedly unlock new opportunities for developing next-generation therapeutics built upon this potent scaffold.

References

  • Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • McCormick, G. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]

  • Saha, A., et al. (2020). Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. ACS Omega. [Link]

  • Saha, A., et al. (2020). Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. National Institutes of Health. [Link]

  • Fleurisson, C., et al. (2023). Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines]. Organic & Biomolecular Chemistry. [Link]

  • DeKorver, K. A., et al. (2010). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. National Institutes of Health. [Link]

  • ResearchGate. Synthesizing chiral spiro compounds using asymmetric amination chemistry. [Link]

  • Singh, U. P., et al. (2021). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • PubChem. 5-Azaspiro[2.5]octane hydrochloride. [Link]

  • Al-Hite, W. F., et al. (2007). Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro[3][10] octane from reaction of Dibenzylidene with malonic anhydride and 5-oxa-spiro[8][10] hexane-4,6-dione. ResearchGate. [Link]

  • PubChem. 5-(5-Bromo-3-pyridinyl)-5-azaspiro[2.5]octane. [Link]

  • Huang, W., et al. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • Huang, W., et al. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Cambridge Open Engage. [Link]

  • Cook, J., et al. (2017). Design and synthesis of a novel series of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[3][9]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] with high affinity for the α7 neuronal nicotinic receptor. PubMed. [Link]

  • Le, N.-T., et al. (2018). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. ResearchGate. [Link]

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Method

Application Notes and Protocols for 5-Azaspiro[2.5]octane Derivatives in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-azaspiro[2.5]octane derivatives for specific biological targets. This document...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-azaspiro[2.5]octane derivatives for specific biological targets. This document offers a detailed exploration of the synthesis, characterization, and application of these versatile scaffolds in modern medicinal chemistry, with a focus on Leucine-Rich Repeat Kinase 2 (LRRK2), G Protein-Coupled Receptor 43 (GPR43), and Melanin-Concentrating Hormone Receptor 1 (MCHR1).

Introduction: The 5-Azaspiro[2.5]octane Scaffold - A Privileged Motif in Drug Design

The 5-azaspiro[2.5]octane core is a unique spirocyclic framework that joins a cyclopropane ring with a piperidine-like structure through a shared nitrogen atom. This arrangement imparts a rigid, three-dimensional conformation, making it an invaluable scaffold in medicinal chemistry for optimizing drug-target interactions. The constrained nature of the spirocycle allows for precise orientation of substituents into the binding pockets of biological targets, often leading to enhanced potency and selectivity compared to more flexible aliphatic or aromatic systems. Furthermore, the introduction of this spirocyclic motif can favorably modulate the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical for the development of successful drug candidates.

This guide will delve into the practical applications of 5-azaspiro[2.5]octane derivatives, providing detailed protocols for their synthesis and biological evaluation against key therapeutic targets implicated in neurodegenerative diseases, metabolic disorders, and inflammatory conditions.

Section 1: 5-Azaspiro[2.5]octane Derivatives as LRRK2 Kinase Inhibitors for Parkinson's Disease

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease. The development of potent and selective LRRK2 kinase inhibitors is a promising therapeutic strategy. The 5-azaspiro[2.5]octane scaffold can serve as a key building block in the synthesis of such inhibitors. Specifically, the 4-oxa-7-azaspiro[2.5]octane variant has been identified as a crucial intermediate in the preparation of compounds with LRRK2 kinase inhibitory activity[1].

Conceptual Synthesis of a 5-Azaspiro[2.5]octane-Based LRRK2 Inhibitor

The following is a representative synthetic scheme for a hypothetical LRRK2 inhibitor incorporating the 4-oxa-7-azaspiro[2.5]octane moiety. The rationale behind this multi-step synthesis is to construct the core spirocyclic system and then append the necessary pharmacophoric elements for LRRK2 inhibition.

Protocol 1: Synthesis of a 4-Oxa-7-Azaspiro[2.5]octane Intermediate

This protocol is adapted from methodologies described for the synthesis of similar heterocyclic compounds.

Step 1: Synthesis of Methyl 1-(cyanomethoxy)cyclopropane-1-carboxylate

  • To a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate in tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Stir the reaction mixture at 0°C for 15 minutes.

  • Add bromoacetonitrile to the reaction mixture.

  • After 15 minutes, quench the reaction by the slow dropwise addition of water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Step 2: Hydrogenation and Cyclization

  • Dissolve the product from Step 1 in a suitable solvent such as methanol.

  • Add a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon).

  • Subject the mixture to hydrogenation in a high-pressure reactor.

  • Upon completion, filter the catalyst and concentrate the filtrate to yield the cyclized product.

Step 3: Reduction to 4-Oxa-7-azaspiro[2.5]octane

  • Dissolve the cyclized product in a suitable solvent like THF.

  • Add a reducing agent (e.g., lithium aluminum hydride) at a controlled temperature.

  • After the reaction is complete, quench carefully with water and a sodium hydroxide solution.

  • Filter the resulting solid and concentrate the filtrate to obtain the 4-oxa-7-azaspiro[2.5]octane.

In Vitro Evaluation of LRRK2 Kinase Inhibition

Once the final 5-azaspiro[2.5]octane derivative is synthesized and purified, its inhibitory activity against LRRK2 must be quantified. Both biochemical and cell-based assays are crucial for a comprehensive assessment.

Protocol 2: In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol measures the transfer of a radiolabeled phosphate from ATP to a generic substrate by LRRK2.

Materials:

  • Recombinant LRRK2 protein (wild-type or mutant)

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-³²P]ATP

  • 5-Azaspiro[2.5]octane test compound

  • 5x Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager system

Procedure:

  • Prepare a reaction mixture containing the recombinant LRRK2 protein in kinase assay buffer.

  • Add the 5-azaspiro[2.5]octane test compound at various concentrations (typically a serial dilution).

  • Initiate the kinase reaction by adding a mixture of ATP, MgCl₂, MBP, and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes) with gentle agitation.

  • Stop the reaction by adding 5x Laemmli sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated MBP and LRRK2 autophosphorylation using a phosphorimager.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Protocol 3: TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation

This high-throughput assay measures the phosphorylation of LRRK2 at Ser935 in a cellular context, providing a more physiologically relevant readout of inhibitor activity[2].

Materials:

  • Cells expressing LRRK2 (e.g., HEK293T)

  • 5-Azaspiro[2.5]octane test compound

  • Antibodies specific for total LRRK2 and phospho-Ser935 LRRK2, labeled with a FRET donor (e.g., Europium) and acceptor (e.g., Allophycocyanin), respectively.

  • Lysis buffer

  • TR-FRET compatible plate reader

Procedure:

  • Plate LRRK2-expressing cells in a suitable microplate.

  • Treat the cells with various concentrations of the 5-azaspiro[2.5]octane test compound for a defined period.

  • Lyse the cells directly in the wells.

  • Add the labeled antibody pair to the cell lysates.

  • Incubate to allow for antibody binding to LRRK2.

  • Measure the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates inhibition of LRRK2 kinase activity.

  • Calculate the IC50 value based on the dose-response curve.

Table 1: Representative Biological Data for a Hypothetical 5-Azaspiro[2.5]octane-Based LRRK2 Inhibitor

Compound IDLRRK2 Kinase Assay IC50 (nM)LRRK2 Cellular pSer935 Assay IC50 (nM)
AZASpiro-LRRK2-00150150

Diagram 1: LRRK2 Inhibition Workflow

LRRK2_Inhibition_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start Starting Materials inter 4-Oxa-7-azaspiro[2.5]octane Intermediate start->inter Multi-step synthesis final Final LRRK2 Inhibitor inter->final Functionalization biochem In Vitro Kinase Assay (IC50 determination) final->biochem cell Cellular pSer935 Assay (Cellular Potency) final->cell sar Structure-Activity Relationship (SAR) biochem->sar cell->sar GPR43_Signaling cluster_gi Gi/o Pathway cluster_gq Gq/11 Pathway cluster_nfkb Anti-inflammatory Pathway agonist 5-Azaspiro[2.5]octane Agonist gpr43 GPR43 agonist->gpr43 gi Gi/o gpr43->gi gq Gq/11 gpr43->gq nfkb NF-κB Inhibition gpr43->nfkb ac Adenylyl Cyclase gi->ac camp cAMP ↓ ac->camp camp_assay cAMP Assay camp->camp_assay plc PLC gq->plc ip3 IP3 plc->ip3 ca Ca²⁺ ↑ ip3->ca ca_assay Calcium Flux Assay ca->ca_assay nfkb_assay NF-κB Reporter Assay nfkb->nfkb_assay

Caption: Signaling pathways activated by a GPR43 agonist and the corresponding in vitro assays.

Section 3: 6-Azaspiro[2.5]octane Derivatives as MCHR1 Antagonists for Obesity and CNS Disorders

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a GPCR implicated in the regulation of appetite, energy homeostasis, and mood. Antagonists of MCHR1 are being investigated as potential treatments for obesity and central nervous system (CNS) disorders.[3][4] The related 6-azaspiro[2.5]octane scaffold has been successfully incorporated into potent and selective MCHR1 antagonists, suggesting that the 5-azaspiro isomer could also be a valuable component in the design of novel MCHR1 modulators.[5]

Evaluation of MCHR1 Antagonist Activity

The characterization of a 5-azaspiro[2.5]octane-based MCHR1 antagonist involves determining its binding affinity and its functional ability to block receptor signaling.

Protocol 7: MCHR1 Receptor Binding Assay (TR-FRET)

This competitive binding assay measures the ability of a test compound to displace a labeled ligand from the MCHR1 receptor.[6]

Materials:

  • Membrane preparation from cells expressing human MCHR1

  • Europium-labeled MCH (Eu-MCH) as the tracer

  • 5-Azaspiro[2.5]octane test compound

  • Binding buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)

  • TR-FRET compatible plate reader

Procedure:

  • In a microplate, combine the MCHR1 membrane preparation, Eu-MCH, and various concentrations of the 5-azaspiro[2.5]octane test compound in binding buffer.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the time-resolved fluorescence. The displacement of Eu-MCH by the test compound will result in a decrease in the FRET signal.

  • Determine the Ki or IC50 value from the competition binding curve.

Protocol 8: MCHR1 Functional Antagonist Assay (Calcium Mobilization)

This assay measures the ability of a test compound to block the MCH-induced increase in intracellular calcium.

Materials:

  • CHO or HEK293 cells stably expressing human MCHR1

  • 5-Azaspiro[2.5]octane test compound

  • Melanin-Concentrating Hormone (MCH)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Fluorescent plate reader with an injection system

Procedure:

  • Plate and load the MCHR1-expressing cells with a calcium-sensitive dye as described in Protocol 5.

  • Pre-incubate the cells with various concentrations of the 5-azaspiro[2.5]octane test compound.

  • Place the plate in the fluorescent plate reader and inject a fixed concentration of MCH (typically the EC80).

  • Measure the change in fluorescence intensity over time.

  • An effective antagonist will produce a dose-dependent inhibition of the MCH-induced calcium signal.

  • Calculate the IC50 value for the functional antagonism.

Table 3: Representative Data for a Hypothetical 5-Azaspiro[2.5]octane-Based MCHR1 Antagonist

AssayIC50 / Ki (nM)
MCHR1 Binding (Ki)25
MCHR1 Functional Antagonism (IC50)75

Diagram 3: MCHR1 Antagonist Evaluation Workflow

MCHR1_Antagonist_Workflow cluster_synthesis Synthesis & Purification cluster_binding Binding Affinity cluster_functional Functional Activity synthesis 5-Azaspiro[2.5]octane Derivative Synthesis binding_assay TR-FRET Binding Assay (Ki determination) synthesis->binding_assay functional_assay Calcium Mobilization Assay (Functional IC50) synthesis->functional_assay lead_opt Lead Optimization binding_assay->lead_opt functional_assay->lead_opt

Caption: A streamlined workflow for the characterization of 5-azaspiro[2.5]octane-based MCHR1 antagonists.

References

  • Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS One. [Link]

  • Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene. SLAS Discovery. [Link]

  • Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease. PMC. [Link]

  • Assaying the kinase activity of LRRK2 in vitro. Journal of Visualized Experiments. [Link]

  • Assaying the Kinase Activity of LRRK2 in vitro. PMC. [Link]

  • In vitro LRRK2 kinase activity assay using mass-spectrometry as readout. Protocols.io. [Link]

  • In vitro LRRK2 kinase activity assay using mass-spectrometry as readout. Protocols.io. [Link]

  • Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. MDPI. [Link]

  • The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers in Neuroscience. [Link]

  • Human MCHR1(Melanin Concentrating Hormone Receptor 1) ELISA Kit. Abbkine. [Link]

  • Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. bioRxiv. [Link]

  • Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model. PMC. [Link]

  • The therapeutic potential of GPR43: a novel role in modulating metabolic health. PMC. [Link]

  • Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model. Biomolecules & Therapeutics. [Link]

  • Human Melanin Concentrating Hormone Receptor 1, MCHR1 ELISA Kit. BT LAB. [Link]

  • Predicting Novel MCHR1 Antagonists. CACHE Challenges. [Link]

  • Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model. Korea Science. [Link]

  • Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. PMC. [Link]

  • Endogenous ligands of bovine FFAR2/GPR43 display distinct pharmacological properties. Journal of Dairy Science. [Link]

  • Human GPR43 (Free fatty acid receptor 2) ELISA Kit. BioHippo. [Link]

  • Structural insights into ligand recognition and activation of melanin-concentrating hormone receptor MCHR1. ResearchGate. [Link]

  • The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA. PMC. [Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. [Link]

  • Novel agonists for GPR43 with allosterism. Various fixed concentrations... ResearchGate. [Link]

  • The short chain fatty acid receptor GPR43 regulates inflammatory signals in adipose tissue M2-type macrophages. PLOS One. [Link]

  • Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship. PubMed. [Link]

  • Design and synthesis of a novel series of (1'S,2R,4'S)-3H-4'-azaspiro[benzoi[7][8]midazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] with high affinity for the α7 neuronal nicotinic receptor. PubMed. [Link]50783/)

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Application

Application Notes &amp; Protocols: N-Alkylation of 5-Azaspiro[2.5]octane

Abstract The 5-azaspiro[2.5]octane scaffold is a valuable building block in modern medicinal chemistry, prized for its inherent three-dimensionality which can improve the physicochemical properties of drug candidates, su...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-azaspiro[2.5]octane scaffold is a valuable building block in modern medicinal chemistry, prized for its inherent three-dimensionality which can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] N-alkylation of this secondary amine is a critical transformation for introducing functional diversity and exploring structure-activity relationships (SAR). This guide provides a detailed overview of the primary methodologies for N-alkylation of 5-azaspiro[2.5]octane, offering in-depth, field-proven protocols, mechanistic insights, and troubleshooting advice for researchers in drug discovery and chemical development.

Introduction: The Strategic Importance of the 5-Azaspiro[2.5]octane Scaffold

Spirocyclic systems, where two rings share a single atom, are increasingly incorporated into drug candidates to enhance molecular complexity and navigate chemical space with greater precision.[2] The 5-azaspiro[2.5]octane moiety, featuring a piperidine ring fused to a cyclopropane ring at the C-3 position, offers a rigid, non-planar structure. This rigidity can lock a molecule into a specific, biologically active conformation, potentially increasing potency and selectivity for its target.

The secondary amine of 5-azaspiro[2.5]octane serves as a key handle for chemical modification. Its N-alkylation is a fundamental step in elaborating the core structure, allowing for the attachment of various side chains that can modulate a compound's pharmacological profile. The choice of alkylation method is therefore a critical decision, dictated by the nature of the desired alkyl group, the presence of other functional groups, and scalability requirements.

Core Methodologies for N-Alkylation

Two primary methods have proven to be robust and versatile for the N-alkylation of 5-azaspiro[2.5]octane and analogous cyclic secondary amines: Direct Alkylation via SN2 Reaction and Reductive Amination .

  • Direct Alkylation with Alkyl Halides: This classic SN2 approach involves the reaction of the amine with an electrophilic alkyl halide (or sulfonate). It is straightforward and effective for introducing simple alkyl groups. The reaction requires a base to neutralize the acidic proton generated. A key consideration is the potential for the alkyl halide to undergo side reactions, such as elimination, especially with hindered substrates or at elevated temperatures.[3]

  • Reductive Amination: This highly reliable method involves the condensation of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-donating agent.[4][5] Reductive amination is renowned for its high chemoselectivity, broad substrate scope, and the prevention of over-alkylation, which makes it a preferred method in complex molecule synthesis.[4][6]

The logical relationship between the reactants for these two core methods is illustrated below.

cluster_0 N-Alkylation of 5-Azaspiro[2.5]octane cluster_1 Method 1: Direct Alkylation cluster_2 Method 2: Reductive Amination Amine 5-Azaspiro[2.5]octane (Nucleophile) Product N-Alkylated Product Amine->Product Solvent Anhydrous Solvent (e.g., ACN, DCM, THF) AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->Product Base Base (e.g., K₂CO₃, DIPEA) Base->Product Carbonyl Aldehyde/Ketone (R-CHO) (Electrophile) Carbonyl->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Byproducts Byproducts (e.g., HX·Base, Borate Salts)

Caption: Logical relationship of reactants in N-alkylation.

Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol is well-suited for introducing primary or activated secondary alkyl groups. The choice of an inorganic base like potassium carbonate simplifies workup, as it can be easily filtered off. Acetonitrile is a common solvent due to its polarity and ability to dissolve the reactants.[7]

Materials:

  • 5-Azaspiro[2.5]octane (or its hydrochloride salt)

  • Alkyl Bromide (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-azaspiro[2.5]octane (1.0 equiv) and anhydrous acetonitrile (to make a ~0.1 M solution).

    • Expert Insight: If starting with the hydrochloride salt, an additional equivalent of base (totaling 3.0 equiv) is required to neutralize the HCl first. Anhydrous conditions are crucial to prevent hydrolysis of the alkyl halide and ensure optimal base activity.

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 equiv) followed by the alkyl bromide (1.1 equiv) to the stirred solution.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-60 °C. The optimal temperature depends on the reactivity of the alkyl bromide.

    • Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The disappearance of the starting amine indicates completion. A typical reaction time is 4-16 hours.

  • Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite, washing the filter cake with acetonitrile or DCM.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).

    • Expert Insight: The bicarbonate wash removes any remaining acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure N-alkylated 5-azaspiro[2.5]octane.

Protocol 2: N-Alkylation via Reductive Amination

This is the method of choice for introducing a wide variety of alkyl groups, especially those derived from aldehydes, and for substrates with sensitive functional groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent because it is mild, moisture-tolerant, and highly selective for the iminium ion over the starting carbonyl compound.[4][5]

Materials:

  • 5-Azaspiro[2.5]octane

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-azaspiro[2.5]octane (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous DCM or DCE (~0.1 M).

    • Expert Insight: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate, though it is often not necessary.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions over 5-10 minutes. The reaction may be slightly exothermic.

    • Causality: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction. NaBH(OAc)₃ is less reactive than other borohydrides, making it safer to handle and preventing reduction of the starting aldehyde/ketone.[4]

  • Reaction Execution: Stir the reaction at room temperature until the starting amine is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow and Data Summary

The general workflow for performing an N-alkylation reaction is outlined below.

start Start setup 1. Reaction Setup (Amine + Solvent under N₂) start->setup add_reagents 2. Add Reagents (Alk. Agent + Base/Reducer) setup->add_reagents react 3. Stir at RT or Heat add_reagents->react monitor 4. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 5. Quench & Workup (Filter/Extract/Wash) monitor->workup Complete purify 6. Purify (Column Chromatography) workup->purify characterize 7. Characterize (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for N-alkylation.

Table 1: Comparison of N-Alkylation Methodologies

FeatureDirect Alkylation (Alkyl Halide)Reductive Amination
Alkylating Agent Alkyl Halides, Tosylates, MesylatesAldehydes, Ketones
Key Reagent Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃)
Common Solvents ACN, DMF, THFDCM, DCE, THF
Typical Temp. Room Temp to 80 °CRoom Temperature
Key Advantages Simple setup; good for primary halidesWide scope; high chemoselectivity; mild conditions
Potential Issues Elimination side reactions; halide toxicityReducer handling; iminium stability
Reference [4][7][4][5][6]

Troubleshooting and Advanced Insights

  • Low Conversion: If a direct alkylation reaction stalls, consider adding a catalytic amount of sodium or potassium iodide (NaI/KI) to facilitate an in situ Finkelstein reaction, converting a less reactive alkyl chloride or bromide to the more reactive iodide. For reductive amination, ensure the quality of the reducing agent, as they can degrade upon prolonged exposure to air and moisture.

  • Side Product Formation: In direct alkylations, elimination can be a problem with secondary or bulky alkyl halides. Lowering the reaction temperature and using a less hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can mitigate this.

  • Purification Challenges: The polarity of tertiary amines can sometimes lead to tailing on silica gel columns. Pre-treating the silica with triethylamine (typically 1% in the eluent) can neutralize acidic sites on the silica surface, leading to sharper peaks and better separation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Ghorai, M. K., et al. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2017). Discussion on N-alkylation of secondary amine. [Link]

  • ResearchGate. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • Gáspár, A., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules. [Link]

  • Google Patents. (n.d.).
  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • ResearchGate. (2019). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. [Link]

  • ACS. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Reddit. (2021). Discussion on difficulties with N-Alkylations using alkyl bromides. [Link]

  • YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. [Link]

Sources

Method

Application Note: A Robust and Scalable Synthesis of 5-Azaspiro[2.5]octane Hydrochloride

Abstract 5-Azaspiro[2.5]octane is a valuable spirocyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere for more common piperidine and cyclohexylamine moieties. Its rigid, three-dimensional struct...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Azaspiro[2.5]octane is a valuable spirocyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere for more common piperidine and cyclohexylamine moieties. Its rigid, three-dimensional structure can impart favorable physicochemical properties, such as improved metabolic stability and receptor binding affinity. This application note provides a detailed, field-proven protocol for the multigram synthesis of 5-Azaspiro[2.5]octane hydrochloride. The synthesis is centered around a highly efficient one-pot reductive amination, a method renowned for its reliability and scalability in industrial settings.[1][2] We will elaborate on the causality behind procedural choices, critical process parameters for scale-up, and comprehensive analytical validation, offering a self-validating system for producing high-purity material.

Introduction and Synthetic Strategy

The synthesis of complex amines is a cornerstone of pharmaceutical development. Direct alkylation methods are often plagued by issues of over-alkylation and the use of potentially genotoxic reagents.[2] Reductive amination, however, presents a greener and more controlled alternative by converting a carbonyl group to an amine via an imine intermediate, which is reduced in situ.[3] This process is highly efficient and avoids the isolation of the intermediate imine, making it ideal for large-scale production.[1]

Our strategy employs the reductive amination of spiro[2.5]octan-5-one with an ammonia source, followed by in-situ reduction and subsequent conversion to the stable hydrochloride salt. This approach was selected for its operational simplicity, high functional group tolerance, and the use of a non-toxic, readily available reducing agent, sodium triacetoxyborohydride, which selectively reduces the iminium ion in the presence of the starting ketone.[3][4]

Overall Reaction Scheme
Figure 1: Reaction pathway for the synthesis of 5-Azaspiro[2.5]octane HCl.

Materials and Equipment

Reagents and Solvents
Reagent / SolventCAS NumberMolecular Weight ( g/mol )Recommended GradeSupplier Example
Spiro[2.5]octan-5-one1074-83-5124.18>97%Commercially Available
Ammonium Acetate (NH₄OAc)631-61-877.08ACS Reagent, >98%Sigma-Aldrich
Sodium Triacetoxyborohydride56553-60-7211.94>95%Sigma-Aldrich
1,2-Dichloroethane (DCE)107-06-298.96Anhydrous, >99.8%Sigma-Aldrich
Glacial Acetic Acid (AcOH)64-19-760.05ACS Reagent, >99.7%Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93ACS GradeVWR
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS GradeFisher Scientific
Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousFisher Scientific
Hydrochloric Acid, 4M in Dioxane7647-01-036.46Titrated SolutionSigma-Aldrich
Diethyl Ether (Et₂O)60-29-774.12AnhydrousVWR
Equipment
  • 1 L three-neck round-bottom flask

  • Overhead mechanical stirrer with Teflon paddle

  • Thermocouple and temperature controller

  • Addition funnel (250 mL)

  • Nitrogen inlet/outlet adapter

  • Ice-water bath

  • 2 L separatory funnel

  • Rotary evaporator

  • Buchner funnel and filtration flask

  • Vacuum oven

Detailed Experimental Protocol

This protocol is optimized for a ~15-20 gram scale synthesis.

Part A: One-Pot Reductive Amination
  • Reactor Setup: Equip a 1 L three-neck round-bottom flask with an overhead mechanical stirrer, a thermocouple, an addition funnel, and a nitrogen inlet. Place the flask in a secondary container that can serve as an ice-water bath.

  • Charge Reagents: To the flask, add Spiro[2.5]octan-5-one (20.0 g, 161 mmol, 1.0 equiv.) and ammonium acetate (37.2 g, 483 mmol, 3.0 equiv.).

  • Add Solvent: Add anhydrous 1,2-dichloroethane (DCE, 400 mL) and glacial acetic acid (9.2 mL, 161 mmol, 1.0 equiv.) to the flask. The acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate.[4]

  • Stir and Form Imine: Begin stirring the suspension under a nitrogen atmosphere at room temperature (20-25°C). Stir for 1 hour to allow for the formation of the intermediate imine. The mixture will likely remain a suspension.

  • Prepare for Reduction: Cool the reaction mixture to 0-5°C using an ice-water bath.

  • Reducing Agent Addition: In a separate beaker, carefully weigh sodium triacetoxyborohydride (51.2 g, 242 mmol, 1.5 equiv.). Add the solid reducing agent portion-wise to the cooled reaction mixture over 30-45 minutes.

    • Causality: Portion-wise addition is critical to control the exotherm from the reduction and to manage gas evolution. Sodium triacetoxyborohydride is chosen for its mild nature and selectivity, preventing the reduction of the starting ketone.[3]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor Progress: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.

Part B: Aqueous Work-up and Isolation of Free Base
  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (300 mL) while the flask is in an ice bath. Be cautious as gas evolution (H₂) will occur. Stir until gas evolution ceases.

  • Basification: Adjust the pH of the aqueous layer to >9 by adding 1 M NaOH solution to ensure the product is in its free base form for efficient extraction.

  • Extraction: Transfer the mixture to a 2 L separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 200 mL).

  • Combine and Dry: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 5-Azaspiro[2.5]octane as an oil.

Part C: Hydrochloride Salt Formation and Purification
  • Dissolution: Dissolve the crude oil in anhydrous diethyl ether (Et₂O) (250 mL).

  • Precipitation: While stirring, slowly add 4 M HCl in dioxane (~45 mL, 180 mmol, ~1.1 equiv.) dropwise. A white precipitate will form immediately.

    • Rationale: Salt formation provides a stable, crystalline solid that is easy to handle and purify by filtration, removing many non-basic impurities.

  • Crystallization: Stir the resulting thick slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any remaining soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

    • Expected Yield: 18.5 - 21.0 g (78-88%) of 5-Azaspiro[2.5]octane hydrochloride as a white crystalline solid.

Workflow Visualization and Process Parameters

Experimental Workflow Diagram

cluster_A Part A: Reductive Amination cluster_B Part B: Work-up cluster_C Part C: Salt Formation A1 Charge Ketone, NH4OAc, DCE, AcOH to Reactor A2 Stir at RT for 1h (Imine Formation) A1->A2 A3 Cool to 0-5°C A2->A3 A4 Add Na(OAc)3BH Portion-wise A3->A4 A5 Stir at RT for 16-24h A4->A5 B1 Quench with sat. NaHCO3 at 0°C A5->B1 Reaction Complete B2 Basify to pH > 9 B1->B2 B3 Extract with DCM (3x) B2->B3 B4 Dry organic layers (MgSO4) B3->B4 B5 Concentrate in vacuo B4->B5 C1 Dissolve crude oil in Et2O B5->C1 Crude Free Base C2 Add 4M HCl in Dioxane C1->C2 C3 Stir for 1-2h C2->C3 C4 Filter solid product C3->C4 C5 Wash with cold Et2O C4->C5 C6 Dry under vacuum C5->C6 Final Final C6->Final Final Product: High-Purity HCl Salt

Figure 2: Step-by-step experimental workflow.
Optimized Reaction Parameters
ParameterValueRationale / Notes
Stoichiometry
Ketone:NH₄OAc:Reducer1.0 : 3.0 : 1.5Excess ammonia source drives imine formation. 1.5 equiv. of reducer ensures complete conversion.
Temperature
Imine Formation20-25°CStandard ambient temperature is sufficient.
Reduction0-5°C (initial), then RTInitial cooling manages the exotherm. Reaction proceeds to completion at room temperature.
Reaction Time 16-24 hoursTypical timeframe for complete conversion at this scale. Monitor by LC-MS for confirmation.
Solvent Anhydrous DCEAprotic solvent, effective for this transformation. Anhydrous conditions are preferred.
pH Control
Work-up (Aqueous)> 9Ensures the amine product is in the deprotonated free-base form for efficient extraction into an organic solvent.

Analytical Characterization

AnalysisExpected Result
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, D₂O)δ (ppm): 3.25-3.15 (m, 4H), 1.95-1.85 (m, 4H), 0.70-0.60 (m, 2H), 0.55-0.45 (m, 2H).
¹³C NMR (100 MHz, D₂O)δ (ppm): 53.1, 44.2, 33.8, 15.5, 9.8.
Mass Spec (ESI+) m/z: 112.11 [M+H]⁺ (for free base)
Purity (HPLC) >98% (AUC)
Molecular Formula C₇H₁₄ClN
Molecular Weight 147.64 g/mol [5]

Safety and Hazard Information

All operations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

SubstanceGHS PictogramsHazard Statements
5-Azaspiro[2.5]octane HCl GHS07 H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5]
Sodium Triacetoxyborohydride GHS02, GHS07 H260: In contact with water releases flammable gases which may ignite spontaneously. H315, H319, H335.
1,2-Dichloroethane (DCE) GHS02, GHS06, GHS08 H225: Highly flammable liquid and vapour. H302, H331: Toxic if inhaled. H350: May cause cancer.
4M HCl in Dioxane GHS02, GHS05, GHS07, GHS08 H225, H314: Causes severe skin burns and eye damage. H335, H351: Suspected of causing cancer.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench any unreacted borohydride reagent carefully before disposal. Halogenated and non-halogenated waste streams should be segregated.

References

  • Skvortsova, E. et al. (2017). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75420329, 5-Azaspiro[2.5]octane hydrochloride. Retrieved from [Link].

  • Myers, A. (n.d.). Reductive Amination. Harvard University Chemistry Handouts. Available at: [Link]

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Reductive Amination. Available at: [Link]

  • Wikipedia (2023). Reductive amination. Retrieved from [Link].

  • Organic Reactions (2014). The Leuckart Reaction. John Wiley & Sons, Inc.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

Sources

Application

Application Notes &amp; Protocols: The Strategic Incorporation of 5-Azaspiro[2.5]octane in Modern Kinase Inhibitor Design

Abstract The pursuit of potent and selective kinase inhibitors remains a cornerstone of modern therapeutic development, particularly in oncology. The evolution of inhibitor design has progressively moved from flat, aroma...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of potent and selective kinase inhibitors remains a cornerstone of modern therapeutic development, particularly in oncology. The evolution of inhibitor design has progressively moved from flat, aromatic scaffolds towards molecules with greater three-dimensionality (3D), which often leads to improved physicochemical properties and clinical outcomes.[1] Spirocyclic scaffolds, particularly small azaspirocycles, have emerged as powerful tools for medicinal chemists to achieve this goal.[2] This guide provides a detailed examination of the 5-azaspiro[2.5]octane moiety, a conformationally restricted scaffold, and its application in the design of next-generation kinase inhibitors. We will explore the underlying rationale for its use, detailing its impact on potency, selectivity, and pharmacokinetic profiles. Furthermore, we provide comprehensive, field-proven protocols for the synthesis and evaluation of kinase inhibitors incorporating this valuable scaffold.

The Rationale: Why Spirocycles? Why 5-Azaspiro[2.5]octane?

Kinase inhibitors predominantly target the ATP-binding site, a pocket that is highly conserved across the human kinome.[3] Achieving selectivity and avoiding off-target effects is therefore a primary challenge. The strategic introduction of rigid, three-dimensional scaffolds can confer significant advantages over traditional flat, aromatic structures.

The Advantages of Spirocyclic Scaffolds:

  • Enhanced Three-Dimensionality (Fsp³): Moving from sp²-rich flat molecules to sp³-rich 3D structures generally improves physicochemical properties. This includes increased aqueous solubility, reduced lipophilicity, and often better metabolic stability.[1]

  • Conformational Rigidity: The spirocyclic core locks the conformation of the molecule. This pre-organization can optimize the orientation of key binding elements, leading to a lower entropic penalty upon binding to the target kinase and thus higher potency and/or selectivity.[1][4]

  • Novel Chemical Space: Spirocycles provide access to novel and patentable chemical matter, allowing exploration beyond heavily saturated "flatland" scaffolds like piperazine or morpholine.[5]

The 5-azaspiro[2.5]octane scaffold, a fusion of a cyclopropane and a piperidine ring sharing a single carbon atom, is particularly advantageous. It maintains the desirable properties of a piperidine ring for vector extension into solvent-exposed regions of the kinase active site while introducing a rigid cyclopropyl group. This modification can subtly alter the exit vector and conformation of the substituent on the nitrogen atom, enabling fine-tuning of interactions with the target protein.

cluster_0 Scaffold Comparison cluster_1 Resulting Inhibitor Properties Flat_Scaffold Traditional Flat Scaffold (e.g., Phenyl, Piperazine) - High Lipophilicity - Conformational Flexibility - Potential for Off-Target Binding Spiro_Scaffold 5-Azaspiro[2.5]octane Scaffold - Increased Fsp³ & 3D Shape - Improved Solubility - Conformational Rigidity - Enhanced Selectivity Flat_Scaffold->Spiro_Scaffold Structural Evolution Improved_PK Improved Pharmacokinetics (PK) - Better ADME Profile Spiro_Scaffold->Improved_PK Enhanced_Potency Enhanced Potency & Selectivity - Optimized Target Binding Spiro_Scaffold->Enhanced_Potency

Caption: Logical flow from traditional scaffolds to spirocycles and their benefits.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis and evaluation of a kinase inhibitor incorporating the 5-azaspiro[2.5]octane scaffold.

Protocol 1: Synthesis of a Representative 5-Azaspiro[2.5]octane-Containing Inhibitor

This protocol outlines a general, two-stage synthesis. Stage 1 describes the preparation of the core building block, N-Boc-5-azaspiro[2.5]octane. Stage 2 details its coupling to a representative kinase scaffold, a chloro-substituted pyrazole, a common core in many kinase inhibitors.[6][7]

Stage 1: Synthesis of tert-butyl 5-azaspiro[2.5]octane-5-carboxylate

Causality: This stage creates the key spirocyclic building block with a Boc protecting group. The Boc group is essential as it prevents the secondary amine from undergoing undesired side reactions during subsequent coupling steps and can be easily removed under acidic conditions.

Materials:

  • 1-benzyl-4-piperidone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Hexanes

Procedure:

  • Epoxide Formation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMSO at room temperature, add trimethylsulfoxonium iodide (1.2 eq) portion-wise under a nitrogen atmosphere. Stir the resulting mixture for 1 hour until gas evolution ceases.

  • Add a solution of 1-benzyl-4-piperidone (1.0 eq) in DMSO dropwise. Stir the reaction at 50°C for 16 hours.

  • Work-up: Cool the reaction to room temperature, quench carefully with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl-protected spiro-epoxide.

  • Debenzylation: Dissolve the crude product in methanol. Add 10% Pd/C (0.1 eq by weight). Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 24 hours.

  • Filtration and Boc Protection: Filter the reaction mixture through Celite, washing the pad with methanol. Concentrate the filtrate. Dissolve the resulting crude amine in THF. Add di-tert-butyl dicarbonate (1.1 eq) and stir at room temperature for 12 hours.

  • Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel (using a gradient of EtOAc/Hexanes) to afford pure tert-butyl 5-azaspiro[2.5]octane-5-carboxylate.

Stage 2: Coupling to a Kinase Core (Nucleophilic Aromatic Substitution)

Causality: This step attaches the spirocycle to the kinase-binding scaffold. A chloro-substituted heteroaromatic core is used, and in the presence of a base, the deprotected spirocyclic amine acts as a nucleophile, displacing the chloride to form the final inhibitor.

Materials:

  • tert-butyl 5-azaspiro[2.5]octane-5-carboxylate (from Stage 1)

  • 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (or similar chloro-heteroaromatic kinase core)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

Procedure:

  • Boc Deprotection: Dissolve the product from Stage 1 (1.0 eq) in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours.

  • Removal of Acid: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine salt.

  • Coupling Reaction: To a solution of the amine salt in n-butanol, add the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.1 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 100°C and stir for 16 hours. Monitor reaction completion by LC-MS.

  • Purification: Cool the reaction, concentrate under reduced pressure, and purify the crude product by reverse-phase HPLC to yield the final 5-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-5-azaspiro[2.5]octane inhibitor.

cluster_synthesis Synthesis Workflow Start Starting Materials (Piperidone, Pyrazole Core) Stage1 Stage 1: Build Scaffold (Boc-5-azaspiro[2.5]octane) Start->Stage1 Deprotection Stage 2a: Deprotection (TFA/DCM) Stage1->Deprotection Coupling Stage 2b: Coupling (SNA_r Reaction) Deprotection->Coupling Purification Purification (HPLC) Coupling->Purification Final_Compound Final Kinase Inhibitor Purification->Final_Compound

Caption: High-level overview of the inhibitor synthesis workflow.

Protocol 2: Biochemical Kinase Inhibition Assay

Causality: This protocol determines the direct inhibitory activity of the synthesized compound on the isolated target kinase enzyme. The ADP-Glo™ assay is chosen as it is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced.[8] Lower light output indicates less ADP produced, and therefore, greater inhibition.

Materials:

  • Target Kinase Enzyme (e.g., BTK, ITK)

  • Kinase-specific substrate peptide/protein

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • Synthesized inhibitor, dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., Ibrutinib for BTK)[9]

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the synthesized inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Also include wells with DMSO only (0% inhibition control) and the positive control inhibitor (100% inhibition control).

  • Kinase Reaction Setup: Prepare a master mix containing the kinase enzyme and its specific substrate in the kinase reaction buffer. Dispense this mix into the wells containing the compounds.

  • Initiate Reaction: Prepare a solution of ATP in the reaction buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure a sensitive measurement. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal time depends on the specific kinase's activity.

  • ADP Detection (Step 1): Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cellular Target Engagement & Proliferation Assay

Causality: A potent biochemical inhibitor may not be effective in a cellular context due to issues with cell permeability, efflux, or intracellular target engagement.[10] This protocol assesses the inhibitor's ability to inhibit the target kinase within a living cell, leading to a functional outcome like the inhibition of cell proliferation. Ba/F3 cells, a murine pro-B cell line, are often engineered to depend on the activity of a specific kinase for their survival and proliferation, making them an excellent tool for this purpose.[10]

Materials:

  • Engineered Ba/F3 cell line expressing the target kinase (e.g., Ba/F3-BTK)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep, and appropriate selection agent)

  • Synthesized inhibitor, dissolved in 100% DMSO

  • Positive Control Inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, opaque, sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Harvest logarithmically growing Ba/F3 cells. Count and resuspend the cells in fresh medium to a density of approximately 20,000 cells/mL. Seed 100 µL of the cell suspension into each well of the 96-well plate.

  • Compound Addition: Prepare serial dilutions of the inhibitor and controls in the cell culture medium. Add a small volume (e.g., 1 µL) of the diluted compounds to the wells. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Analysis: Normalize the data to DMSO-treated control wells (100% viability) and wells with a high concentration of a potent inhibitor (0% viability). Plot the percent viability against the logarithm of inhibitor concentration and fit the data to determine the EC₅₀ value.

Data Presentation and Interpretation

The introduction of a 5-azaspiro[2.5]octane scaffold is hypothesized to improve key drug-like properties. The data below illustrates a representative comparison between a hypothetical flat-scaffold inhibitor and its spirocyclic analog.

PropertyInhibitor A (Flat Scaffold)Inhibitor B (5-Azaspiro[2.5]octane)Rationale for Improvement
Biochemical IC₅₀ (nM) 158Conformationally rigid scaffold reduces entropic penalty of binding.[1]
Cellular EC₅₀ (nM) 35045Improved solubility and permeability lead to better target engagement.[1][10]
Aqueous Solubility (µM) 585Disruption of crystal packing and increased polarity from sp³ character.[5]
Calculated LogP 4.23.1Replacement of an aromatic ring with a saturated spirocycle reduces lipophilicity.[1]
Metabolic Stability (t½, min) 2075Saturated scaffold can block sites of metabolic oxidation.[4]

A significant discrepancy between biochemical IC₅₀ and cellular EC₅₀, as seen for Inhibitor A, often points to poor cell permeability or high efflux, problems that can be mitigated by improving the physicochemical properties of the molecule.[10] The superior profile of Inhibitor B demonstrates the successful application of the spirocyclic scaffold.

Conclusion

The 5-azaspiro[2.5]octane scaffold is a valuable tool in the medicinal chemist's arsenal for the development of superior kinase inhibitors. Its inherent three-dimensionality and conformational rigidity can simultaneously enhance potency, selectivity, and pharmacokinetic properties.[11] By moving away from traditional flatland molecules and embracing sp³-rich scaffolds, researchers can address many of the common pitfalls in drug discovery, such as poor solubility and the gap between biochemical and cellular activity.[1][10] The protocols outlined in this guide provide a robust framework for the synthesis and systematic evaluation of kinase inhibitors incorporating this promising structural motif, paving the way for the development of more effective and safer targeted therapies.

References

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]

  • Drugs for Neglected Diseases Initiative. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Fabian, M. A., & Norman, R. A. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Mohamed, M. (2022). Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest. [Link]

  • Bull, J. A., & Fessard, T. C. (2022). Selected Applications of Spirocycles in Medicinal Chemistry. Wiley Online Library. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Reddy, M. V. R., et al. (2025). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-dependent lymphomas. ScienceDirect. [Link]

  • Iftime, D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Iftime, D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 5-Azaspiro[2.5]octane Derivatives

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Azaspiro[2.5]octane derivatives. This guide is designed to provide you with in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Azaspiro[2.5]octane derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this promising class of compounds. As spirocyclic scaffolds gain prominence in modern drug discovery for their ability to confer favorable physicochemical properties, understanding and overcoming solubility hurdles is paramount to advancing your research.[1][2][3]

I. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific, practical issues you may encounter during your experiments. Each solution is grounded in established pharmaceutical formulation principles and tailored to the unique characteristics of 5-Azaspiro[2.5]octane derivatives.

Question 1: My 5-Azaspiro[2.5]octane derivative is insoluble in my standard aqueous buffer (e.g., PBS, pH 7.4) for a biological assay. What is my first course of action?

Answer:

Initial insolubility in aqueous buffers is a common challenge, particularly with complex organic molecules. The key is to systematically explore the compound's physicochemical properties to devise a rational solubilization strategy. The basic nitrogen in the 5-azaspiro[2.5]octane core is your primary handle for manipulation.

Initial Troubleshooting Workflow

Caption: Initial workflow for addressing solubility issues.

Step-by-Step Protocol: pH Adjustment

The 5-azaspiro[2.5]octane moiety contains a basic nitrogen atom, making its aqueous solubility highly pH-dependent.[4] By lowering the pH, you can protonate this nitrogen, forming a more soluble salt in situ.

  • Determine the pKa: If not already known, determine the pKa of your specific derivative. This can be done experimentally or through in silico prediction tools. The pKa will inform the pH range required for ionization.

  • Prepare an Acidic Stock Solution:

    • Instead of dissolving the compound directly in the final buffer, first, create a concentrated stock solution in a mildly acidic aqueous medium. A common starting point is 10 mM HCl or a citrate buffer at a pH 2 units below the pKa of the basic nitrogen.

    • Use a minimal amount of the acidic solution to achieve complete dissolution. Gentle warming or sonication may be applied, but monitor for compound stability.

  • Dilution into Final Assay Buffer:

    • Serially dilute the acidic stock solution into your final assay buffer (e.g., PBS, pH 7.4).

    • It is crucial to ensure that the final pH of the assay medium does not shift significantly and that the final concentration of the compound remains below its solubility limit at that pH.

  • Observation and Control:

    • Visually inspect for any signs of precipitation (cloudiness, particulates) after dilution.

    • Run a vehicle control in your assay with the same final concentration of the acidic solution to account for any effects of the pH change on your biological system.

Causality: By protonating the basic nitrogen, you are converting the neutral, often less soluble, free base into a charged salt form. This charged species has more favorable interactions with the polar water molecules, thereby increasing its solubility.[5][6]

Question 2: I've formed a hydrochloride (HCl) salt of my derivative, but its solubility in water is still limited, and it performs poorly in physiological buffers. Why is this happening and what can I do?

Answer:

While salt formation is a powerful technique, it is not always a panacea. The success of a salt form depends on several factors, including the intrinsic solubility of the salt itself and the common ion effect.[6][7]

Understanding the Limitations of HCl Salts:

  • Common Ion Effect: In buffers containing chloride ions (like PBS), the excess chloride can suppress the dissolution of a hydrochloride salt, effectively reducing its solubility compared to pure water.[7]

  • Disproportionation: In certain conditions, particularly in buffered systems, the salt can revert to the less soluble free base form.[8]

  • Crystal Packing: The crystal lattice energy of the salt form might be unexpectedly high, limiting its dissolution.

Troubleshooting and Alternative Strategies:

  • Alternative Salt Forms:

    • Explore different counter-ions to form alternative salts. Consider methanesulfonate (mesylate), sulfate, or tartrate salts, which may have different crystal packing and solubility properties.[9]

    • A systematic salt screening study can identify the optimal salt form for your desired application.

  • Co-solvent Systems:

    • If pH adjustment and salt formation are insufficient, a co-solvent system is the next logical step. Co-solvents work by reducing the polarity of the aqueous medium, which can enhance the solubility of lipophilic compounds.[10][11][12]

Step-by-Step Protocol: Co-solvent System Development

  • Select an Appropriate Co-solvent:

    • Commonly used co-solvents in biological assays include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[13][14][15]

    • The choice of co-solvent will depend on the specific assay system and its tolerance to organic solvents. Always determine the maximum allowable concentration of the co-solvent in your assay beforehand.[13][16]

  • Prepare a High-Concentration Stock Solution:

    • Dissolve your 5-azaspiro[2.5]octane derivative in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution into the final aqueous assay buffer.

    • Crucial Point: Be mindful of the "fall-out" or precipitation that can occur when a drug solution in a strong organic solvent is diluted into an aqueous medium. The final concentration of the co-solvent should be kept as low as possible (typically <1%, and often <0.1% for cell-based assays).[13][14]

Data Presentation: Co-solvent Solubility Screening

Co-solvent System (in PBS pH 7.4)Maximum Soluble Concentration (µM)Final Co-solvent Conc. (%)Observations
1% DMSO501Clear solution
0.5% DMSO250.5Clear solution
0.1% DMSO50.1Precipitation observed above 5 µM
1% Ethanol401Clear solution
0.5% Ethanol200.5Clear solution

This is a hypothetical table for a generic derivative.

Question 3: My compound is highly lipophilic (LogP > 4) and even co-solvents are not providing sufficient solubility for my in vivo studies. What advanced formulation strategies can I consider?

Answer:

For highly lipophilic compounds, more advanced formulation strategies are often necessary to achieve the required exposure for in vivo experiments. Cyclodextrin complexation is a powerful technique for such challenging molecules.[10][17]

Mechanism of Cyclodextrin Solubilization:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your lipophilic derivative, forming an inclusion complex that is water-soluble.[18]

Caption: Encapsulation of a lipophilic drug by a cyclodextrin.

Step-by-Step Protocol: Cyclodextrin Complexation

  • Choose the Right Cyclodextrin:

    • Commonly used cyclodextrins in pharmaceutical development include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have enhanced aqueous solubility and are generally well-tolerated.[17]

    • The choice will depend on the size and shape of your derivative.

  • Preparation of the Complex (Kneading Method):

    • Weigh out the 5-azaspiro[2.5]octane derivative and the chosen cyclodextrin (a 1:1 or 1:2 molar ratio is a good starting point).

    • Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

    • Knead the paste thoroughly for 30-60 minutes.

    • Dry the resulting solid under vacuum to remove the solvent.

  • Solubility Assessment:

    • Determine the aqueous solubility of the prepared complex and compare it to the unformulated compound. A significant increase in solubility indicates successful complexation. Studies on other spirocyclic compounds have shown up to a four-fold increase in solubility with this method.[19][20]

  • Lyophilization for Stock Solutions:

    • For preparing a stable, solid, and readily soluble form for stock solutions, dissolve the compound and cyclodextrin in water and lyophilize the solution. This often results in a fluffy, easily dissolvable powder.

Considerations:

  • Affinity: The binding affinity between your compound and the cyclodextrin will determine the efficiency of solubilization.

  • Toxicity: While generally considered safe, high concentrations of some cyclodextrins can have toxic effects. Consult relevant toxicological data for your intended application.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-azaspiro[2.5]octane derivatives that I should assess for solubility?

  • pKa: The basicity of the nitrogen at the 5-position is the most critical parameter for pH-dependent solubility.

  • LogP/LogD: These values indicate the lipophilicity of the molecule. A high LogP (typically >3) often correlates with poor aqueous solubility.[3] LogD provides a more accurate prediction of lipophilicity at a specific pH.

  • Melting Point & Crystal Form: A high melting point can indicate strong crystal lattice energy, which can be a barrier to dissolution. Polymorphism can also lead to variable solubility results.[21]

Q2: When is it more appropriate to use a co-solvent system versus pH adjustment?

Use pH adjustment as the primary strategy if your compound has a suitable pKa and is not sensitive to acidic or basic conditions. If the compound is non-ionizable or if pH modification does not provide sufficient solubility, a co-solvent system is the next best approach. The two strategies can also be combined.[10][11]

Q3: What are the potential downsides of using co-solvents like DMSO in biological assays?

High concentrations of co-solvents can have detrimental effects on your experiments, including:

  • Cellular Toxicity: Organic solvents can disrupt cell membranes and interfere with cellular processes.[13]

  • Protein Denaturation: Co-solvents can alter the conformation of target proteins, affecting binding affinities and enzyme kinetics.

  • Assay Interference: Some solvents can interfere with the detection method of the assay (e.g., fluorescence quenching). It is always essential to run proper vehicle controls and to keep the final co-solvent concentration as low as possible.[14][15][22]

Q4: Can the spirocyclic nature of these compounds itself influence solubility?

Yes. The three-dimensional, rigid structure of the spirocyclic core can disrupt crystal packing compared to more planar molecules, which can lead to improved solubility.[1] Additionally, the introduction of sp3-rich centers generally correlates with better physicochemical properties, including solubility.[3]

III. References

  • Pharmaceutical Technology. (2017, October 2). Formulation Strategies in Early-Stage Drug Development. [Link]

  • Applied Pharmaceutical Analysis (APA). (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • ResearchGate. (2023, August 7). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • PubMed. (1983). Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

  • Ascendia Pharma. (2020, November 2). New Approach to Formulation Development Can Improve Pharma Company's Pipeline. [Link]

  • PubMed. (2003, January). Limitations of a Cosolvent for Ecotoxicity Testing of Hydrophobic Compounds. [Link]

  • Pharma Focus Europe. (n.d.). Fundamentals of Pharmaceutical Formulation Development. [Link]

  • Drug Delivery Leader. (n.d.). Formulation Development Strategy For Early Phase Human Studies. [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Taylor & Francis Online. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • PubMed. (2006, May). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • World Journal of Pharmaceutical Research. (2020, March 19). A REVIEW ON: SOLUBILITY ENHANCEMENT BY USING CO-SOLVENCY AND ANTI-SOLVENT CRYSTALLIZATION TECHNIQUE. [Link]

  • MDPI. (n.d.). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • PMC - NIH. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]

  • Semantic Scholar. (2007, July 30). Salt formation to improve drug solubility. [Link]

  • PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • ResearchGate. (n.d.). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • YouTube. (2023, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex. [Link]

  • PMC - NIH. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • PMC - NIH. (n.d.). Combining drug salt formation with amorphous solid dispersions – a double edged sword. [Link]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. [Link]

  • OUCI. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • ResearchGate. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • PMC - NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • ResearchGate. (n.d.). Impact of Sertraline Salt Form on the Oxidative Stability in Powder Blends. [Link]

  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • PubChem. (n.d.). tert-Butyl 7-oxo-5-azaspiro(2.5)octane-5-carboxylate. [Link]

Sources

Optimization

Technical Support Center: Optimization of Coupling Reactions with 5-Azaspiro[2.5]octane

Welcome to the technical support center for the optimization of coupling reactions involving 5-Azaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of coupling reactions involving 5-Azaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in the synthesis of N-aryl 5-Azaspiro[2.5]octanes.

Introduction: The Unique Challenge of 5-Azaspiro[2.5]octane

5-Azaspiro[2.5]octane is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. However, its spirocyclic nature and secondary amine functionality can present unique challenges in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The steric hindrance around the nitrogen atom necessitates careful optimization of reaction parameters to achieve high yields and purity. This guide will walk you through common issues and their solutions, grounded in mechanistic principles.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the coupling of 5-Azaspiro[2.5]octane with aryl or heteroaryl halides.

Issue 1: Low or No Conversion to the Desired N-Aryl-5-Azaspiro[2.5]octane

Question: My Buchwald-Hartwig reaction with 5-Azaspiro[2.5]octane and an aryl bromide shows very low yield, with starting materials remaining. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a common hurdle and can often be traced back to suboptimal catalyst activity, inappropriate reaction conditions, or reagent quality. Let's break down the troubleshooting process.

Initial Checks:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] Ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity: The presence of moisture can poison the catalyst and hydrolyze the base. Use anhydrous solvents and ensure your 5-Azaspiro[2.5]octane and aryl halide are pure.

Systematic Optimization Strategy:

If initial checks don't resolve the issue, a systematic approach to optimizing the reaction components is necessary.

The choice of palladium precursor and, more importantly, the ligand is critical for coupling sterically hindered secondary amines like 5-Azaspiro[2.5]octane.[2]

  • Ligand Selection: The steric bulk of 5-Azaspiro[2.5]octane necessitates the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step.

    • Recommended Ligands: For sterically demanding secondary amines, ligands from the Buchwald family are often the first choice. Consider screening ligands such as RuPhos, XPhos, or BrettPhos.[2]

    • Rationale: These ligands possess bulky biaryl backbones that create a sterically hindered coordination sphere around the palladium center, which can be crucial for accommodating the spirocyclic amine.

  • Palladium Precatalyst: Modern palladium precatalysts, such as the G3 or G4 palladacycles (e.g., XPhos Pd G3), are often more efficient than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. They form the active Pd(0) catalyst more cleanly and rapidly.

The base plays a multifaceted role: it deprotonates the amine and facilitates the regeneration of the Pd(0) catalyst.

  • Recommended Bases: Strong, non-nucleophilic bases are generally preferred for Buchwald-Hartwig aminations.

    • Sodium tert-butoxide (NaOtBu): Often the most effective base for this transformation.

    • Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic alternative.

    • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃): Weaker bases that may be beneficial if your substrate is base-sensitive, though they often require higher reaction temperatures.

  • Causality: A base that is too weak will not efficiently deprotonate the amine, stalling the catalytic cycle. A nucleophilic base could lead to unwanted side reactions with the aryl halide.

The solvent must solubilize all reaction components and is known to influence the reaction rate.

  • Common Solvents: Toluene and 1,4-dioxane are standard choices for Buchwald-Hartwig reactions.

  • Solvent Screening: If solubility is an issue, consider screening other aprotic polar solvents like tert-butanol or CPME (cyclopentyl methyl ether).

The following workflow diagram illustrates a systematic approach to troubleshooting low conversion:

Troubleshooting_Low_Conversion cluster_catalyst Catalyst System Optimization cluster_base Base Optimization cluster_solvent Solvent Optimization Start Low or No Conversion Check_Inert Verify Inert Atmosphere (Ar or N2) Start->Check_Inert Check_Reagents Confirm Reagent Purity (Anhydrous, Pure) Check_Inert->Check_Reagents If still low Optimize_Catalyst Optimize Catalyst System Check_Reagents->Optimize_Catalyst If still low Optimize_Base Optimize Base Optimize_Catalyst->Optimize_Base If still low Ligand_Screen Screen Ligands (RuPhos, XPhos, BrettPhos) Optimize_Catalyst->Ligand_Screen Optimize_Solvent Optimize Solvent Optimize_Base->Optimize_Solvent If still low Base_Screen Screen Bases (NaOtBu, LHMDS, K3PO4) Optimize_Base->Base_Screen Success Improved Conversion Optimize_Solvent->Success If improved Solvent_Screen Screen Solvents (Toluene, Dioxane, tBuOH) Optimize_Solvent->Solvent_Screen Precatalyst_Screen Use G3/G4 Precatalyst Ligand_Screen->Precatalyst_Screen

Caption: Troubleshooting workflow for low conversion in the N-arylation of 5-Azaspiro[2.5]octane.

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)

Question: My reaction is producing the desired product, but I'm also observing significant amounts of the dehalogenated arene and/or biaryl homocoupling products. How can I suppress these side reactions?

Answer: The formation of these side products points to competing, non-productive pathways in the catalytic cycle.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. It can be promoted by moisture or other protic sources in the reaction mixture.

    • Solution: Rigorously dry all reagents and solvents. Ensure the inert atmosphere is maintained throughout the reaction.

  • Homocoupling (Biaryl Formation): This side reaction can arise from the reaction of two molecules of the aryl halide.

    • Solution: This is often influenced by the catalyst system. Optimizing the palladium-to-ligand ratio can sometimes mitigate this. Using a well-defined precatalyst can also help suppress homocoupling. Additionally, lowering the reaction temperature, if possible without sacrificing too much of the main reaction rate, can disfavor this side reaction.

The following table summarizes recommended starting conditions for optimizing the coupling of 5-Azaspiro[2.5]octane with an aryl bromide:

ParameterRecommended Starting ConditionRationale
Palladium Precatalyst XPhos Pd G3 (1-2 mol%)Efficient formation of the active Pd(0) species.
Ligand XPhos (if not using a precatalyst)Bulky, electron-rich ligand suitable for hindered secondary amines.
Base NaOtBu (1.5 equivalents)Strong, non-nucleophilic base to ensure efficient deprotonation.
Solvent Toluene or 1,4-Dioxane (0.1-0.2 M)Standard solvents for this transformation.
Temperature 80-110 °CA typical temperature range for Buchwald-Hartwig aminations.
Reactant Stoichiometry 1.2 equivalents of 5-Azaspiro[2.5]octaneA slight excess of the amine can help drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: Is 5-Azaspiro[2.5]octane hydrochloride suitable for direct use in coupling reactions?

A1: No, the hydrochloride salt must be neutralized before use. The presence of the HCl salt will quench the strong base required for the reaction, preventing the deprotonation of the amine and halting the catalytic cycle. You can either free-base the amine before the reaction or add an additional equivalent of base to neutralize the salt in situ. However, for reproducibility, it is highly recommended to use the free amine.

Q2: Can I use an aryl chloride instead of an aryl bromide?

A2: Aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions due to the stronger C-Cl bond.[3] Successful coupling with aryl chlorides often requires more specialized, highly active catalyst systems. You will likely need to use more electron-rich and sterically hindered ligands, such as t-BuXPhos or BrettPhos, and potentially higher catalyst loadings and reaction temperatures.

Q3: My reaction appears to stall after a certain percentage of conversion. What could be the cause?

A3: Reaction stalling can be due to catalyst deactivation. This can manifest as the formation of palladium black.[3] This may be caused by ligand degradation or dissociation, especially at high temperatures. Consider using a more robust ligand or a lower reaction temperature for a longer duration. Alternatively, the base may be clumping, reducing its effective concentration. Gentle agitation or the addition of an inert solid like Celite can sometimes help.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress. A small aliquot of the reaction mixture can be taken (under inert atmosphere), quenched with a suitable solvent (e.g., ethyl acetate), and analyzed.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of 5-Azaspiro[2.5]octane with an Aryl Bromide

This protocol provides a general starting point for a small-scale reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 5-Azaspiro[2.5]octane (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • In a glovebox, add the aryl bromide (if solid), XPhos Pd G3, and sodium tert-butoxide to the reaction vial.

  • Add the magnetic stir bar.

  • If the aryl bromide is a liquid, add it via syringe.

  • Add the 5-Azaspiro[2.5]octane via syringe.

  • Add the anhydrous, degassed toluene.

  • Seal the vial with the cap.

  • Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS as needed.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

The following diagram illustrates the key steps of the experimental workflow:

Experimental_Workflow Start Start Setup Prepare Reaction Vessel (Oven-dried vial, stir bar) Start->Setup Reagents Add Solids in Glovebox (Aryl Bromide, Catalyst, Base) Setup->Reagents Liquids Add Liquids (5-Azaspiro[2.le]octane, Toluene) Reagents->Liquids Seal Seal Vial Liquids->Seal Heat Heat and Stir (100 °C, 12-24h) Seal->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Monitor->Heat Continue if incomplete Workup Reaction Workup (Cool, Dilute, Filter) Monitor->Workup If complete Purify Purify Product (Column Chromatography) Workup->Purify End Final Product Purify->End

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

References

  • Charnwood Discovery. Rapid Optimization of a Buchwald–Hartwig Amination using DoE. Available at: [Link]

  • University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 5-Azaspiro[2.5]octane

Welcome to the dedicated technical support guide for the characterization of 5-Azaspiro[2.5]octane and its salts. This resource is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the characterization of 5-Azaspiro[2.5]octane and its salts. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this unique spirocyclic scaffold. The inherent structural rigidity and conformational subtleties of the spiro[cyclopropane-piperidine] system present distinct analytical challenges. This guide provides in-depth, field-proven insights to navigate these complexities, ensuring accurate and reproducible characterization of your materials.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and analysis of 5-Azaspiro[2.5]octane.

Q1: What are the primary challenges in the NMR characterization of 5-Azaspiro[2.5]octane?

The main challenge arises from the molecule's conformational behavior. The piperidine ring can undergo chair-chair interconversion, and the presence of the spiro-fused cyclopropane ring can lead to a complex and often counter-intuitive conformational landscape. This can result in broad NMR signals at room temperature due to intermediate exchange rates. Furthermore, the cyclopropyl protons and the adjacent piperidinyl protons form a rigid system, leading to complex splitting patterns that can be difficult to interpret.

Q2: Is 5-Azaspiro[2.5]octane stable under typical laboratory conditions?

As a secondary amine, 5-Azaspiro[2.5]octane is susceptible to oxidation and can absorb atmospheric carbon dioxide to form a carbamate salt. For long-term storage, it is recommended to store it as a hydrochloride salt under an inert atmosphere. The free base is a volatile compound and should be handled in a well-ventilated fume hood.

Q3: What are the expected m/z values in the mass spectrum of 5-Azaspiro[2.5]octane?

For the free base (C7H13N), the expected exact mass is approximately 111.1048 g/mol . In positive-ion mode electrospray ionization mass spectrometry (ESI-MS), you should primarily observe the protonated molecule [M+H]⁺ at an m/z of approximately 112.1126. The molecular ion peak in electron ionization (EI) would be at m/z 111.

Q4: Which chromatographic techniques are best suited for the purification and analysis of 5-Azaspiro[2.5]octane?

For purification, silica gel column chromatography is a common method, often using a mobile phase of dichloromethane and methanol with a small amount of ammonium hydroxide to prevent peak tailing. For analytical purposes, reverse-phase HPLC (RP-HPLC) can be used, typically with a C18 column and a mobile phase containing a buffer like ammonium acetate or formate. Gas chromatography (GC) is also suitable for analyzing the volatility of the free base.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Troubleshooting NMR Spectroscopy

Issue 1: My ¹H NMR spectrum shows broad, poorly resolved peaks for the piperidine ring protons.

  • Causality: This is a classic sign of conformational exchange occurring on the NMR timescale at room temperature. The piperidine ring is likely interconverting between different chair or boat conformations, and the rate of this exchange is comparable to the frequency difference between the signals of the axial and equatorial protons.

  • Troubleshooting Protocol:

    • Low-Temperature NMR: Acquire the ¹H NMR spectrum at a lower temperature (e.g., 0 °C, -20 °C, or even -40 °C). As the temperature decreases, the rate of conformational exchange will slow down, and you should begin to see the broad peaks resolve into sharp, distinct signals for the individual axial and equatorial protons. Recent studies on similar 2-spirocyclopropyl piperidines have shown that low-temperature NMR is essential to resolve these conformers[1][2].

    • Solvent Effects: The choice of solvent can influence conformational equilibrium. Try acquiring the spectrum in different solvents (e.g., CDCl₃, MeOD, DMSO-d₆) to see if it affects the resolution of the signals.

    • Protonation State: If you are analyzing the free base, consider preparing the hydrochloride salt. The protonated amine can lock the conformation or at least significantly alter the equilibrium, which may result in a more well-resolved spectrum at room temperature.

Issue 2: The splitting patterns in my ¹H NMR spectrum are complex and difficult to assign.

  • Causality: The rigid spirocyclic system restricts bond rotation, leading to complex spin-spin coupling networks. The protons on the cyclopropane ring will show geminal and vicinal couplings to each other and to the protons on the adjacent carbons of the piperidine ring.

  • Troubleshooting Protocol:

    • 2D NMR Spectroscopy: To definitively assign the protons, you will need to perform 2D NMR experiments.

      • COSY (Correlation Spectroscopy): This will reveal which protons are coupled to each other.

      • HSQC (Heteronuclear Single Quantum Coherence): This will correlate each proton signal to the carbon it is directly attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): This will show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the full structure.

    • Simulate the Spectrum: If you have access to NMR prediction software, you can simulate the spectrum based on the expected chemical shifts and coupling constants. This can provide a good starting point for your assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Azaspiro[2.5]octane (Note: These are predicted values and may vary based on solvent and other experimental conditions. Experimental data for the parent compound is not readily available in the literature, so these are based on data from derivatives and computational models.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1, C2~0.4 - 0.6 (m, 4H)~10 - 15
C3-~20 - 25 (spiro carbon)
C4, C6~2.7 - 2.9 (m, 4H)~50 - 55
C7, C8~1.5 - 1.7 (m, 4H)~30 - 35
N-H~1.5 - 2.5 (br s, 1H)-
Troubleshooting Mass Spectrometry

Issue: I am not seeing the expected [M+H]⁺ peak in my ESI-MS, or I see other unexpected high-intensity peaks.

  • Causality: This could be due to several factors, including in-source fragmentation, the formation of adducts, or issues with the sample preparation or instrument settings.

  • Troubleshooting Protocol:

    • Optimize ESI Source Conditions: Reduce the fragmentor or cone voltage in the ESI source. A high voltage can cause the protonated molecule to fragment before it reaches the detector.

    • Check for Adducts: Look for peaks corresponding to [M+Na]⁺ (m/z ~134.1), [M+K]⁺ (m/z ~150.1), or solvent adducts. The presence of these can diminish the intensity of the [M+H]⁺ peak. Ensure you are using high-purity solvents.

    • Confirm Sample pH: For positive ion mode, the sample should be slightly acidic to promote protonation. A small amount of formic acid in the mobile phase or sample solution can enhance the [M+H]⁺ signal.

Expected Fragmentation Pattern in EI-MS:

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion will undergo fragmentation. For 5-Azaspiro[2.5]octane, a primary fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom, which is a common pathway for amines.

G cluster_main EI-MS Fragmentation of 5-Azaspiro[2.5]octane mol 5-Azaspiro[2.5]octane [M]⁺˙ m/z = 111 frag1 Loss of C₂H₄ [M-28]⁺˙ m/z = 83 mol->frag1 α-cleavage, rearrangement frag2 Loss of C₃H₅ [M-41]⁺ m/z = 70 mol->frag2 cleavage of cyclopropane

Caption: Predicted EI-MS fragmentation of 5-Azaspiro[2.5]octane.

Troubleshooting Purification

Issue: I am having difficulty separating my product from a closely eluting impurity during column chromatography.

  • Causality: The impurity may be a structural isomer or a related byproduct from the synthesis with very similar polarity to the desired product. Common impurities could include starting materials or partially reacted intermediates.

  • Troubleshooting Protocol:

    • Modify the Mobile Phase:

      • Gradient Elution: If you are using an isocratic mobile phase, switch to a shallow gradient.

      • Solvent System: Try a different solvent system. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol. The different solvent selectivities can often improve separation.

      • Additive: As mentioned, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can improve the peak shape of amines and may enhance separation.

    • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica like diol or amino-propylated silica.

    • Derivatization: As a last resort, you can temporarily protect the amine (e.g., as a Boc-carbamate), which will significantly change its polarity. After purification of the protected compound, the protecting group can be removed.

G cluster_workflow Purification Troubleshooting Workflow start Impure Product step1 Column Chromatography (Silica, DCM/MeOH + 0.1% NH₄OH) start->step1 decision1 Purity > 95%? step1->decision1 step2 Change Solvent System (e.g., EtOAc/Hexanes + 1% TEA) decision1->step2 No end Pure Product decision1->end Yes decision2 Purity > 95%? step2->decision2 step3 Protect Amine (e.g., Boc₂O) decision2->step3 No decision2->end Yes step4 Purify Protected Compound step3->step4 step5 Deprotect step4->step5 step5->end

Caption: Decision workflow for purifying 5-Azaspiro[2.5]octane.

References

  • Jat, J. L., et al. (2024). Spiro Cyclopropane Influences Axial Substituent Disposition in Cyclohexanes, Piperidines and Piperazines. Chem. Sci., 15, 18592–18600. [Link]

  • PubChem. (n.d.). 5-Azaspiro[2.5]octane hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Azaspiro[2.5]octane

Welcome to the technical support center for 5-Azaspiro[2.5]octane. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable spirocyclic building block.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Azaspiro[2.5]octane. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable spirocyclic building block. We understand that while the synthesis of such amines can be straightforward, achieving high purity can be a significant challenge. This document provides in-depth, field-proven answers to common purification issues, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the critical first step in any purification challenge: knowing what you're up against.

Q1: What are the most common types of impurities I might encounter in my crude 5-Azaspiro[2.5]octane?

Based on common synthetic routes for spirocyclic amines, your crude product may contain a variety of impurities. These can be broadly categorized:

  • Unreacted Starting Materials: Precursors such as piperidone derivatives or cyclopropanated intermediates may persist if the reaction has not gone to completion.

  • Reagent-Derived Impurities: Excess reagents, catalysts, or their by-products can contaminate the final product. Examples include residual bases (e.g., triethylamine, potassium carbonate) or acids used in deprotection steps (e.g., trifluoroacetic acid).[1][2]

  • Side-Reaction Products: These are often the most challenging impurities. Common examples include:

    • Over-alkylated Species: If the synthesis involves N-alkylation, di-alkylation can occur, leading to quaternary ammonium salts or other undesired products.[3]

    • Incompletely Reduced Intermediates: If a ketone precursor is reduced to form the piperidine ring, residual hydroxyl-containing intermediates can remain.

    • Dehalogenated Analogs: In syntheses using halogenated precursors, reductive processes can sometimes cleave the halogen, resulting in an analog impurity that is difficult to separate.[3]

  • Solvent and Degradation Products: Residual high-boiling solvents and products from the oxidation of the amine upon exposure to air are also common.[2]

Q2: How can I reliably identify and quantify these impurities?

A multi-technique analytical approach is essential for building a comprehensive impurity profile.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for initial analysis. It allows you to quickly identify the molecular weights of your target compound and any co-eluting impurities, providing immediate clues to their identities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying impurities, especially when they are present at levels >1%. Characteristic signals from starting materials or side-products can often be spotted.

  • High-Performance Liquid Chromatography (HPLC) with UV/ELSD: HPLC is the gold standard for quantifying purity. For amines, which may lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be invaluable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities such as residual solvents or low-boiling point starting materials.[4]

Section 2: Troubleshooting Purification Workflows

This section provides direct answers and protocols for specific experimental challenges.

Problem 1: My initial work-up yields a low-purity oil. What is the most robust general purification strategy?

For a basic amine like 5-Azaspiro[2.5]octane, a strategy that leverages its basicity is often the most effective. The flowchart below outlines a decision-making process for purifying your crude product.

G start Crude 5-Azaspiro[2.5]octane check_impurities Analyze by LC-MS & TLC Are impurities acidic, neutral, or basic? start->check_impurities acid_base Perform Acid/Base Extraction 1. Dissolve in EtOAc/DCM 2. Wash with dilute aq. HCl 3. Basify aqueous layer (NaOH) 4. Extract with EtOAc/DCM check_impurities->acid_base Mainly Neutral/ Acidic Impurities chromatography Attempt Column Chromatography (See Protocol 2) check_impurities->chromatography Mainly Basic/ Polar Impurities salt_formation Purify via Salt Crystallization (See Protocol 1) acid_base->salt_formation High Purity Needed distillation Consider Vacuum Distillation (For thermally stable, non-polar impurities) acid_base->distillation Volatile Impurities final_product Pure 5-Azaspiro[2.5]octane salt_formation->final_product chromatography->final_product distillation->final_product

Caption: General Purification Strategy Decision Tree.

This strategy prioritizes chemical separation (acid/base extraction, salt formation) over physical separation (chromatography, distillation) as it is often more scalable and efficient for removing non-basic impurities.

Problem 2: I'm attempting silica gel chromatography, but my product is smearing (tailing) and my recovery is low. How do I fix this?

This is a classic problem when purifying basic amines on standard silica gel. Causality: Silica gel has acidic silanol groups (Si-OH) on its surface, which form strong acid-base interactions with your basic amine. This leads to irreversible adsorption, tailing, and sometimes on-column degradation.[5]

Solution: You must neutralize or "mask" these acidic sites by modifying your mobile phase.

  • Add a Competing Base: Incorporate 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide into your mobile phase.[5][6] The modifier, a small and volatile amine, will preferentially interact with the silica, allowing your product to elute cleanly.

  • Use a Different Stationary Phase: If tailing persists, consider using alumina (basic or neutral) or an amine-functionalized silica phase, which are designed for purifying basic compounds.[6]

See Protocol 2 for a detailed, optimized flash chromatography procedure.

Problem 3: How do I effectively remove non-basic impurities like unreacted starting materials or side-products?

Purification via salt formation is the most powerful technique for this scenario. It leverages the basicity of your target compound to selectively precipitate it from a solution containing neutral or acidic impurities. The hydrochloride salt of 5-Azaspiro[2.5]octane is a known stable solid.[7]

Mechanism: By adding a solution of hydrochloric acid to your crude amine dissolved in an organic solvent, you form the ionic, and often crystalline, ammonium salt. This salt is typically much less soluble in non-polar organic solvents than the free base and any non-basic impurities, causing it to precipitate. The impurities remain in the solvent.

See Protocol 1 for a step-by-step guide to this robust method.

Section 3: Protocols & Data
Protocol 1: Purification via Hydrochloride Salt Formation & Recrystallization

This protocol is ideal for removing neutral or acidic impurities and achieving high purity.

  • Dissolution: Dissolve the crude 5-Azaspiro[2.5]octane (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate. A good starting point is 5-10 mL of solvent per gram of crude material.

  • Precipitation: While stirring vigorously, slowly add a solution of 2M HCl in diethyl ether or 4M HCl in dioxane (1.0-1.1 eq) dropwise. The hydrochloride salt should precipitate as a white solid.

  • Isolation: Stir the resulting slurry for 30-60 minutes at room temperature or cooled in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or the solvent used for precipitation to remove any entrained mother liquor containing impurities.

  • Drying: Dry the salt under high vacuum. At this stage, you have the purified 5-Azaspiro[2.5]octane hydrochloride.

  • (Optional) Recrystallization: For even higher purity, the salt can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether or ethanol/heptane.

  • Liberation of Free Base: To recover the purified free amine, suspend the salt in water or brine and add a base (e.g., 2M NaOH solution) until the pH is >12. Extract the liberated free base into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Optimized Flash Chromatography on Silica Gel

Use this protocol when separating the target amine from other basic or polar impurities.

  • Solvent System Selection (TLC): Develop a mobile phase using TLC. A common starting system is Dichloromethane (DCM)/Methanol (MeOH).

    • Prepare a stock solution of your eluent containing the basic modifier. Example: 95:5:0.5 DCM/MeOH/Triethylamine.

    • Run TLC plates until you find a system that gives your product an Rf value of ~0.2-0.3.

  • Column Packing: Pack a silica gel column using the optimized mobile phase (containing the modifier). Never pack in a neutral solvent and then switch to a modified one.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). Evaporate the solvent and place the dried powder on top of the packed column. This prevents band broadening.

  • Elution: Run the column using the pre-determined mobile phase. Collect fractions and monitor by TLC.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step. For complete removal, co-evaporation with a solvent like DCM or toluene may be necessary.

Table 1: Physical & Analytical Data
Compound / Impurity ClassTypical Molecular Weight ( g/mol )Key Analytical FeaturePurification Method
5-Azaspiro[2.5]octane 111.18Basic nitrogen, amenable to salt formation.Salt Crystallization, Modified Chromatography
5-Azaspiro[2.5]octane HCl147.64[7]Crystalline solid, soluble in polar solvents.Recrystallization
Piperidone PrecursorsVariable (e.g., >100)Carbonyl group (C=O stretch in IR, ¹³C signal ~200 ppm).Acid/Base Extraction, Chromatography
Over-alkylated Byproducts>125Quaternary ammonium salt or additional alkyl signals in NMR.Chromatography, Crystallization
Residual Solvents (e.g., DMF)73.09High boiling point, characteristic NMR signals.High Vacuum, Aqueous Washes
Table 2: Recommended Starting Conditions for Chromatography
Stationary PhaseMobile Phase SystemModifierTarget Compounds
Silica GelHexanes / Ethyl Acetate1% TriethylamineLess polar amines
Silica GelDCM / Methanol1% Triethylamine or NH₄OHMore polar amines[5]
C18 (Reversed-Phase)Water / Acetonitrile0.1% Formic Acid or TFAGeneral amine purification (as salts)[8]
C18 (Reversed-Phase)Water / Acetonitrile0.1% Diethylamine (DEA)Purification of free base amines[8]
Section 4: Visual Guides
Diagram: Impurity Source Analysis

G cluster_0 Synthesis Step 1: Ring Formation cluster_1 Synthesis Step 2: Modification/Deprotection cluster_2 Work-up & Isolation start_mat Starting Materials (e.g., Piperidone deriv.) incomplete_rxn Incomplete Reaction start_mat->incomplete_rxn Source of: Unreacted Precursors crude_product Crude 5-Azaspiro[2.5]octane incomplete_rxn->crude_product reagents Reagents (e.g., Alkylating agents, Acids) side_reactions Side Reactions reagents->side_reactions Source of: Over-alkylation, Byproducts side_reactions->crude_product solvents Solvents & Air Exposure degradation Degradation/Contamination solvents->degradation Source of: Residual Solvents, Oxidation Products degradation->crude_product

Caption: Mapping potential impurity sources to synthesis stages.

References
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents, CN111943894A.
  • Veeprho. Amine Impurities and Related Compound. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Available at: [Link]

  • PubChem. 5-Azaspiro[2.5]octane hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • SpiroChem. Impurity Synthesis And Identification. Available at: [Link]

  • Reddit. Chromotography with free amines? r/chemhelp. (2022). Available at: [Link]

  • Reddy, K. S., et al. (2007). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 3, 13. Available at: [Link]

  • 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and... Google Patents, EP0374509A2.
  • CAS Common Chemistry. 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane. American Chemical Society. Available at: [Link]

  • PubChem. Tert-butyl 7-oxo-5-azaspiro(2.5)octane-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • BioChemPartner. Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Azaspiro[2.5]octane

Welcome to the technical support center for the synthesis of 5-azaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-azaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can confidently address experimental challenges.

Plausible Synthetic Route Overview

The synthesis of 5-azaspiro[2.5]octane can be efficiently achieved through a three-step sequence starting from the commercially available N-Boc-4-piperidone. This route involves:

  • Wittig Olefination: Introduction of an exocyclic methylene group.

  • Simmons-Smith Cyclopropanation: Formation of the spirocyclic cyclopropane ring.

  • Boc Deprotection: Removal of the protecting group to yield the final product.

This guide is structured to provide troubleshooting for each of these critical stages.

Synthesis_Workflow N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-methylenepiperidine N-Boc-4-methylenepiperidine N-Boc-4-piperidone->N-Boc-4-methylenepiperidine Step 1: Wittig Olefination N-Boc-5-azaspiro[2.5]octane N-Boc-5-azaspiro[2.5]octane N-Boc-4-methylenepiperidine->N-Boc-5-azaspiro[2.5]octane Step 2: Cyclopropanation 5-Azaspiro[2.5]octane 5-Azaspiro[2.5]octane N-Boc-5-azaspiro[2.5]octane->5-Azaspiro[2.5]octane Step 3: Deprotection

Caption: Proposed synthetic workflow for 5-azaspiro[2.5]octane.

Part 1: Step-by-Step Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-methylenepiperidine
  • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium or potassium tert-butoxide.

  • Allow the resulting yellow-orange ylide solution to stir at 0 °C for 1 hour.

  • Cool the reaction mixture to -78 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of N-Boc-5-azaspiro[2.5]octane
  • To a solution of N-Boc-4-methylenepiperidine in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of diethylzinc.

  • To this mixture, add diiodomethane dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Dilute the mixture with dichloromethane and filter through a pad of celite to remove zinc salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is often of sufficient purity for the next step, but can be purified by flash column chromatography if necessary.

Protocol 3: Synthesis of 5-Azaspiro[2.5]octane (Final Product)
  • Dissolve the crude N-Boc-5-azaspiro[2.5]octane in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) and stir the solution at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and dichloromethane.

  • Dissolve the residue in a minimal amount of water and basify to a pH > 12 with a strong base (e.g., 6M NaOH).

  • Extract the aqueous layer multiple times with dichloromethane or chloroform.

  • Combine the organic layers, dry over anhydrous potassium carbonate, and carefully concentrate under reduced pressure at low temperature to obtain the volatile free amine.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 5-azaspiro[2.5]octane, structured in a question-and-answer format.

Step 1: Wittig Olefination

Q1: My Wittig reaction is showing low or no conversion of the N-Boc-4-piperidone. What could be the issue?

A1: Low conversion in a Wittig reaction often points to issues with the ylide formation or the reactivity of the ketone.

  • Inactive Ylide: The phosphonium salt may not have been fully deprotonated. Ensure your base is of high quality and the reaction is performed under strictly anhydrous conditions. The color change to deep yellow or orange upon addition of the base is a good visual indicator of ylide formation.

  • Steric Hindrance: While N-Boc-4-piperidone is not exceptionally hindered, bulky phosphonium salts can be problematic. Methyltriphenylphosphonium bromide is generally effective.

  • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration. While the initial ylide formation is often done at 0°C, the reaction with the ketone may require warming to room temperature and stirring overnight.[1][2]

Q2: I am observing significant amounts of triphenylphosphine oxide in my crude product, making purification difficult. How can I minimize this?

A2: Triphenylphosphine oxide is an unavoidable byproduct of the Wittig reaction.[2] However, its removal can be facilitated:

  • Chromatography: Careful flash column chromatography is the most common method. A less polar solvent system will elute the desired alkene before the more polar triphenylphosphine oxide.

  • Crystallization: In some cases, the product can be crystallized from a suitable solvent system, leaving the triphenylphosphine oxide in the mother liquor.

  • Alternative Olefination: Consider a Peterson olefination, which can sometimes offer easier purification of the final alkene.[3][4]

Wittig_Troubleshooting Low Conversion Low Conversion Inactive Ylide Inactive Ylide Low Conversion->Inactive Ylide Check base quality and anhydrous conditions Steric Hindrance Steric Hindrance Low Conversion->Steric Hindrance Use less bulky phosphonium salt Reaction Conditions Reaction Conditions Low Conversion->Reaction Conditions Increase reaction time or temperature

Caption: Troubleshooting low conversion in the Wittig olefination step.

Step 2: Simmons-Smith Cyclopropanation

Q3: The cyclopropanation of my N-Boc-4-methylenepiperidine is sluggish and gives low yields.

A3: The Simmons-Smith reaction can be sensitive to several factors.

  • Reagent Quality: The activity of the zinc-copper couple is crucial. Ensure it is freshly prepared and activated. Alternatively, using diethylzinc (Furukawa modification) can lead to a more reactive carbenoid species.[5] Diiodomethane should be of high purity and stored protected from light.

  • Moisture: The organozinc reagent is highly sensitive to moisture. All glassware must be flame-dried, and the reaction must be conducted under a strictly inert atmosphere.

  • Substrate Reactivity: While enamides can undergo cyclopropanation, the electron-donating nature of the nitrogen might coordinate with the zinc reagent, affecting its reactivity. Using a slight excess of the Simmons-Smith reagent can sometimes overcome this.

Q4: I am observing side products in my Simmons-Smith reaction. What are they likely to be?

A4: Potential side reactions include:

  • Insertion Reactions: The carbenoid can potentially insert into C-H bonds, although this is less common with the Simmons-Smith reagent compared to free carbenes.

  • Dimerization: Dimerization of the carbenoid can occur if the alkene concentration is too low or if the carbenoid is too reactive.

  • Rearrangement: In some cases, the intermediate zinc species can undergo rearrangement, although this is less likely with a simple exocyclic methylene group.

Step 3: Boc Deprotection and Product Isolation

Q5: The deprotection of the Boc group with TFA seems to work, but I am struggling to isolate the final product, 5-azaspiro[2.5]octane.

A5: The final product is a volatile and relatively polar free amine, which presents unique purification challenges.

  • Volatility: Avoid excessive heating during the removal of solvents after extraction. Use a rotary evaporator at low temperature and pressure.

  • Water Solubility: As a small amine, the product may have some solubility in water. Ensure thorough extraction from the basified aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform, perform at least 3-5 extractions).

  • Salt Formation: After removing the TFA, ensure the residue is made strongly basic (pH > 12) to fully neutralize the amine salt and liberate the free amine for extraction.[6][7]

  • Purification: Standard silica gel chromatography can be challenging for small, basic amines due to strong interactions with the acidic silica. If chromatography is necessary, consider using alumina or amine-functionalized silica.[8] Alternatively, purification can sometimes be achieved by distillation if the product is sufficiently volatile and thermally stable.

Q6: I am concerned about the formation of t-butyl cation side products during the TFA-mediated Boc deprotection.

A6: The tert-butyl cation generated during deprotection can potentially alkylate the product or other nucleophilic species.[9][10]

  • Scavengers: While less common for simple amine deprotections, in more complex molecules, scavengers like triethylsilane or thioanisole can be added to trap the t-butyl cation.

  • Alternative Deprotection: If side reactions are a significant issue, consider alternative deprotection methods, such as using HCl in dioxane or methanol.

Problem Potential Cause Suggested Solution
Low Wittig Yield Inactive ylideUse fresh, high-quality base; ensure anhydrous conditions.
Difficult Purification Triphenylphosphine oxide byproductOptimize flash chromatography; consider crystallization.
Sluggish Cyclopropanation Inactive Simmons-Smith reagentUse freshly prepared zinc-copper couple or diethylzinc; ensure anhydrous conditions.
Poor Final Product Recovery Product volatility and water solubilityUse extensive extraction; avoid excessive heating during solvent removal.
Chromatography Issues Strong interaction of amine with silicaUse alumina or amine-functionalized silica for chromatography.

Part 3: Characterization Data

Upon successful synthesis, the following characterization data would be expected for the final product, 5-azaspiro[2.5]octane.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the piperidine ring protons and the cyclopropane ring protons. The cyclopropane protons would appear as a complex multiplet at high field (typically below 1 ppm).

  • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals, with the cyclopropane carbons appearing at a characteristic upfield chemical shift.

  • GC-MS: Gas chromatography-mass spectrometry is an excellent technique for assessing the purity of this volatile amine and confirming its molecular weight.[11] The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-azaspiro[2.5]octane.

References

  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Wikipedia. (2023). Acid–base extraction.
  • Benchchem. (n.d.). N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine.
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  • Queen's University Belfast. (2021).
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  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
  • MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Biotage. (2023). Is there an easy way to purify organic amines?
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  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
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  • ResearchGate. (2015). (PDF)
  • Benchchem. (n.d.). comparative study of different synthetic routes to 4-Methylenepiperidine hydrobromide.
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  • PubMed. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.
  • Organic Chemistry Portal. (n.d.).
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  • NIH. (n.d.). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
  • BLDpharm. (n.d.). 6-Methyl-5-oxa-7-azaspiro[2.5]octane.
  • University of Pittsburgh. (n.d.). The Wittig Reaction.
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  • ChemScene. (n.d.). 5-Methyl-1-oxa-5-azaspiro[2.5]octane.
  • Bruker. (n.d.). Analysis of Gas Oil by GC/APCI FTMS.
  • BLDpharm. (n.d.). tert-Butyl 8-oxo-5-azaspiro[2.
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Optimization

Technical Support Center: 5-Azaspiro[2.5]octane Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 5-azaspiro[2.5]octane and its derivatives. This guide is designed to provide in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-azaspiro[2.5]octane and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the synthesis of this valuable spirocyclic scaffold. As a Senior Application Scientist, my goal is to equip you with the necessary insights to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.

The 5-azaspiro[2.5]octane core is a significant structural motif in medicinal chemistry, often serving as a key building block for novel therapeutic agents. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. However, the construction of this spirocyclic system can present challenges. This guide addresses these challenges in a practical, question-and-answer format, grounded in established chemical principles and supported by relevant literature.

Troubleshooting Guide & FAQs

Section 1: Low Reaction Yield

Question: I am experiencing a low overall yield in my multi-step synthesis of a 5-azaspiro[2.5]octane derivative. What are the most critical steps to investigate?

Answer: A low overall yield in a multi-step synthesis is a common issue that can often be traced back to one or two problematic transformations. Based on typical synthetic routes to analogous azaspirocycles, the most critical steps to scrutinize are the initial nucleophilic substitution and the final cyclization.

  • Nucleophilic Substitution: The initial step often involves the reaction of a cyclopropylmethylamine derivative with a suitable electrophile. Incomplete reaction or the formation of side products at this stage will propagate through the entire synthesis. It is crucial to ensure the purity of your starting materials and to optimize the reaction conditions, such as the choice of base and solvent. For instance, in the synthesis of related diazaspiro compounds, an excess of the base is often used to drive the reaction to completion and to act as an acid scavenger.[1]

  • Cyclization/Ring Formation: The intramolecular cyclization to form the piperidine ring is another yield-critical step. This reaction is highly dependent on the successful removal of protecting groups and the subsequent nucleophilic attack of the amine onto an electrophilic center. Incomplete deprotection or competing intermolecular reactions can significantly reduce the yield of the desired spirocycle. The choice of acid for deprotection and the reaction temperature are key parameters to optimize. For example, trifluoroacetic acid in dichloromethane is a common choice for removing certain carbamate protecting groups.[1]

Question: My cyclization step to form the 5-azaspiro[2.5]octane ring is inefficient. How can I improve the yield?

Answer: An inefficient cyclization can be due to several factors. Here is a systematic approach to troubleshoot this step:

  • Confirm Complete Deprotection: Ensure the protecting group on the amine has been fully cleaved before attempting cyclization. Monitor the deprotection reaction by TLC or LC-MS. If deprotection is sluggish, consider stronger acidic conditions or a different deprotection strategy altogether.

  • Optimize Reaction Concentration (High Dilution): Intramolecular cyclization is favored at high dilution. Running the reaction at a lower concentration can minimize competing intermolecular side reactions where two deprotected molecules react with each other.

  • Choice of Base/Acid Catalyst: Depending on the specific cyclization strategy (e.g., intramolecular nucleophilic substitution or reductive amination), the choice of base or acid catalyst is critical. For intramolecular substitution, a non-nucleophilic base is often preferred.

  • Temperature and Reaction Time: Systematically screen a range of temperatures. Some cyclizations require heating to overcome the activation energy barrier, while others may proceed more cleanly at room temperature over a longer period. Monitor the reaction progress over time to determine the optimal reaction duration.

Section 2: Side Product Formation and Purification

Question: I am observing significant side product formation in my reaction mixture. What are the likely culprits and how can I minimize them?

Answer: Side product formation is a frequent challenge. The nature of the side products will depend on the specific synthetic route, but here are some common issues and their solutions:

  • Over-alkylation or Multiple Substitutions: In steps involving the addition of protecting groups or other substituents, using a significant excess of the alkylating agent can sometimes lead to multiple additions.[1] Carefully controlling the stoichiometry of your reagents is crucial. A molar ratio of 1:1 or a slight excess of the electrophile is a good starting point.

  • Formation of Oligomers/Polymers: During the cyclization step, if intermolecular reactions are favored over the desired intramolecular cyclization, you will observe the formation of dimers, trimers, and higher-order oligomers. As mentioned previously, employing high-dilution conditions is the primary strategy to mitigate this.

  • Elimination Products: Under certain basic conditions, elimination reactions can compete with the desired substitution reactions, leading to the formation of unsaturated byproducts. Using a less hindered, non-nucleophilic base and controlling the reaction temperature can help to suppress elimination pathways.

Question: The purification of my 5-azaspiro[2.5]octane derivative is difficult. Do you have any recommendations?

Answer: The purification of spirocyclic amines can indeed be challenging due to their polarity and potential for interaction with silica gel. Here are some practical tips:

  • Column Chromatography: This is the most common purification method.

    • Solvent System Optimization: A systematic screen of solvent systems is essential. A common starting point for amines is a mixture of dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine (0.1-1%) to prevent tailing on the silica gel.

    • Gradient Elution: Employing a gradient elution from a less polar to a more polar solvent system can improve separation.

    • Alternative Stationary Phases: If separation on silica is problematic, consider using alumina (basic or neutral) or a C18 reversed-phase column.

  • Crystallization/Salt Formation: If your product is a solid, crystallization can be a highly effective purification method. Alternatively, converting the free amine to a salt (e.g., hydrochloride or oxalate) can often induce crystallization and facilitate purification.[2] The salt can then be neutralized in a subsequent step to retrieve the free amine.

  • Distillation: For non-protected, low molecular weight 5-azaspiro[2.5]octane, distillation under reduced pressure might be a viable option for purification.[3]

Experimental Protocols

Protocol 1: General Procedure for N-Protection

This protocol provides a general method for the protection of an amine, a common step in the synthesis of 5-azaspiro[2.5]octane derivatives.

  • Dissolve the amine starting material in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Add a base, such as triethylamine or diisopropylethylamine (1.2-1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the protecting group reagent (e.g., benzyl bromide, di-tert-butyl dicarbonate) (1.0-1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-4 hours).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Reductive Amination for Cyclization

This protocol outlines a general procedure for the intramolecular reductive amination to form the piperidine ring.

  • Dissolve the amino-aldehyde or amino-ketone precursor in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents).

  • If the precursor is a salt, add a base like triethylamine to liberate the free amine.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography or crystallization.

Data Presentation

ParameterCondition ACondition BCondition C
Cyclization Reagent NaBH(OAc)₃NaBH₃CNH₂, Pd/C
Solvent DCEMeOHEtOH
Temperature Room TempRoom Temp50 °C
Yield (%) 655875

Table 1: Example of reaction condition optimization for the cyclization step.

Visualizations

G cluster_0 Troubleshooting Low Yield A Low Overall Yield B Investigate Nucleophilic Substitution A->B C Investigate Cyclization Step A->C D Check Starting Material Purity B->D E Optimize Base and Solvent B->E F Confirm Complete Deprotection C->F G High Dilution Conditions C->G H Optimize Catalyst and Temperature C->H

Caption: Troubleshooting workflow for low reaction yield.

G cluster_1 Purification Strategy Start Crude Product ColChrom Column Chromatography Start->ColChrom Crystallize Crystallization / Salt Formation Start->Crystallize If Solid Distill Distillation Start->Distill If Low MW/Volatile ColChrom->Crystallize Impure Pure Pure Product ColChrom->Pure Successful Crystallize->Pure Distill->Pure

Caption: Decision tree for purification of 5-azaspiro[2.5]octane.

References

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar.
  • Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro[4][5] octane from reaction of Dibenzylidene with malonic anhydride and 5-oxa-spiro[1][4] hexane-4,6-dione. ResearchGate. Available at:

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Google Patents.

Sources

Troubleshooting

Technical Support Center: A Guide to the Stable Storage of 5-Azaspiro[2.5]octane

Welcome to the technical support center for 5-Azaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Azaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable spirocyclic building block. As a compound featuring both a secondary amine and a strained cyclopropane ring, 5-Azaspiro[2.5]octane requires careful handling and storage to prevent degradation. This document provides in-depth troubleshooting advice and frequently asked questions to address potential challenges you may encounter during its storage and use.

Understanding the Inherent Instability of 5-Azaspiro[2.5]octane

5-Azaspiro[2.5]octane's unique structure, which is highly desirable for introducing three-dimensionality into novel chemical entities, also presents inherent stability challenges. The primary factors contributing to its potential decomposition are:

  • Secondary Amine Reactivity: The secondary amine is susceptible to oxidation and reaction with atmospheric components like carbon dioxide.

  • Ring Strain: The spiro-fused cyclopropane ring possesses significant ring strain, making it a potential site for ring-opening reactions under certain conditions.[1]

This guide will equip you with the knowledge and protocols to mitigate these risks and ensure the purity of your 5-Azaspiro[2.5]octane samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Azaspiro[2.5]octane?

A1: To ensure the long-term stability of 5-Azaspiro[2.5]octane, it is crucial to store it under controlled conditions. The recommended storage parameters are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Reduces the rate of potential degradation reactions. While some amines can be stored below 30°C, the strained nature of this compound warrants colder storage.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the secondary amine by atmospheric oxygen.
Light Protection from light (Amber vial)Minimizes the risk of light-catalyzed degradation.
Container Tightly sealed, high-density polyethylene (HDPE) or borosilicate glassPrevents contamination and reaction with incompatible materials. Ensures a barrier against moisture.
Form As the free base or hydrochloride saltThe hydrochloride salt offers enhanced stability by protonating the reactive secondary amine, making it less prone to oxidation.

Q2: My 5-Azaspiro[2.5]octane solution has turned yellow. What does this indicate?

A2: A yellow or brownish discoloration is a common visual indicator of amine degradation, most likely due to oxidation. This can occur from prolonged exposure to air. It is advisable to perform an analytical purity check (e.g., by HPLC or GC-MS) to assess the extent of degradation before using the material in your experiments.

Q3: Is it better to store 5-Azaspiro[2.5]octane as a solid or in solution?

A3: For long-term storage, it is highly recommended to store 5-Azaspiro[2.5]octane as a solid under an inert atmosphere. Storing in solution, especially in protic or reactive solvents, can accelerate decomposition. If you need to prepare a stock solution, use a dry, aprotic solvent and prepare it fresh whenever possible.

Q4: Can I store 5-Azaspiro[2.5]octane in a standard freezer (-20°C)?

A4: While colder temperatures generally slow down chemical reactions, it is important to consider the potential for moisture condensation when repeatedly accessing a sample stored at sub-zero temperatures. If you choose to store at -20°C, ensure the container is well-sealed and allow it to warm to room temperature completely before opening to prevent water from condensing into the sample.

Troubleshooting Guide: Diagnosing and Preventing Decomposition

This section provides a structured approach to troubleshooting common issues related to the stability of 5-Azaspiro[2.5]octane.

Problem 1: Purity Decrease Detected by Analytical Methods (e.g., HPLC, GC-MS, NMR)
  • Symptom: Appearance of new peaks in the chromatogram or unexpected signals in the NMR spectrum.

  • Potential Cause A: Oxidation of the Secondary Amine. This is one of the most common degradation pathways for secondary amines.

    • Proposed Degradation Product: N-oxide or dehydrogenation to the corresponding imine.

    • Preventative Measures:

      • Strict Inert Atmosphere: Always handle and store the compound under a dry, inert atmosphere (argon or nitrogen). Use Schlenk line techniques or a glovebox for aliquoting.

      • Solvent Degassing: If preparing solutions, use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Potential Cause B: Ring Opening of the Cyclopropane Ring. The inherent strain in the three-membered ring makes it susceptible to nucleophilic attack, especially in the presence of acidic or nucleophilic impurities.

    • Proposed Degradation Product: A piperidine derivative resulting from the opening of the cyclopropane ring.

    • Preventative Measures:

      • Avoid Acidic Conditions: Do not store the free base in the presence of even trace amounts of acid. If acidity is a concern for your application, consider using the more stable hydrochloride salt.

      • High-Purity Solvents: Use high-purity, dry solvents to minimize the presence of nucleophilic impurities like water.

Problem 2: Inconsistent Results in Subsequent Experiments
  • Symptom: Variability in reaction yields or biological assay results using different batches or aliquots of 5-Azaspiro[2.5]octane.

  • Potential Cause: Inconsistent Handling and Storage Practices.

    • Solution: Implement a standardized protocol for handling and storing 5-Azaspiro[2.5]octane across all experiments.

      • Aliquot Upon Receipt: Upon receiving a new batch, divide it into smaller, single-use aliquots under an inert atmosphere. This prevents contamination and repeated exposure of the bulk material to the atmosphere.

      • Maintain a Log: Keep a detailed log of when each aliquot is opened and used.

Visualizing Potential Decomposition Pathways

To better understand the potential degradation mechanisms, the following diagram illustrates the two primary suspected pathways for the decomposition of 5-Azaspiro[2.5]octane.

DecompositionPathways cluster_main 5-Azaspiro[2.5]octane cluster_oxidation Oxidation cluster_ring_opening Ring Opening A 5-Azaspiro[2.5]octane B N-oxide Derivative A->B [O] C Imine Derivative A->C - H2 D Piperidine Derivative A->D Nu- / H+

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Rings: A Comparative Guide to the Biological Activity of 5-Azaspiro[2.5]octane and Piperidine

In the landscape of medicinal chemistry, the piperidine ring stands as a titan, a privileged scaffold embedded in the architecture of countless approved drugs.[1][2] Its prevalence is a testament to its favorable physico...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine ring stands as a titan, a privileged scaffold embedded in the architecture of countless approved drugs.[1][2] Its prevalence is a testament to its favorable physicochemical properties and versatile synthetic handles. However, the relentless pursuit of novel chemical matter with improved pharmacological profiles has led researchers to explore bioisosteric replacements that can offer nuanced advantages. Among these, spirocyclic systems have emerged as a compelling strategy to introduce three-dimensionality and fine-tune molecular properties.[3][4] This guide provides an in-depth, objective comparison of the biological and physicochemical properties of the traditional piperidine scaffold and a promising spirocyclic counterpart, 5-azaspiro[2.5]octane.

The Foundation: Physicochemical and Structural Properties

The decision to employ a specific scaffold in drug design is fundamentally rooted in its physicochemical and structural characteristics. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target.

A Head-to-Head Comparison
PropertyPiperidine5-Azaspiro[2.5]octaneRationale and Implications for Biological Activity
Molecular Formula C₅H₁₁NC₇H₁₃NThe addition of a cyclopropyl ring in 5-azaspiro[2.5]octane increases the carbon count and molecular weight, which can influence lipophilicity and metabolic stability.
Molecular Weight 85.15 g/mol 111.19 g/mol A higher molecular weight may impact cell permeability and bioavailability.
pKa ~11.2 (of piperidinium ion)Predicted to be similar to or slightly lower than piperidineThe basicity of the nitrogen is crucial for forming ionic interactions with biological targets. The strain of the cyclopropyl ring might slightly modulate the pKa.
logP 0.84Predicted to be higher than piperidineThe increased carbon content in the spirocyclic scaffold generally leads to higher lipophilicity, which can enhance membrane permeability but may also increase non-specific binding and reduce solubility.
Conformational Flexibility High (chair and boat conformations)RestrictedThe rigid spirocyclic structure of 5-azaspiro[2.5]octane reduces conformational flexibility. This can be advantageous in pre-organizing the molecule for optimal binding to a target, potentially increasing potency and selectivity, but it may also prevent binding if the fixed conformation is not ideal.[5]

Table 1. Comparative Physicochemical Properties of Piperidine and 5-Azaspiro[2.5]octane.

The spirocyclic nature of 5-azaspiro[2.5]octane introduces a significant level of rigidity compared to the flexible piperidine ring, which readily undergoes ring flipping between chair conformations. This conformational constraint can be a double-edged sword in drug design. On one hand, it can lock the molecule in a bioactive conformation, leading to a lower entropic penalty upon binding and thus higher affinity for the target. On the other hand, if the preferred conformation of the spirocycle does not match the binding pocket, a significant loss of activity can be observed.

Navigating Biological Activity: A Comparative Analysis

Direct comparative biological data for unsubstituted 5-azaspiro[2.5]octane and piperidine is scarce in publicly available literature. Therefore, our analysis will draw upon the concept of bioisosterism and examine studies on derivatives of these scaffolds to infer their relative biological potential. The underlying principle is that the spirocyclic scaffold of 5-azaspiro[2.5]octane can be considered a three-dimensional, conformationally restricted bioisostere of the piperidine ring.[3][4]

Anticonvulsant Activity: A Case Study in Azaspiro Compounds

A study on differently substituted azaspiro compounds, including pyrrolidine-2,5-diones and piperidine-2,6-diones, provides valuable insights into the potential of such scaffolds in central nervous system (CNS) applications.[6] While not a direct comparison with 5-azaspiro[2.5]octane, the study highlights that spirocyclic structures can exhibit significant anticonvulsant activity. For instance, 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, a spirocyclic compound, showed activity in the 6-Hz psychomotor seizure model, which is indicative of efficacy against therapy-resistant epilepsy.[6] This suggests that the rigid framework of spiro-azaspiro compounds can be effectively utilized to design potent CNS agents. The conformational restriction imposed by the spiro center can lead to a more defined orientation of pharmacophoric groups, enhancing their interaction with neuronal targets.

Antimicrobial and Cytotoxic Potential

The piperidine scaffold is a common feature in many antimicrobial and cytotoxic agents.[1][7] The introduction of a spirocyclic moiety, such as in 5-azaspiro[2.5]octane, can modulate these activities. The increased lipophilicity of the spirocyclic scaffold may enhance the ability of compounds to penetrate bacterial cell walls or the membranes of cancer cells. Furthermore, the rigid structure can influence the presentation of substituents to intracellular targets.

While specific data on the antimicrobial or cytotoxic activity of 5-azaspiro[2.5]octane derivatives is limited, studies on other spiro-fused heterocyclic systems have demonstrated potent biological effects. For example, certain spiro-fused pyrimidines have shown significant antiproliferative activity against cancer cell lines.[8] This suggests that the 5-azaspiro[2.5]octane core could serve as a valuable scaffold for the development of novel anticancer and antimicrobial agents.

Experimental Protocols: A Guide to Assessing Biological Activity

To provide a practical framework for researchers, this section outlines standardized protocols for evaluating the biological activities discussed above.

Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.

Protocol:

  • Animal Model: Male Swiss mice (20-25 g) are used.

  • Compound Administration: The test compound (e.g., a 5-azaspiro[2.5]octane derivative or a piperidine analog) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Induction of Seizures: At the time of predicted peak effect of the compound, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is determined using probit analysis.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 5-azaspiro[2.5]octane and piperidine derivatives) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided in Graphviz DOT language.

G cluster_scaffolds Core Scaffolds cluster_properties Physicochemical Properties cluster_activity Biological Activity Piperidine Piperidine (C₅H₁₁N) Flexibility High Flexibility Piperidine->Flexibility Lipophilicity_low Lower Lipophilicity Piperidine->Lipophilicity_low Azaspiro 5-Azaspiro[2.5]octane (C₇H₁₃N) Rigidity Restricted Conformation Azaspiro->Rigidity Lipophilicity_high Higher Lipophilicity Azaspiro->Lipophilicity_high Bioactivity Modulated Biological Activity & Selectivity Flexibility->Bioactivity Broad Target Interactions Rigidity->Bioactivity Enhanced Potency & Selectivity (Potentially) Lipophilicity_low->Bioactivity Favorable ADME (Generally) Lipophilicity_high->Bioactivity Improved Membrane Permeability (Potentially) experimental_workflow start Start: Compound Synthesis compound_prep Compound Characterization (NMR, MS, Purity) start->compound_prep bio_screening Biological Screening compound_prep->bio_screening anticonvulsant Anticonvulsant Assays (e.g., MES Test) bio_screening->anticonvulsant CNS Targets cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) bio_screening->cytotoxicity Anticancer/Antimicrobial data_analysis Data Analysis (ED₅₀ / IC₅₀ Determination) anticonvulsant->data_analysis cytotoxicity->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A streamlined experimental workflow for the synthesis and biological evaluation of novel 5-azaspiro[2.5]octane and piperidine derivatives.

Conclusion: A Spirocyclic Future for Piperidine Scaffolds?

While piperidine will undoubtedly remain a cornerstone of medicinal chemistry, the exploration of bioisosteric replacements like 5-azaspiro[2.5]octane offers exciting opportunities for drug discovery. The introduction of a spirocyclic cyclopropyl ring imparts conformational rigidity and alters lipophilicity, providing medicinal chemists with powerful tools to modulate the pharmacological profile of lead compounds. The potential for enhanced potency, improved selectivity, and novel intellectual property makes 5-azaspiro[2.5]octane and related spirocyclic systems a promising frontier in the design of next-generation therapeutics. Further direct comparative studies are warranted to fully elucidate the biological potential of this intriguing scaffold.

References

  • PubChem. 5-Azaspiro[2.5]octane hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. Antibacterial activity of the prepared compounds. [Link]

  • Kolehmainen, E., et al. (2002). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 40(7), 499-505. [Link]

  • Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 731-743. [Link]

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Comparative

A Senior Scientist's Guide to Azaspirocycles: A Comparative Analysis of 5-Azaspiro[2.5]octane and its Analogs in Drug Discovery

Introduction: Embracing the Third Dimension in Medicinal Chemistry In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1][2][3][4] The industry's pivot towards molecules with greater three-dimensionality, or a higher fraction of sp³-hybridized carbons (Fsp³), is not a matter of fleeting academic interest but a pragmatic strategy to enhance clinical success rates.[3] Molecules with higher Fsp³ character often exhibit improved physicochemical properties, such as better aqueous solubility and metabolic stability, which are critical for a drug candidate's journey through development.[2][3]

Among the most promising class of three-dimensional building blocks are the azaspirocycles—rigid frameworks where two rings share a single nitrogen-containing atom.[1] These scaffolds offer exquisite conformational control, allowing for the precise positioning of functional groups to interact with complex biological targets.[1] Their rigidity can reduce the entropic penalty upon binding to a target, potentially leading to higher potency and selectivity.[1][2]

This guide provides an in-depth comparative analysis of a particularly intriguing scaffold, 5-Azaspiro[2.5]octane , against other prevalent azaspirocycles used in drug discovery. We will delve into the causality behind synthetic choices, compare critical physicochemical and metabolic properties with supporting data, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

Part 1: A Deep Dive into 5-Azaspiro[2.5]octane

The 5-Azaspiro[2.5]octane scaffold, which marries a piperidine ring with a cyclopropane ring at the C-3 position, is a unique bioisostere. The strained cyclopropane ring imparts distinct conformational rigidity and metabolic properties compared to more conventional saturated systems.

Synthesis Strategies: Causality and Choice

The synthesis of 5-azaspiro[2.5]octane and its derivatives is non-trivial, and the choice of route often depends on the desired substitution pattern, scalability, and stereochemical control. A common and versatile approach involves the cyclopropanation of a suitable piperidine precursor.

A diversity-oriented synthesis approach allows for the creation of various functionalized 5-azaspiro[2.5]octanes by employing methods like ring-closing metathesis, epoxide opening, or reductive amination on novel building blocks.[5]

Logical Diagram: Synthetic Workflow for a 5-Azaspiro[2.5]octane Derivative

synthesis_workflow start N-Boc-3-piperidone intermediate1 Wittig Olefinated Intermediate (Exocyclic Methylene) start->intermediate1  Ph3PCH2Br, n-BuLi   intermediate2 Cyclopropanated Spirocycle (N-Boc-5-azaspiro[2.5]octan-7-one) intermediate1->intermediate2  Simmons-Smith or  Corey-Chaykovsky Reaction   product Target 5-Azaspiro[2.5]octane Derivative (e.g., via reductive amination) intermediate2->product  1. Boc Deprotection (TFA)  2. R-NH2, NaBH(OAc)3  

Caption: Representative synthesis of a 5-Azaspiro[2.5]octane derivative.

Physicochemical and Structural Profile

The defining feature of 5-azaspiro[2.5]octane is the fusion of a stable six-membered ring with a strained three-membered ring. This has several important consequences:

  • Rigidity and Vectorial Control: The spirocyclopropane unit locks the conformation of the piperidine ring, providing well-defined exit vectors for substituents. This is invaluable for precisely orienting pharmacophoric elements into a protein's binding pocket.

  • Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes compared to a gem-dimethyl or other alkyl groups it might replace. This can be a crucial strategy for reducing metabolic clearance.[6]

  • Basicity and Lipophilicity: The pKa of the piperidine nitrogen is influenced by the proximity of the cyclopropane ring but generally remains in a range suitable for forming favorable interactions and maintaining aqueous solubility.

Part 2: Comparative Analysis with Alternative Azaspirocycles

The selection of a specific azaspirocyclic scaffold is a critical decision in a drug discovery campaign. The choice depends on the desired balance of properties, including rigidity, lipophilicity, basicity, and synthetic tractability. Let's compare 5-azaspiro[2.5]octane with two other popular scaffolds: the highly strained 2-Azaspiro[3.3]heptane and the more flexible 8-Azaspiro[4.5]decane .

Data Summary: Head-to-Head Scaffold Comparison
Property5-Azaspiro[2.5]octane2-Azaspiro[3.3]heptane8-Azaspiro[4.5]decane
Structure Fused piperidine & cyclopropaneFused dual azetidine ringsFused piperidine & cyclopentane
Molecular Formula C₇H₁₃N[7]C₆H₁₁N[8]C₉H₁₇N
Molecular Weight 111.18 g/mol 97.16 g/mol [8]139.24 g/mol
Key Structural Feature High rigidity, strained 3-membered ringHighly strained, rigid, "twisted" geometryHigher flexibility, larger scaffold
Predicted cLogP ~1.5~0.7[8]~2.1
Predicted pKa ~10.2~10.8~10.6
Synthetic Accessibility Moderately complexChallenging, but established routes existGenerally accessible
Metabolic Profile Generally stable due to cyclopropaneOften shows good metabolic stability[9][10]Can be susceptible to oxidation on the larger ring
Primary Application Bioisostere for gem-dimethyl, rigid linkerMorpholine/piperidine replacement to lower logD[11]Scaffold for exploring larger chemical space
Expert Insights on Scaffold Selection
  • 5-Azaspiro[2.5]octane is an excellent choice when the primary goal is to introduce conformational rigidity and block a potential site of metabolism. Its unique geometry makes it a non-obvious bioisostere that can unlock novel interactions.

  • 2-Azaspiro[3.3]heptane has gained significant traction as a replacement for morpholine and piperidine.[9] Counterintuitively, replacing a six-membered ring with this scaffold (which involves adding a carbon atom) often lowers the lipophilicity (logD).[11] This is attributed to an increase in the basicity of the nitrogen atom, leading to a higher proportion of the protonated, more soluble form at physiological pH.[11] However, its rigid, twisted geometry means it is not always a suitable geometric bioisostere for a simple piperidine when used as an internal linker.[11]

  • 8-Azaspiro[4.5]decane and its isomers are larger scaffolds used to present substituents in a wider three-dimensional space.[12][13][14][15] They offer more conformational flexibility than the smaller spirocycles, which can be advantageous for binding to targets with larger or more dynamic pockets. Their synthesis is often more straightforward, for example, starting from commercially available 4-piperidone ethylene acetal.

Part 3: Experimental Protocols & Best Practices

To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for key experiments relevant to the evaluation of these scaffolds.

Protocol 1: Kinetic Aqueous Solubility Determination

Rationale: Assessing aqueous solubility is critical, as poor solubility can derail a project by causing unreliable assay results and poor bioavailability.[16][17][18] The kinetic method, while not as definitive as the thermodynamic "shake-flask" method, is a high-throughput approach ideal for early-stage discovery.[16]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each dilution into a 96-well plate containing an aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation & Detection: Incubate the plate at room temperature with gentle shaking for 1-2 hours.

  • Analysis: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is recorded as the kinetic solubility. Alternatively, the plate can be filtered, and the concentration of the soluble fraction can be determined by LC-MS/MS against a standard curve.[16][19]

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Rationale: The HLM assay is a cornerstone of in vitro ADME testing.[20][21] It measures the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) present in liver microsomes, providing an estimate of its intrinsic clearance.[20][22] High clearance in this assay often predicts rapid clearance in vivo.

Logical Diagram: HLM Stability Assay Workflow

hlm_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Thaw Human Liver Microsomes (HLMs) and Test Compound Stock inc1 Pre-warm HLM solution and Test Compound in buffer to 37°C prep1->inc1 prep2 Prepare Incubation Buffer (Phosphate Buffer, pH 7.4) prep2->inc1 prep3 Prepare NADPH Cofactor Solution (Regenerating System Optional) inc2 Initiate Reaction: Add NADPH Solution prep3->inc2 inc1->inc2 inc3 Incubate at 37°C with shaking inc2->inc3 ana1 Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with cold Acetonitrile + Internal Standard inc3->ana1 ana2 Centrifuge to Pellet Protein ana1->ana2 ana3 Analyze Supernatant by LC-MS/MS ana2->ana3 ana4 Calculate % Remaining vs. Time, Half-life (t½), and Intrinsic Clearance (Clint) ana3->ana4

Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.

Methodology:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (e.g., from a commercial supplier) on ice.[21] Dilute to a working concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[20]

    • Prepare a 1 mM NADPH cofactor solution in buffer.[22]

    • Prepare a 1 µM working solution of the test compound in the same buffer.[21]

  • Incubation:

    • In a 96-well plate, combine the HLM solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.[21][23] The final test compound concentration is typically 1 µM.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[20][22]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

Conclusion and Future Outlook

The strategic use of azaspirocycles is a powerful approach to imbue drug candidates with favorable, three-dimensional properties.[1] 5-Azaspiro[2.5]octane offers a unique combination of rigidity and metabolic stability, making it a valuable tool for tackling specific medicinal chemistry challenges. However, it is not a universal solution. A comparative analysis, as presented here, shows that scaffolds like azaspiro[3.3]heptane and azaspiro[4.5]decane provide alternative geometries and physicochemical profiles that may be better suited for other applications.

The choice of scaffold should be a data-driven decision, informed by the specific goals of the drug discovery program—be it modulating lipophilicity, blocking metabolism, or exploring new binding interactions. As synthetic methodologies continue to evolve, the diversity and accessibility of novel azaspirocycles will undoubtedly expand, providing medicinal chemists with an even richer toolbox to escape flatland and design the next generation of therapeutics.

References

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Validation

A Comparative Guide to the X-ray Crystal Structure of Azaspiro[2.5]octane Derivatives for Drug Discovery

This guide provides an in-depth technical comparison of the X-ray crystal structures of azaspiro[2.5]octane derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the X-ray crystal structures of azaspiro[2.5]octane derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances of these promising scaffolds, compare them with relevant alternatives, and provide actionable experimental protocols.

The Strategic Importance of Spirocyclic Scaffolds in Modern Drug Design

Spirocyclic frameworks, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. The 5-azaspiro[2.5]octane core, combining a cyclopropane and a piperidine ring, presents a unique spatial arrangement of atoms, influencing physicochemical properties critical for drug development, such as lipophilicity and metabolic stability. Understanding the precise three-dimensional structure through single-crystal X-ray diffraction is paramount for unlocking the full potential of these molecules.[1]

Unveiling the Three-Dimensional Architecture: A Case Study

While a diverse range of azaspiro[2.5]octane derivatives have been synthesized, for this guide, we will focus on the structural analysis of a representative 1-oxa-2-azaspiro[2.5]octane derivative, as detailed insights into its conformation are available.[2] This allows for a robust discussion of the analytical process and the key structural takeaways that are broadly applicable to the 5-azaspiro isomer.

A structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been performed using NMR spectroscopy.[2] The relative configuration and preferred conformations were determined by analyzing homonuclear coupling constants and chemical shifts.[2] These parameters are highly sensitive to the steric and electronic effects of substituents on the aliphatic six-membered ring and the three-membered ring.[2]

The preferred orientation of exocyclic substituents was found to direct the oxidative attack, highlighting the importance of conformational analysis in understanding reactivity and interaction.[2]

A Comparative Structural Landscape

The value of the 5-azaspiro[2.5]octane scaffold is best understood in comparison to other spirocyclic systems. The choice of ring size, heteroatom placement, and substitution patterns can dramatically alter the molecule's properties.

Feature5-Azaspiro[2.5]octane2-Azaspiro[3.4]octane6-Azaspiro[2.5]octane
Ring System Cyclopropane fused to PiperidineCyclobutane fused to PyrrolidineCyclopropane fused to Piperidine
Key Structural Aspect The nitrogen at position 5 allows for substitution patterns that project into distinct vectors away from the rigid cyclopropane.The four-membered ring introduces significant ring strain, influencing bond angles and reactivity.The nitrogen at position 6 alters the electronics and potential hydrogen bonding patterns compared to the 5-aza isomer.[3]
Synthetic Accessibility Various synthetic routes have been developed, often involving annulation strategies.[4]Synthesis can be achieved via [3+2] cycloaddition reactions.[5]Commercially available.[3]
Potential Applications Scaffolds for CNS agents, metabolic disease therapies.Building blocks for novel chemical entities with diverse biological activities.Used in the development of novel reagents for medicinal chemistry.

The Cornerstone of Structural Elucidation: X-ray Crystallography Protocols

The definitive method for determining the three-dimensional structure of these molecules is single-crystal X-ray diffraction (SCXRD).[6] This technique provides atomic-level resolution, revealing bond lengths, bond angles, and the absolute stereochemistry.[6]

The Art and Science of Crystal Growth

Obtaining high-quality crystals is often the most challenging step.[7] The ideal crystal for X-ray diffraction should be 0.1-0.3 mm in each dimension, with a well-ordered internal structure.[7][8]

Protocol: Slow Evaporation for Crystallization of 5-Azaspiro[2.5]octane Derivatives

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes). The ideal solvent is one in which the compound is moderately soluble.[9]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean glass vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[9]

  • Slow Evaporation: Cover the vial with a cap that has a small hole or use parafilm with a few needle punctures to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[9]

From Crystal to Structure: The X-ray Diffraction Workflow

Once suitable crystals are obtained, the process of structure determination can begin.

workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal High-Quality Single Crystal mount Mount Crystal on Diffractometer crystal->mount Select & Mount xray Expose to X-ray Beam mount->xray diffraction Collect Diffraction Pattern xray->diffraction solve Solve Phase Problem diffraction->solve Process Data refine Refine Atomic Positions solve->refine validate Validate Structure refine->validate

Caption: Experimental workflow for single-crystal X-ray diffraction.

Visualizing the Spirocyclic Core

The following diagram illustrates the core structure of a generic 5-azaspiro[2.5]octane derivative, highlighting the key rings and the spirocyclic center.

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-Azaspiro[2.5]octane Containing Compounds

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space. Spirocyclic scaffolds, with their inherent three-di...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space. Spirocyclic scaffolds, with their inherent three-dimensionality, offer a unique opportunity to develop drug candidates with improved potency, selectivity, and pharmacokinetic properties.[1][2] Among these, the 5-azaspiro[2.5]octane core represents a compelling yet underexplored scaffold. This guide provides a comprehensive overview of the in vitro and in vivo methodologies for evaluating compounds containing this moiety, drawing comparisons with structurally related azaspirocycles to provide a robust framework for researchers, scientists, and drug development professionals.

While extensive peer-reviewed studies on the biological activities of 5-azaspiro[2.5]octane derivatives are nascent, the patent literature points towards their potential as potent and selective modulators of key biological targets. This guide will leverage data from a closely related analog, the 6-azaspiro[2.5]octane scaffold, which has been investigated for its role as monoacylglycerol lipase (MAGL) inhibitors, to illustrate the experimental workflows and data interpretation critical for advancing these compounds through the drug discovery pipeline.[3]

Part 1: In Vitro Characterization - From Target Engagement to Cellular Effects

The initial stages of drug discovery for 5-azaspiro[2.5]octane derivatives hinge on a thorough in vitro evaluation to establish target engagement, cellular activity, and potential off-target effects.

Experimental Protocol: Monoacylglycerol Lipase (MAGL) Inhibition Assay

The rationale for focusing on MAGL inhibition stems from its therapeutic potential in neurological disorders. The following protocol is a representative example of how to assess the potency of novel 5-azaspiro[2.5]octane derivatives against this enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAGL.

Materials:

  • Human recombinant MAGL

  • MAGL substrate (e.g., 4-nitrophenyl acetate)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds (5-azaspiro[2.5]octane derivatives)

  • Positive control (e.g., a known MAGL inhibitor)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction:

    • Add assay buffer to each well of a 96-well plate.

    • Add the test compound or DMSO (vehicle control) to the respective wells.

    • Add the human recombinant MAGL enzyme to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the MAGL substrate.

  • Data Acquisition: Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Self-Validation: The inclusion of a positive control with a known IC50 value validates the assay's performance. The Z'-factor, a statistical measure of assay quality, should be calculated and be > 0.5 for a robust assay.

Comparative In Vitro Data

The following table presents hypothetical comparative data for a series of 6-azaspiro[2.5]octane derivatives, illustrating how structure-activity relationships (SAR) can be elucidated.

Compound IDR1 GroupR2 GroupMAGL IC50 (nM)hERG IC50 (µM)Selectivity Index (hERG IC50/MAGL IC50)
AZS-001 HPhenyl50> 30> 600
AZS-002 MePhenyl25> 30> 1200
AZS-003 HPyridyl7515200
AZS-004 MePyridyl4025625
Comparator Non-spirocyclic analog-250520

Data is illustrative and based on trends observed for spirocyclic compounds.

This data suggests that the introduction of a methyl group at the R1 position (AZS-002 and AZS-004) improves potency. Furthermore, the phenyl R2 group (AZS-001 and AZS-002) appears to confer better selectivity against the hERG channel, a critical off-target to monitor for cardiac safety. The spirocyclic scaffold in these examples demonstrates a clear advantage over a non-spirocyclic comparator in both potency and selectivity.[2]

Antiproliferative Activity Screening

Beyond targeted assays, it is crucial to assess the broader cellular effects of novel compounds. The antiproliferative activity of azaspiro compounds has been explored against various cancer cell lines.[4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To evaluate the cytotoxic effects of 5-azaspiro[2.5]octane derivatives on human cancer cell lines.

Procedure:

  • Cell Culture: Plate cancer cells (e.g., HeLa, K562) in 96-well plates and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: Calculate the IC50 values as described for the enzyme inhibition assay.

Mechanism of Action - A Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for a 5-azaspiro[2.5]octane derivative targeting a hypothetical cancer-related kinase.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activates AZS_Compound 5-Azaspiro[2.5]octane Derivative AZS_Compound->Kinase Inhibits Downstream Downstream Signaling Proteins Kinase->Downstream Transcription Transcription Factors Downstream->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Inhibition of a kinase signaling pathway by a 5-azaspiro[2.5]octane compound.

Part 2: In Vivo Evaluation - Assessing Efficacy and Pharmacokinetics

Promising in vitro data provides the justification for advancing compounds to in vivo studies to assess their efficacy in a physiological context and to understand their pharmacokinetic profiles.

Experimental Protocol: In Vivo Efficacy in a Mouse Model of Neuropathic Pain

This protocol is designed to evaluate the analgesic effects of a MAGL-inhibiting 5-azaspiro[2.5]octane derivative.

Objective: To assess the dose-dependent analgesic effect of a test compound in a chronic constriction injury (CCI) model of neuropathic pain in mice.

Animal Model: Male C57BL/6 mice.

Procedure:

  • Induction of Neuropathy: Surgically induce CCI of the sciatic nerve.

  • Drug Administration: After a 7-day recovery and baseline testing period, administer the test compound or vehicle via oral gavage.

  • Behavioral Testing (Von Frey Test):

    • Place the mice in individual chambers with a wire mesh floor.

    • Apply calibrated von Frey filaments to the plantar surface of the hind paw to determine the paw withdrawal threshold.

    • Conduct testing at baseline and at multiple time points post-dosing (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis:

    • Compare the paw withdrawal thresholds between the vehicle-treated and compound-treated groups using a two-way ANOVA with a post-hoc test.

    • Determine the minimal effective dose (MED).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Experimental Protocol: Pharmacokinetic (PK) Study in Rats

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development.

Objective: To determine the key pharmacokinetic parameters of a 5-azaspiro[2.5]octane derivative in rats following intravenous (IV) and oral (PO) administration.

Procedure:

  • Dosing:

    • IV Group: Administer the compound via tail vein injection (e.g., 1 mg/kg).

    • PO Group: Administer the compound via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using LC-MS/MS.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Comparative In Vivo Data

The following table provides an example of comparative in vivo data for two lead candidates.

ParameterAZS-002AZS-004
Efficacy (CCI Model)
MED (mg/kg, PO)1030
Pharmacokinetics (Rat)
CL (mL/min/kg)1545
Vd (L/kg)2.55.0
t1/2 (h)3.02.0
%F (PO)4015

Data is illustrative.

From this data, AZS-002 demonstrates a more favorable profile with a lower MED, lower clearance, a longer half-life, and better oral bioavailability compared to AZS-004.

Visualizing an In Vivo Experimental Workflow

The following diagram outlines the key stages of a typical in vivo study.

cluster_preclinical In Vivo Efficacy & PK Study AnimalModel Animal Model Selection & Acclimation Dosing Compound Administration (IV & PO) AnimalModel->Dosing Sampling Blood/Tissue Sampling Dosing->Sampling Behavior Behavioral Testing Dosing->Behavior Analysis Bioanalysis (LC-MS/MS) Sampling->Analysis PKPD PK/PD Modeling & Data Interpretation Behavior->PKPD Analysis->PKPD

Caption: A streamlined workflow for in vivo evaluation of drug candidates.

Conclusion

The 5-azaspiro[2.5]octane scaffold holds significant promise for the development of novel therapeutics. While publicly available data is currently limited, the methodologies and comparative frameworks outlined in this guide provide a clear path for the comprehensive in vitro and in vivo evaluation of compounds containing this unique chemical motif. By employing robust experimental designs, focusing on translational models, and leveraging comparative data from related spirocyclic systems, researchers can effectively navigate the challenges of drug discovery and unlock the full potential of this exciting class of molecules.

References

  • Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Martins, L. J., et al. (2013). Synthesis of new biologically actived azaspiro compounds. 15th Brazilian Meeting on Organic Synthesis – 15th BMOS. [Link]

  • Vetter, A., et al. (2023). Crystalline forms of 1,1,1,3,3,3-Hexafluoropropan-2-yl (S)-1-(pyridazin-3-ylcarbamoyl)-6-azaspiro[2.5]octane-6-carboxylate. U.S.
  • Zheng, Y., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 26(15), 3409-3418. [Link]

  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511. [Link]

  • Bagdanoff, J. T., et al. (2019). Structure-Based Introduction of a Spirocycle into Two Series of SHP2 Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1431-1437. [Link]

  • Makarov, V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(21), 7268. [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • ResearchGate. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. [Link]

  • National Center for Biotechnology Information. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. [Link]

  • ResearchGate. Antiproliferative activities of selected compounds. [Link]

  • PubMed. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. [Link]

  • MDPI. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • ResearchGate. Assessment of the relevance of scaffolds to CNS drug discovery. [Link]

  • MDPI. Synthesis and Antiproliferative Activity of 2,5-bis(3′-Indolyl)pyrroles, Analogues of the Marine Alkaloid Nortopsentin. [Link]

  • MDPI. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. [Link]

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Validation

The Strategic Manipulation of the 5-Azaspiro[2.5]octane Scaffold: A Comparative Guide to Unlocking Therapeutic Potential

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore the vast expanse of three-dimensional chemical space. Within this landscape, spirocyclic scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore the vast expanse of three-dimensional chemical space. Within this landscape, spirocyclic scaffolds have emerged as powerful tools for drug design, offering a unique combination of structural rigidity and spatial complexity.[1] Among these, the 5-azaspiro[2.5]octane framework, a compact and conformationally constrained motif, has garnered significant attention as a versatile template for the development of potent and selective ligands for a range of biological targets. This guide provides a comprehensive comparison of 5-azaspiro[2.5]octane analogs, delving into their structure-activity relationships (SAR), and offering detailed experimental protocols to support researchers in this exciting field.

The Allure of the Spirocyclic Core: Why 5-Azaspiro[2.5]octane?

The defining feature of the 5-azaspiro[2.5]octane scaffold is the fusion of a cyclopropane ring and a piperidine ring through a single spiro-carbon atom. This arrangement imparts several advantageous properties in the context of drug design:

  • Reduced Rotational Freedom: The rigid spirocyclic system limits the number of accessible conformations, which can lead to a more favorable entropic contribution to binding affinity.

  • Precise Vectorial Display of Substituents: The fixed spatial orientation of substituents on the scaffold allows for precise probing of the binding pockets of target proteins, facilitating the optimization of interactions.

  • Improved Physicochemical Properties: The introduction of a spiro-center can enhance solubility and metabolic stability compared to their non-spirocyclic counterparts by disrupting planarity and introducing sp3 character.[2]

  • Novel Intellectual Property: The unique nature of this scaffold provides opportunities for the development of new chemical entities with strong patent protection.

The synthesis of the 5-azaspiro[2.5]octane core can be achieved through various synthetic routes, often involving multi-step sequences. A common approach involves the construction of a suitable piperidine precursor followed by the formation of the spiro-fused cyclopropane ring.

Comparative Analysis of 5-Azaspiro[2.5]octane Analogs: A Tale of Two Targets

The true potential of the 5-azaspiro[2.5]octane scaffold is realized through the systematic exploration of its structure-activity relationships. By strategically modifying the core structure, researchers have successfully developed potent and selective ligands for diverse biological targets. Here, we compare the SAR of 5-azaspiro[2.5]octane analogs for two distinct G-protein coupled receptors (GPCRs): the M4 muscarinic acetylcholine receptor and the C-C chemokine receptor type 5 (CCR5).

Targeting the M4 Muscarinic Acetylcholine Receptor: A Quest for Selectivity in Neuropsychiatric Disorders

The M4 muscarinic acetylcholine receptor is a validated target for the treatment of schizophrenia and other neuropsychiatric disorders. The development of selective M4 antagonists is a key objective to minimize the side effects associated with non-selective muscarinic ligands. A series of chiral 6-azaspiro[2.5]octanes (a closely related isomer to the 5-aza scaffold) has been extensively studied, revealing critical SAR insights that are highly relevant to the 5-azaspiro[2.5]octane core.[1]

Key SAR Observations for Muscarinic M4 Receptor Antagonists:

  • Chirality is Crucial: The (R)-enantiomer of the spirocyclic core consistently exhibits significantly higher potency compared to the (S)-enantiomer, highlighting the importance of stereochemistry in receptor recognition.[1]

  • N-Substitution Dictates Potency and Selectivity: The nature of the substituent on the piperidine nitrogen is a primary determinant of activity. Large, aromatic groups are generally favored. For instance, replacement of a simple methyl group with a substituted benzyl or a heteroaromatic ring system can dramatically increase potency.

  • Aromatic Modifications Fine-Tune Affinity: Variations in the substitution pattern of the N-arylmethyl group provide a means to optimize potency and selectivity. Electron-withdrawing or electron-donating groups at specific positions can influence the electronic and steric properties of the ligand, impacting its interaction with the receptor binding pocket.

Compound IDSpirocyclic CoreN-SubstituentM4 Ki (nM)
Analog A (R)-6-Azaspiro[2.5]octane4-Fluorobenzyl15.2
Analog B (S)-6-Azaspiro[2.5]octane4-Fluorobenzyl>10,000
Analog C (R)-6-Azaspiro[2.5]octane2-Naphthylmethyl5.8
Analog D (R)-6-Azaspiro[2.5]octanePyridin-3-ylmethyl22.1

Table 1: Representative SAR data for 6-azaspiro[2.5]octane analogs as M4 muscarinic receptor antagonists. Data is illustrative and based on findings from related series.[1]

Logical Relationship of SAR for M4 Antagonists

SAR_M4 cluster_scaffold 5-Azaspiro[2.5]octane Core cluster_substituents Substituent Modifications cluster_activity Biological Activity Core Core Structure Chirality Stereochemistry ((R) > (S)) Core->Chirality N_Sub N-Substitution (Aromatic favored) Core->N_Sub Potency Potency (Ki) Chirality->Potency Aryl_Sub Aromatic Ring Substituents N_Sub->Aryl_Sub N_Sub->Potency Aryl_Sub->Potency Selectivity Selectivity Aryl_Sub->Selectivity

Caption: SAR flowchart for M4 antagonists.

Targeting the CCR5 Receptor: A Strategy Against HIV Entry

The CCR5 receptor is a co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells. Antagonists of CCR5 can effectively block this process and represent a valuable therapeutic strategy for HIV infection. Patent literature reveals that the 5-azaspiro[2.5]octane scaffold has been explored for the development of novel CCR5 antagonists.[3]

Key SAR Postulates for CCR5 Antagonists:

  • N-Substitution is Key for Potency: Similar to the M4 antagonists, the substituent on the piperidine nitrogen plays a pivotal role. In this case, complex, multi-ring systems are often employed to achieve high affinity.

  • Piperidine Ring Substitution: Modifications to the piperidine ring of the 5-azaspiro[2.5]octane core can also influence activity. The introduction of substituents can alter the conformation of the piperidine ring and provide additional interaction points with the receptor.

Compound IDN-SubstituentPiperidine SubstitutionCCR5 IC50 (nM)
Analog E 4-(Trifluoromethyl)phenylacetylUnsubstituted550
Analog F 1-(4-Trifluoromethyl)phenyl)-1H-pyrazole-4-carbonylUnsubstituted85
Analog G 1-(4-Trifluoromethyl)phenyl)-1H-pyrazole-4-carbonyl8-oxo25

Table 2: Hypothetical SAR data for 5-azaspiro[2.5]octane analogs as CCR5 antagonists, based on trends observed in patent literature.[3]

Experimental Protocols: A Guide to In Vitro Characterization

The robust evaluation of 5-azaspiro[2.5]octane analogs requires a suite of well-defined in vitro assays. The following protocols provide a foundation for assessing the affinity, functional activity, and ADME properties of these compounds.

Muscarinic Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound for a specific muscarinic receptor subtype by measuring its ability to displace a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human M4 muscarinic receptor.

  • Assay Buffer: Utilize a buffer such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1.5 mM MgSO4, pH 7.4.

  • Radioligand: Use a suitable radioligand, for example, [3H]-N-methylscopolamine ([3H]-NMS).

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]-NMS (at a concentration near its Kd), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay A Membrane Preparation B Incubation with Radioligand & Test Compound A->B C Filtration B->C D Washing C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F

Caption: Radioligand binding assay workflow.

In Vitro ADME Assays: A Glimpse into Drug-like Properties

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the successful development of drug candidates.

1. Metabolic Stability in Liver Microsomes:

  • Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Methodology:

    • Incubate the test compound with liver microsomes (human or other species) and NADPH (as a cofactor).

    • At various time points, quench the reaction.

    • Analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

2. Parallel Artificial Membrane Permeability Assay (PAMPA):

  • Objective: To predict the passive permeability of a compound across the gastrointestinal tract.

  • Methodology:

    • Use a 96-well filter plate where the filter is coated with a lipid solution to form an artificial membrane.

    • Add the test compound to the donor wells.

    • After an incubation period, measure the concentration of the compound in the acceptor wells.

    • Calculate the permeability coefficient (Pe).

Conclusion and Future Directions

The 5-azaspiro[2.5]octane scaffold represents a highly promising and versatile platform for the design of novel therapeutic agents. The structure-activity relationships explored for muscarinic M4 and CCR5 receptors demonstrate the potential of this core to yield potent and selective ligands. The inherent three-dimensionality and favorable physicochemical properties of this spirocyclic system make it an attractive starting point for drug discovery campaigns targeting a wide range of biological targets, including other GPCRs, ion channels, and enzymes. Future research in this area will undoubtedly focus on the development of more efficient and stereoselective synthetic routes to access a wider diversity of 5-azaspiro[2.5]octane analogs. Furthermore, the application of computational modeling and structure-based drug design will be instrumental in guiding the rational design of next-generation ligands with optimized potency, selectivity, and pharmacokinetic profiles.

References

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed. (2022-01-15). Retrieved from [Link]

  • WO2004054974A2 - Piperidine derivatives as ccr5 antagonists - Google Patents.
  • US20070161634A1 - Compounds as CCR5 antagonists - Google Patents.

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Comparative

A Comparative Guide to the Synthetic Routes of 5-Azaspiro[2.5]octane

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Azaspiro[2.5]octane, a spirocyclic saturated heterocycle, is a valuable building block in medicinal chemistry and drug discovery. Its rigid,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azaspiro[2.5]octane, a spirocyclic saturated heterocycle, is a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique scaffold that can impart desirable pharmacokinetic properties to drug candidates, such as improved metabolic stability, reduced off-target effects, and enhanced binding affinity. The synthesis of this and other spirocyclic systems is a topic of significant interest. This guide provides a comparative overview of two prominent synthetic routes to 5-azaspiro[2.5]octane, offering insights into the strategic choices and experimental nuances of each approach.

Key Synthetic Strategies

Two principal strategies for the synthesis of 5-azaspiro[2.5]octane have emerged, each with its own set of advantages and challenges. These can be broadly categorized as:

  • Route A: Piperidine Ring Formation Followed by Cyclopropanation. This approach commences with a pre-existing piperidine core, upon which the cyclopropane ring is constructed.

  • Route B: Cyclopropane-Containing Precursor Followed by Piperidine Ring Annulation. In contrast, this strategy begins with a gem-disubstituted cyclopropane and subsequently builds the piperidine ring onto it.

This guide will delve into the specifics of each route, providing a detailed analysis of the reaction mechanisms, experimental protocols, and a comparative summary of their key metrics.

Route A: Synthesis from N-Boc-4-Piperidone via Olefination and Cyclopropanation

This synthetic pathway is a popular choice due to the ready availability of the starting material, N-Boc-4-piperidone. The core of this strategy involves the conversion of the ketone to an exocyclic methylene group, which then undergoes cyclopropanation.

Causality Behind Experimental Choices

The choice of the Boc (tert-butyloxycarbonyl) protecting group for the piperidine nitrogen is strategic. It is stable under the basic conditions of the initial olefination step and the slightly acidic or neutral conditions of some cyclopropanation reactions. Furthermore, it can be readily removed under acidic conditions without affecting the newly formed cyclopropane ring. The Wittig reaction is a classic and reliable method for olefination, while the Simmons-Smith reaction is a well-established method for the stereospecific synthesis of cyclopropanes from alkenes.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-methylene-1-piperidinecarboxylate (2)

To a suspension of methyltriphenylphosphonium bromide (Ph3PCH3Br) in anhydrous tetrahydrofuran (THF) is added a strong base, such as n-butyllithium (n-BuLi), at 0 °C to generate the Wittig reagent in situ. After stirring, a solution of N-Boc-4-piperidone (1) in THF is added dropwise. The reaction is typically stirred at room temperature until completion. The product is then extracted and purified by column chromatography.

Step 2: Synthesis of tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate (3)

The methylene-piperidine derivative (2) is then subjected to a Simmons-Smith cyclopropanation. A solution of diiodomethane (CH2I2) in an appropriate solvent like dichloromethane (DCM) is added to a stirred suspension of zinc-copper couple (Zn(Cu)). The resulting mixture containing the active zinc carbenoid is then treated with a solution of tert-butyl 4-methylene-1-piperidinecarboxylate (2). The reaction is monitored until completion, and the product is purified by chromatography.

Step 3: Synthesis of 5-Azaspiro[2.5]octane Hydrochloride (4)

The Boc-protected spirocycle (3) is deprotected by treatment with a strong acid. A solution of tert-butyl 5-azaspiro[2.5]octane-5-carboxylate (3) in a solvent such as dioxane or methanol is treated with an excess of hydrochloric acid (HCl). The reaction mixture is stirred at room temperature, and the final product, 5-azaspiro[2.5]octane hydrochloride (4), is typically isolated by precipitation or evaporation of the solvent.

Visualizing the Pathway

Route_A cluster_0 Route A: From N-Boc-4-Piperidone N-Boc-4-piperidone (1) N-Boc-4-piperidone (1) tert-Butyl 4-methylene-1-piperidinecarboxylate (2) tert-Butyl 4-methylene-1-piperidinecarboxylate (2) N-Boc-4-piperidone (1)->tert-Butyl 4-methylene-1-piperidinecarboxylate (2) Ph3PCH3Br, n-BuLi THF tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate (3) tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate (3) tert-Butyl 4-methylene-1-piperidinecarboxylate (2)->tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate (3) CH2I2, Zn(Cu) DCM 5-Azaspiro[2.5]octane HCl (4) 5-Azaspiro[2.5]octane HCl (4) tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate (3)->5-Azaspiro[2.5]octane HCl (4) HCl Dioxane Route_B cluster_1 Route B: From 1,1-Bis(bromomethyl)cyclopropane 1,1-Bis(bromomethyl)cyclopropane (5) 1,1-Bis(bromomethyl)cyclopropane (5) 5-Benzyl-5-azaspiro[2.5]octane (6) 5-Benzyl-5-azaspiro[2.5]octane (6) 1,1-Bis(bromomethyl)cyclopropane (5)->5-Benzyl-5-azaspiro[2.5]octane (6) Benzylamine, K2CO3 Acetonitrile 5-Azaspiro[2.5]octane (7) 5-Azaspiro[2.5]octane (7) 5-Benzyl-5-azaspiro[2.5]octane (6)->5-Azaspiro[2.5]octane (7) H2, Pd/C Ethanol

Caption: Synthetic pathway for 5-Azaspiro[2.5]octane starting from 1,1-bis(bromomethyl)cyclopropane.

Comparative Analysis

To facilitate a direct comparison, the key parameters of each synthetic route are summarized in the table below. Please note that yields can vary depending on the specific reaction conditions and scale.

FeatureRoute A: From N-Boc-4-PiperidoneRoute B: From 1,1-Bis(bromomethyl)cyclopropane
Starting Materials N-Boc-4-piperidone, Methyltriphenylphosphonium bromide, Diiodomethane, Zn(Cu)1,1-Bis(bromomethyl)cyclopropane, Benzylamine
Number of Steps 32
Key Reactions Wittig Olefination, Simmons-Smith Cyclopropanation, Boc DeprotectionDouble Nucleophilic Substitution, Catalytic Hydrogenation
Overall Yield ModerateModerate to Good
Scalability Can be challenging due to the use of organometallic reagents and chromatography.Generally more amenable to large-scale synthesis.
Advantages Readily available and relatively inexpensive starting material. Well-established and reliable reactions.Fewer synthetic steps. Potentially higher overall yield.
Disadvantages Three-step process. Use of pyrophoric (n-BuLi) and toxic (CH2I2) reagents.The starting material, 1,1-bis(bromomethyl)cyclopropane, may be less readily available or more expensive.

Conclusion

Both synthetic routes presented offer viable pathways to 5-azaspiro[2.5]octane. The choice between them will largely depend on the specific needs of the researcher, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling certain reagents.

Route A, starting from N-Boc-4-piperidone, is a robust and well-documented approach that leverages common transformations in organic synthesis. It is an excellent choice for laboratory-scale synthesis where the starting material is readily accessible.

Route B, utilizing 1,1-bis(bromomethyl)cyclopropane, is a more convergent approach with fewer steps. This route may be preferable for larger-scale production, provided the starting cyclopropane derivative is commercially available or can be synthesized efficiently.

Ultimately, a thorough evaluation of these factors will enable the selection of the most appropriate and efficient synthetic strategy for obtaining the valuable 5-azaspiro[2.5]octane scaffold for applications in drug discovery and development.

References

Please note that while specific, detailed synthetic procedures for 5-Azaspiro[2.5]octane are not widely published in peer-reviewed journals, the described routes are based on well-established synthetic methodologies for analogous structures. The following references provide context for the key reactions and strategies discussed.

  • Simmons-Smith Cyclopropanation: For a review on this reaction, see: Charette, A. B.; Beauchemin, A. Org. React.2001, 58, 1.
  • Wittig Reaction: For a general overview, see: Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89, 863-927.
  • Synthesis of Spirocyclic Scaffolds: For examples of similar synthetic strategies, see: Pellicciari, R.; et al. J. Med. Chem.2004, 47, 5998-6001.
  • Synthesis of Azaspiro[2.4]heptane derivatives: Tymtsunik, A. V., et al. Synthesis2012, 44, 235-240.
  • Synthesis of diazaspiro[2.
Validation

A Comparative Guide to the Validation of 5-Azaspiro[2.5]octane's Target Engagement: A Phenotypic Discovery Approach

For researchers, scientists, and drug development professionals, the journey from a novel bioactive compound to a validated chemical probe or drug candidate is fraught with challenges. A critical, and often formidable, h...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel bioactive compound to a validated chemical probe or drug candidate is fraught with challenges. A critical, and often formidable, hurdle is the unambiguous confirmation that the molecule engages its intended biological target within the complexity of a living system.[1] This guide provides an in-depth, technically-grounded framework for validating the target engagement of a novel small molecule, using the hypothetical hit compound, 5-Azaspiro[2.5]octane, as our case study.

In this scenario, 5-Azaspiro[2.5]octane has emerged from a phenotypic screen exhibiting a desirable biological effect, yet its molecular mechanism of action is unknown. This is a common and exciting challenge in modern drug discovery.[2][3] This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-pronged strategy that begins with a phenotypic observation and systematically progresses through target deconvolution, direct engagement validation, and functional confirmation. We will objectively compare alternative methodologies at each stage, explaining the causal logic behind experimental choices to provide a self-validating and robust workflow.

Part 1: The Starting Point - From Phenotypic Hit to a Testable Hypothesis

Phenotypic drug discovery (PDD) allows for the identification of compounds that produce a desired biological outcome without prior knowledge of a specific molecular target.[4] This approach is powerful because it inherently screens for efficacy in a complex biological system, increasing the likelihood that a hit compound's activity is physiologically relevant.[5] However, the key weakness of PDD is that the mechanism of action is a black box.[5] The first step is to robustly characterize the phenotype.

Let us hypothesize that 5-Azaspiro[2.5]octane was identified in a high-content imaging screen for its ability to induce apoptosis in a cancer cell line, such as HCT116, while showing minimal toxicity to non-cancerous cells.

Experimental Protocol: High-Content Analysis of Apoptosis

  • Cell Preparation: Seed HCT116 colorectal carcinoma cells and normal human dermal fibroblasts (NHDF) in 96-well, black-walled, clear-bottom imaging plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 5-Azaspiro[2.5]octane (starting at 100 µM). Treat cells in triplicate for 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1 µM Staurosporine).

  • Staining: Add a solution containing Hoechst 33342 (to stain nuclei), YO-PRO-1 Iodide (to identify apoptotic cells with compromised plasma membranes), and CellTracker™ Red CMTPX (to delineate cytoplasm) to live cells and incubate for 30 minutes.

  • Imaging: Acquire images using a high-content imaging system (e.g., Thermo Fisher CellInsight™ CX7). Capture images in the DAPI, FITC, and TRITC channels.

  • Image Analysis: Use image analysis software to quantify:

    • Total cell count (Hoechst-positive nuclei).

    • Apoptotic cell count (YO-PRO-1-positive nuclei).

    • Cellular morphology changes (e.g., nuclear condensation, cell shrinkage).

  • Data Interpretation: Calculate the percentage of apoptotic cells for each concentration. Determine the EC50 (half-maximal effective concentration) for apoptosis induction in both cell lines.

Hypothetical Data Summary

CompoundCell LineApoptosis EC50 (µM)Max % Apoptosis
5-Azaspiro[2.5]octane HCT116 2.5 85%
5-Azaspiro[2.5]octaneNHDF>100<5%
StaurosporineHCT1160.892%

This data provides a robust, quantifiable phenotype: selective induction of apoptosis in a cancer cell line. The next logical and critical step is to identify the molecular target(s) responsible for this effect. This process is known as target deconvolution.[6]

Part 2: Unmasking the Target - A Comparative Guide to Deconvolution Strategies

With a confirmed phenotype, we can now employ powerful, unbiased techniques to identify the protein(s) that 5-Azaspiro[2.5]octane directly binds to in the cell. Here, we compare two leading methodologies: a label-free biophysical approach (Proteome-wide CETSA) and a probe-based chemical biology approach (Chemical Proteomics).

Strategy 1: Proteome-Wide Cellular Thermal Shift Assay (CETSA® / TPP)

Causality & Rationale: The Cellular Thermal Shift Assay (CETSA) is based on the principle that when a protein binds to a ligand (like our compound), its thermal stability changes.[7] Typically, binding results in stabilization, meaning the protein unfolds and precipitates at a higher temperature.[7] By coupling this thermal challenge with quantitative mass spectrometry, we can observe these stability shifts across thousands of proteins simultaneously, providing a proteome-wide snapshot of direct target engagement in a native cellular environment.[8][9] This method is label-free, avoiding the need to synthesize a chemical probe, which can sometimes alter the compound's activity.[8]

G cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Digestion cluster_3 Quantitative Mass Spectrometry cluster_4 Data Analysis A 1. Culture HCT116 cells B 2. Treat cells with 5-Azaspiro[2.5]octane or Vehicle (DMSO) A->B C 3. Aliquot treated cells B->C D 4. Heat aliquots to a range of temperatures (e.g., 37°C to 67°C) C->D E 5. Lyse cells and separate soluble vs. precipitated protein D->E F 6. Collect soluble fraction E->F G 7. Digest proteins into peptides F->G H 8. Label peptides with TMT tags for multiplexing G->H I 9. LC-MS/MS analysis H->I J 10. Identify and quantify proteins I->J K 11. Generate melting curves for each protein +/- compound J->K L 12. Identify proteins with significant thermal shifts (ΔTm) K->L

Caption: Workflow for Chemical Proteomics Target Deconvolution.

Detailed Protocol: Chemical Proteomics

  • Probe Synthesis: Design and synthesize a biotinylated analog of 5-Azaspiro[2.5]octane. The linker should be attached at a position determined not to be critical for its apoptotic activity (requires preliminary structure-activity relationship studies).

  • Lysate Preparation: Grow and harvest HCT116 cells. Lyse cells under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Pulldown:

    • Test Condition: Incubate the cell lysate (~1-2 mg total protein) with the biotinylated probe (e.g., 5 µM) for 1-2 hours at 4°C.

    • Competition Control: In a parallel sample, pre-incubate the lysate with a 100-fold excess of the original, unmodified 5-Azaspiro[2.5]octane for 1 hour before adding the biotinylated probe. This is a crucial control to distinguish specific targets from non-specific bead/biotin binders.

  • Capture: Add streptavidin-coated magnetic beads to both samples and incubate for 1 hour to capture the probe and any bound proteins.

  • Washing: Use a magnetic rack to immobilize the beads and wash them extensively with lysis buffer to remove proteins that are not specifically bound.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Mass Spectrometry: Run the eluates on an SDS-PAGE gel for a quick visualization, then excise the entire lane and subject it to in-gel trypsin digestion followed by LC-MS/MS analysis.

  • Data Analysis: Identify proteins that are highly abundant in the probe-treated sample but significantly reduced or absent in the competition control sample. These are your high-confidence target candidates.

Comparison of Target Deconvolution Strategies
FeatureProteome-Wide CETSAChemical Proteomics
Compound Modification No (Label-free) . Uses the original hit compound.Yes . Requires synthesis of a functional probe.
Physiological Context High . Can be performed on intact, live cells.Moderate to Low . Typically performed in cell lysates.
Risk of Artifacts Lower risk of artifacts from compound modification.Probe synthesis can be challenging and the linker/tag might alter binding or create steric hindrance.
Primary Output Change in protein thermal stability (ΔTm).Enrichment of binding proteins.
Throughput Moderate. TMT labeling allows for multiplexing.Lower. Often performed on a smaller scale.
Key Advantage Physiologically relevant, unbiased, and requires no compound modification.Can be very effective for high-affinity interactions.
Key Limitation May not detect targets that do not show a thermal shift upon binding.Success is highly dependent on a well-designed and functional probe. Can generate false positives from non-specific binding.

Part 3: Confirming the Interaction - Validating Target Engagement

Target deconvolution provides strong candidates, but it does not constitute proof. The next crucial phase is to validate the engagement of 5-Azaspiro[2.5]octane with the putative target, ARK1, using orthogonal methods.

Direct Engagement Validation: Western Blot-based CETSA

Rationale: This is a focused version of the proteome-wide experiment. Instead of mass spectrometry, we use a specific antibody to detect our protein of interest (ARK1) via Western blot. [7]This experiment directly confirms that 5-Azaspiro[2.5]octane stabilizes ARK1 in intact cells, validating the unbiased proteomics result.

Detailed Protocol: Western Blot CETSA

  • Cell Treatment: Treat HCT116 cells with increasing concentrations of 5-Azaspiro[2.5]octane (e.g., 0, 0.1, 1, 10, 100 µM) for 1 hour.

  • Thermal Challenge: Heat the treated cell suspensions to a single, optimized temperature (e.g., 55°C, a temperature determined from the proteome-wide data to be on the steep part of the ARK1 melting curve) for 3 minutes. Include a non-heated (37°C) control.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction by centrifugation as described previously.

  • Western Blotting: Quantify the amount of soluble ARK1 in the supernatant of each sample using SDS-PAGE and Western blotting with a validated anti-ARK1 antibody. Use a loading control (e.g., GAPDH) that does not show a thermal shift.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble ARK1 relative to the non-heated control against the concentration of 5-Azaspiro[2.5]octane. This generates an isothermal dose-response fingerprint (ITDRF), from which a cellular EC50 for target engagement can be derived.

Hypothetical Data Summary

5-Azaspiro[2.5]octane (µM)% Soluble ARK1 (at 55°C)
0 (Vehicle)22%
0.125%
1.058%
10.089%
100.091%

This result would demonstrate a dose-dependent stabilization of ARK1 by 5-Azaspiro[2.5]octane in living cells, providing strong evidence of direct target engagement.

Functional Validation: Biochemical Assays

Rationale: Demonstrating direct binding is necessary but not sufficient. We must also show that this binding has a functional consequence on the target protein. [10]Assuming ARK1 is a kinase, a biochemical kinase inhibition assay would be the logical next step.

Detailed Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Obtain purified, recombinant ARK1 protein, its specific peptide substrate, and ATP.

  • Assay Setup: In a 384-well plate, set up reactions containing ARK1, its substrate, and a range of 5-Azaspiro[2.5]octane concentrations.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ (which measures ADP production) or a fluorescence-based method.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a no-inhibitor control. Plot the data and fit to a four-parameter logistic equation to determine the IC50 (half-maximal inhibitory concentration).

Comparison with an Alternative Compound

CompoundARK1 Biochemical IC50 (nM)Apoptosis EC50 (µM)
5-Azaspiro[2.5]octane 150 2.5
Known ARK1 Inhibitor (Cpd-X)500.9
Inactive Analog>10,000>100

The strong correlation between the biochemical potency (IC50) and the cellular phenotype (EC50) further strengthens the hypothesis that 5-Azaspiro[2.5]octane induces apoptosis by inhibiting ARK1.

Part 4: Assessing Selectivity - The Importance of Off-Target Profiling

A compound's value as a chemical probe or therapeutic is defined as much by what it doesn't bind to as by what it does. Off-target interactions can lead to toxicity or confound the interpretation of experimental results. [11][12] Leveraging Proteome-Wide CETSA for Off-Target Analysis: The data from our initial target deconvolution experiment is a rich resource for assessing selectivity. [9]By carefully analyzing the melting curves of all ~7,000+ quantified proteins, we can identify other proteins that show a thermal shift, even a smaller one, in the presence of 5-Azaspiro[2.5]octane. This provides an unbiased, proteome-wide view of potential off-targets in a native cellular context.

Comparing Off-Target Assessment Methods

  • Proteome-Wide CETSA: Offers an unbiased view of off-target engagement in a physiological context. It can identify unexpected off-targets from any protein family.

  • Kinome Screening Panels (e.g., KinomeScan™): An alternative approach where the compound is screened against a large panel of purified kinases. This is excellent for assessing selectivity within a specific target class but will miss off-targets that are not kinases.

  • Chemical Proteomics: The pulldown experiment can also identify off-targets, but these are often harder to distinguish from non-specific background binders.

A comprehensive approach would use the proteome-wide CETSA data as a primary source and supplement it with a focused panel screen if the primary target belongs to a large, well-characterized family like kinases.

Conclusion: A Unified Strategy for Target Engagement Validation

The validation of a novel compound's target engagement, especially one discovered through phenotypic screening, requires a rigorous, multi-faceted, and logical experimental cascade. For our hypothetical compound, 5-Azaspiro[2.5]octane, we have moved from a cellular observation to a validated, functional molecular mechanism.

This guide demonstrates a workflow that builds confidence at each step:

  • Start with a robust phenotype.

  • Employ unbiased, proteome-wide methods (like CETSA) to identify high-probability target candidates in a physiologically relevant setting.

  • Validate direct binding in cells using an orthogonal, target-specific method (like Western blot CETSA).

  • Confirm functional consequences through biochemical assays, linking binding to activity.

  • Systematically assess selectivity to understand the full interaction profile of the compound.

By integrating these complementary approaches and critically comparing the alternatives, researchers can build a compelling, data-driven case for the mechanism of action of novel bioactive molecules, paving the way for their confident use as tools for biological discovery or as starting points for therapeutic development.

References

  • Pelago Bioscience. (n.d.). Target Identification with CETSA® in Drug Discovery. Retrieved from [Link]

  • Cell Chemical Biology. (2025). The limitations of small molecule and genetic screening in phenotypic drug discovery. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). Proteome-Wide Target Engagement with CETSA®. Retrieved from [Link]

  • World BI. (n.d.). The Role of Bioinformatics in Target Identification and Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Workflow of MS-CETSA for target identification in natural products. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2022). Current Advances in CETSA. Retrieved from [Link]

  • PubMed. (n.d.). A brief introduction to chemical proteomics for target deconvolution. Retrieved from [Link]

  • PubMed. (n.d.). Chemistry-based functional proteomics for drug target deconvolution. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Lessons learned from phenotypic drug discovery efforts. Retrieved from [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from [Link]

  • PMC - NIH. (2013). Target deconvolution techniques in modern phenotypic profiling. Retrieved from [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). The role and application of bioinformatics techniques and tools in drug discovery. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chemistry-based functional proteomics for drug target deconvolution. Retrieved from [Link]

  • PubMed. (2023). Direct bioanalysis or indirect calculation of target engagement and free drug exposure: do we apply double standards?. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. Retrieved from [Link]

  • Charles River. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]

  • Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • PMC - PubMed Central. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Nature Reviews Drug Discovery. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Retrieved from [Link]

  • Science Translational Medicine. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]

  • Slideshare. (n.d.). Role of bioinformatics in drug designing. Retrieved from [Link]

  • PubMed. (n.d.). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Bioinformatics and Drug Discovery. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Direct bioanalysis or indirect calculation of target engagement and free drug exposure: do we apply double standards?. Retrieved from [Link]

  • JETIR. (n.d.). ROLE OF BIOINFORMATICS IN DRUG DISCOVERY. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide: 5-Azaspiro[2.5]octane as a Bioisosteric Alternative to Traditional Cyclic Amines

In modern drug discovery, the quest for molecules with optimized efficacy, selectivity, and pharmacokinetic profiles is relentless. Saturated heterocyclic rings, such as piperidine and morpholine, are ubiquitous scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, the quest for molecules with optimized efficacy, selectivity, and pharmacokinetic profiles is relentless. Saturated heterocyclic rings, such as piperidine and morpholine, are ubiquitous scaffolds, prized for their ability to confer aqueous solubility and provide vectors for interacting with biological targets.[1][2] However, their conformational flexibility and susceptibility to metabolism by cytochrome P450 enzymes often present significant challenges, leading to poor metabolic stability and off-target effects.[3]

This guide explores the strategic use of 5-azaspiro[2.5]octane as a bioisostere for these traditional cyclic amines. We will delve into the concept of "escaping from flatland"—a medicinal chemistry paradigm focused on increasing the three-dimensionality of drug candidates to improve their properties.[4] By introducing a rigid, spirocyclic cyclopropane ring, 5-azaspiro[2.5]octane offers a compelling structural alternative designed to overcome common metabolic liabilities and fine-tune physicochemical parameters.[4][5]

While direct, head-to-head experimental data for the parent 5-azaspiro[2.5]octane is not extensively published, we will leverage robust, publicly available data from its close structural analogue, azaspiro[3.3]heptane, to provide a quantitative, experimentally grounded comparison.[6] This approach allows us to illustrate the powerful and predictable effects of incorporating a spirocyclic center adjacent to the nitrogen atom, providing a validated roadmap for researchers considering 5-azaspiro[2.5]octane in their own discovery programs.

The Bioisosteric Advantage: Structural and Physicochemical Comparisons

A bioisosteric replacement aims to maintain or improve biological activity while optimizing the molecule's disposition in the body. The introduction of a spirocyclic quaternary carbon atom next to the amine nitrogen, as seen in 5-azaspiro[2.5]octane and its analogues, imparts several key changes compared to a simple piperidine ring.

  • Increased Three-Dimensionality (Fsp³) : The spiro-fusion of a cyclopropane ring onto the piperidine core increases the fraction of sp³-hybridized carbons. This moves the molecule's shape away from a flat, two-dimensional structure, which can enhance binding specificity and reduce interactions with planar anti-targets like the hERG ion channel.[4]

  • Blocked Metabolic Hotspots : The α-carbons adjacent to the nitrogen in piperidines are common sites of CYP-mediated oxidation. The quaternary spiro-carbon in azaspirocycles is sterically shielded and cannot be hydroxylated, effectively blocking this major metabolic pathway and enhancing metabolic stability.[4]

  • Modulated Basicity and Lipophilicity : The strained cyclopropane ring in 5-azaspiro[2.5]octane can influence the electron density of the nitrogen atom, subtly altering its basicity (pKa). This, in turn, affects the molecule's ionization state at physiological pH and can be used to modulate the distribution coefficient (logD), a key predictor of a compound's overall properties.

The following diagram illustrates the workflow for evaluating such a novel bioisostere against a standard scaffold.

cluster_0 Scaffold Selection cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Evaluation cluster_3 Data Analysis & Decision Standard (Piperidine) Standard (Piperidine) pKa pKa Determination Standard (Piperidine)->pKa Novel (5-Azaspiro[2.5]octane) Novel (5-Azaspiro[2.5]octane) Novel (5-Azaspiro[2.5]octane)->pKa LogD LogD (pH 7.4) Measurement pKa->LogD Solubility Aqueous Solubility LogD->Solubility MetStab Microsomal Stability Solubility->MetStab Perm Caco-2 Permeability MetStab->Perm Analysis Compare Profiles: - Potency - Selectivity - DMPK Properties Perm->Analysis

Caption: Workflow for Comparative Bioisostere Evaluation.

Quantitative Data Comparison

The following table presents experimental data for model amide compounds, comparing the piperidine scaffold to its 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane bioisosteres. This data serves as a strong proxy for the expected behavior of 5-azaspiro[2.5]octane.

Compound IDScaffoldpKa (Amine HCl)Solubility (µM)logD at pH 7.4Metabolic Stability (% remaining after 30 min)
57 Piperidine11.21361.6135
58 2-Azaspiro[3.3]heptane11.3121.5515
59 1-Azaspiro[3.3]heptane11.4131.5960
Data extracted from a study on 1-azaspiro[3.3]heptane as a piperidine bioisostere.[6]

Expert Insights:

  • Basicity (pKa): The pKa values remain very similar across the scaffolds, indicating that the fundamental amine character is preserved. This is crucial, as it suggests that key hydrogen bonding interactions with a target protein are likely to be maintained.

  • Lipophilicity (logD): The logD values are also closely matched, showing only minor variations. This demonstrates that the addition of a spiro-carbon does not inherently increase lipophilicity, a common concern in drug design.[1]

  • Metabolic Stability: The most significant finding is the dramatic improvement in metabolic stability for the 1-azaspiro[3.3]heptane analog (60% remaining) compared to the piperidine parent (35% remaining). This directly supports the hypothesis that blocking α-carbon metabolism with a quaternary center is a highly effective strategy. The lower stability of the 2-azaspiro[3.3]heptane suggests that the position of the spiro-center relative to other parts of the molecule is also a critical design element.

Experimental Protocols for Scaffold Validation

To ensure scientific integrity, every claim about a novel scaffold must be backed by robust, reproducible experimental data. Below are detailed protocols for the key assays required to validate 5-azaspiro[2.5]octane as a viable bioisostere.

Representative Synthesis of an Azaspiro[2.5]octane Core

This protocol is adapted from established syntheses of related azaspirocycles and provides a general pathway to the core structure.[7][8]

A N-Benzyl-4-piperidone B 6-Benzyl-1-oxa-6- azaspiro[2.5]octane A->B 1. (CH3)3S+I-, NaH 2. Toluene, Reflux C N-Benzyl-4-formyl-4- hydroxymethylpiperidine B->C BF3·OEt2, DCM D Desired Azaspiro[2.5]octane Derivative C->D Multi-step sequence (e.g., Mesylation, Cyclization)

Caption: Generalized synthetic route to an azaspiro[2.5]octane core.

Step-by-Step Methodology:

  • Epoxidation: To a stirred suspension of sodium hydride (1.2 eq) in dry DMSO at room temperature, add trimethylsulfonium iodide (1.2 eq) portion-wise. Stir for 30 minutes until gas evolution ceases. Add a solution of N-benzyl-4-piperidone (1.0 eq) in DMSO and stir the mixture at 60°C for 4 hours. Cool the reaction, pour it into ice water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the spiro-epoxide intermediate (6-benzyl-1-oxa-6-azaspiro[2.5]octane).

  • Ring Opening & Rearrangement: Dissolve the spiro-epoxide (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C. Add boron trifluoride etherate (BF₃·OEt₂) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM. The combined organic layers are dried and concentrated. The resulting aldehyde can then be carried forward through further steps (e.g., reduction, mesylation, and intramolecular cyclization) to form the desired 5-azaspiro[2.5]octane ring system.

In Vitro Metabolic Stability: Liver Microsomal Assay

This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound stock solution (10 mM in DMSO)

  • Control compounds (e.g., Verapamil - high clearance, Diazepam - low clearance)

  • Acetonitrile with internal standard for quenching

  • 96-well plates, incubator, LC-MS/MS system

Protocol:

  • Prepare Incubation Mixture: On ice, prepare a master mix containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Initiate Reaction: Pre-warm the plate containing the incubation mixture to 37°C for 10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.

  • Sample Processing: Centrifuge the quenched plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

In Vitro Permeability: Caco-2 Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions resembling the intestinal epithelium, to predict in vivo drug absorption.

Materials:

  • Caco-2 cells

  • Transwell insert plates (e.g., 24-well)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4)

  • Test compound dosing solution (10 µM in transport buffer)

  • Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS system

Protocol:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for monolayer formation and differentiation.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure tight junctions have formed. A TEER value >200 Ω·cm² is typically required.

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the A and B chambers.

  • Efflux Measurement (Basolateral to Apical - B→A): To assess active efflux, perform the experiment in the reverse direction, adding the compound to the B chamber and sampling from the A chamber.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio (Papp(B→A) / Papp(A→B)) is calculated; a ratio >2 suggests the compound is a substrate of an efflux transporter.

Conclusion

The strategic replacement of traditional cyclic amines with conformationally restricted spirocyclic bioisosteres like 5-azaspiro[2.5]octane represents a powerful tool in modern medicinal chemistry. As demonstrated by data from close analogues, this strategy can significantly enhance metabolic stability by blocking common metabolic hotspots without negatively impacting core physicochemical properties like basicity and lipophilicity.[6] The increased three-dimensionality afforded by the spirocyclic core can also lead to improved selectivity and a better overall ADME profile.[4] By employing the robust validation workflows detailed in this guide, researchers can confidently evaluate and incorporate 5-azaspiro[2.5]octane and similar scaffolds to design next-generation drug candidates with superior properties.

References

  • PubChem. 6-Azaspiro[2.5]octane. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Azaspiro[2.5]octane hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. (2018). Synthesis method of 4, 7-diazaspiro [2.5] octane compound. CN111943894A.
  • Mykhailiuk, P. K., et al. (2023). An “Ideal” Bioisostere of the para-substituted Phenyl Ring. ChemRxiv. [Link]

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  • Google Patents. (2000). Production of n-benzyl-4-formylpiperidine. JP2000136183A.
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  • Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • BioChemPartner. Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Organic and Biomolecular Chemistry. [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • PubChem. Tert-butyl 7-oxo-5-azaspiro(2.5)octane-5-carboxylate. National Center for Biotechnology Information. [Link]

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Validation

A Head-to-Head Comparison of 5-Azaspiro[2.5]octane and 6-Azaspiro[2.5]octane: A Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer three-dimensionality and improved physicochemical properties is paramount. Azaspiro[2.5]octanes, a class of saturated heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer three-dimensionality and improved physicochemical properties is paramount. Azaspiro[2.5]octanes, a class of saturated heterocyclic compounds, have emerged as valuable building blocks in drug discovery, offering a rigid framework that can favorably influence the biological activity and pharmacokinetic profile of a molecule. This guide provides a detailed head-to-head comparison of two key positional isomers: 5-azaspiro[2.5]octane and 6-azaspiro[2.5]octane. As researchers and drug development professionals, understanding the nuanced differences between these isomers is critical for their strategic incorporation into next-generation therapeutics.

Introduction: The Significance of Azaspiro[2.5]octane Scaffolds

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have gained significant traction in drug design for their ability to confer conformational rigidity and introduce three-dimensionality.[1] This departure from traditional flat, aromatic structures can lead to enhanced target-binding affinity, improved selectivity, and more favorable ADME (absorption, distribution, metabolism, and excretion) properties. The azaspiro[2.5]octane framework, featuring a cyclopropane ring fused to a piperidine ring, is particularly noteworthy. The strained cyclopropane ring introduces unique electronic and conformational features, while the piperidine ring provides a versatile scaffold for further functionalization.

The position of the nitrogen atom within the piperidine ring, at either the 5- or 6-position, gives rise to two distinct isomers with potentially divergent biological and physicochemical characteristics. This guide will delve into a comparative analysis of their properties, synthesis, and potential applications, providing a comprehensive resource for chemists and pharmacologists alike.

Physicochemical Properties: A Comparative Analysis

The seemingly subtle difference in the nitrogen atom's position between 5-azaspiro[2.5]octane and 6-azaspiro[2.5]octane can lead to significant variations in their physicochemical properties. These differences can, in turn, impact their behavior in biological systems.

Property5-Azaspiro[2.5]octane6-Azaspiro[2.5]octaneData Source
Molecular Formula C₇H₁₃NC₇H₁₃N-
Molecular Weight 111.18 g/mol 111.18 g/mol PubChem
Predicted pKa ~8.5 - 9.5~9.0 - 10.0ChemAxon Prediction[2]
Predicted LogP ~1.2 - 1.8~1.0 - 1.6ChemAxon Prediction[2]
Predicted Dipole Moment LowerHigherDFT Calculations

Note: Predicted values are generated using computational models and should be considered as estimates. Experimental verification is recommended.

Basicity (pKa)

The basicity of the nitrogen atom is a critical parameter influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target interactions. Due to the proximity of the electron-withdrawing cyclopropane ring, the nitrogen in 5-azaspiro[2.5]octane is expected to be slightly less basic (have a lower pKa) than in 6-azaspiro[2.5]octane . In the 6-aza isomer, the nitrogen is further from the spirocyclic junction, and its basicity is more akin to that of a typical secondary amine in a six-membered ring.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross cell membranes. Both isomers are relatively lipophilic. However, the more compact and symmetrical nature of 6-azaspiro[2.5]octane may result in a slightly lower LogP value compared to the 5-aza isomer, suggesting potentially better aqueous solubility.

Conformational Analysis

The conformational preferences of the piperidine ring in these isomers are influenced by the rigid cyclopropane ring. In both cases, the piperidine ring will adopt a chair-like conformation to minimize steric strain. However, the position of the nitrogen atom will dictate the orientation of the lone pair and any substituents, which can have a profound impact on receptor binding. Computational studies are invaluable for predicting the lowest energy conformations and understanding the steric and electronic landscape of these molecules.[1]

Synthesis Strategies: A Tale of Two Isomers

The synthetic routes to 5-azaspiro[2.5]octane and 6-azaspiro[2.5]octane differ significantly, reflecting the distinct connectivity of the nitrogen atom.

Synthesis of 5-Azaspiro[2.5]octane

A plausible synthetic route to 5-azaspiro[2.5]octane involves the construction of the piperidine ring onto a pre-formed cyclopropane scaffold. A key starting material for this approach is 1,1-bis(hydroxymethyl)cyclohexane, which can be converted to the corresponding dibromide or ditosylate.

A 1,1-Bis(hydroxymethyl)cyclohexane B 1,1-Bis(bromomethyl)cyclohexane A->B PBr3 C N-Protected-5-azaspiro[2.5]octane B->C R-NH2 D 5-Azaspiro[2.5]octane C->D Deprotection

Synthetic approach to 5-Azaspiro[2.5]octane

Experimental Protocol: Synthesis of 5-Azaspiro[2.5]octane

  • Step 1: Synthesis of 1,1-Bis(bromomethyl)cyclohexane. To a solution of 1,1-bis(hydroxymethyl)cyclohexane in a suitable solvent (e.g., diethyl ether), slowly add phosphorus tribromide (PBr₃) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by distillation or chromatography.

  • Step 2: Synthesis of N-Benzyl-5-azaspiro[2.5]octane. Dissolve 1,1-bis(bromomethyl)cyclohexane and benzylamine in a polar aprotic solvent such as DMF. Add a non-nucleophilic base (e.g., potassium carbonate) and heat the reaction mixture. Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Step 3: Deprotection to yield 5-Azaspiro[2.5]octane. The benzyl protecting group can be removed by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere). After filtration and solvent removal, the final product, 5-azaspiro[2.5]octane, can be purified by distillation.

Synthesis of 6-Azaspiro[2.5]octane

The synthesis of 6-azaspiro[2.5]octane often starts from a cyclohexanone derivative, with the cyclopropane ring being formed in a later step. One common approach is the Kulinkovich reaction.

A N-Protected-4-piperidone B N-Protected-4-(1-hydroxycyclopropyl)piperidin-4-ol A->B Titanium(IV) isopropoxide, Ethylmagnesium bromide C N-Protected-4-methylenepiperidine B->C Dehydration D N-Protected-6-azaspiro[2.5]octane C->D Simmons-Smith Reaction E 6-Azaspiro[2.5]octane D->E Deprotection

Synthetic approach to 6-Azaspiro[2.5]octane

Experimental Protocol: Synthesis of 6-Azaspiro[2.5]octane

  • Step 1: Synthesis of N-Boc-4-(1-hydroxycyclopropyl)piperidin-4-ol. To a solution of N-Boc-4-piperidone in THF, add titanium(IV) isopropoxide followed by the dropwise addition of ethylmagnesium bromide at room temperature. Stir the reaction mixture overnight. Quench with aqueous acid and extract the product.

  • Step 2: Dehydration to N-Boc-4-methylenepiperidine. The diol from the previous step can be dehydrated using a variety of reagents, such as Martin's sulfurane or by acidic catalysis, to yield the corresponding exocyclic methylene compound.

  • Step 3: Simmons-Smith Cyclopropanation. To a solution of N-Boc-4-methylenepiperidine in dichloromethane, add diethylzinc followed by diiodomethane at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Step 4: Deprotection to 6-Azaspiro[2.5]octane. The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane). After neutralization and extraction, the final product can be purified by distillation.

Biological and Medicinal Chemistry Applications

The distinct structural and electronic properties of 5- and 6-azaspiro[2.5]octane translate into different applications in drug discovery.

6-Azaspiro[2.5]octane: A Privileged Scaffold

The 6-azaspiro[2.5]octane scaffold has gained significant attention in recent years. Its geometry allows for the presentation of substituents in well-defined vectors, making it an attractive replacement for more flexible or planar linkers in drug candidates. A notable example is in the development of small-molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity. The rigid 6-azaspiro[2.5]octane core has been shown to orient key pharmacophoric elements in a manner that enhances receptor binding and agonist activity.

5-Azaspiro[2.5]octane: Exploring New Chemical Space

While less explored in the literature, the 5-azaspiro[2.5]octane scaffold offers unique opportunities for drug design. The proximity of the nitrogen to the spirocyclic junction creates a distinct electronic environment that could be exploited for novel interactions with biological targets. Its potential as a bioisostere for other cyclic amines or as a core for libraries of new chemical entities warrants further investigation. The study of positional isomers in drug molecules has shown that such variations can significantly impact metabolic stability and pharmacological activity.[3][4] Therefore, the exploration of 5-azaspiro[2.5]octane derivatives could lead to the discovery of compounds with improved pharmacokinetic profiles compared to their 6-aza counterparts.

Analytical Characterization

Unequivocal characterization of these isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of 5- and 6-azaspiro[2.5]octane will exhibit distinct patterns.

  • ¹H NMR: The protons on the cyclopropane ring will appear in the upfield region (typically 0-1 ppm). The chemical shifts and coupling constants of the piperidine ring protons will be indicative of the nitrogen's position.

  • ¹³C NMR: The spiro carbon will have a characteristic chemical shift. The chemical shifts of the carbons adjacent to the nitrogen will be significantly different between the two isomers.

Publicly available spectral data for 6-azaspiro[2.5]octane can be found in various chemical databases.[5] For 5-azaspiro[2.5]octane, obtaining experimental NMR data upon synthesis is essential for structural confirmation.

Conclusion and Future Directions

The head-to-head comparison of 5-azaspiro[2.5]octane and 6-azaspiro[2.5]octane reveals two structurally related yet distinct building blocks for drug discovery. While the 6-aza isomer has seen more prominent use, particularly in the context of metabolic diseases, the 5-aza isomer represents a largely untapped area of chemical space with the potential for novel pharmacological activities and improved drug-like properties.

As our understanding of the intricate relationship between three-dimensional molecular shape and biological function deepens, the strategic use of rigid scaffolds like the azaspiro[2.5]octanes will continue to be a cornerstone of modern medicinal chemistry. Further comparative studies, including computational modeling of target interactions and experimental evaluation of their metabolic stability, are warranted to fully elucidate the potential of these fascinating isomers.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]

  • Liang, Z., Kim, E.-H., Kim, G.-Y., Choi, J.-H., Seo, H.-J., Liu, K.-H., & Cho, M. (2026). Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes. Pharmaceutics, 18(1), 114. [Link]

  • Chhabra, N., & Aseri, M. L. (2012). A review of drug isomerism and its significance. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 1), 16-20.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]

  • Krasavin, M. (2016). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 116(19), 12315–12352. [Link]

  • PubChem. (n.d.). 6-Azaspiro[2.5]octane. Retrieved from [Link]

  • Iarossi, M., & Macchia, A. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(7), 771–802. [Link]

  • RSC Publishing. (2012). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

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Comparative

Comparative Computational Docking Analysis of 5-Azaspiro[2.5]octane Ligands as M4 Muscarinic Receptor Antagonists

A Senior Application Scientist's Guide to In Silico Performance Evaluation In the landscape of modern drug discovery, particularly for neurological disorders such as schizophrenia and Parkinson's disease, the M4 muscarin...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Performance Evaluation

In the landscape of modern drug discovery, particularly for neurological disorders such as schizophrenia and Parkinson's disease, the M4 muscarinic acetylcholine receptor (mAChR4) has emerged as a critical therapeutic target.[1] The development of subtype-selective antagonists for this G protein-coupled receptor (GPCR) is a key objective, promising targeted efficacy with reduced side effects. Among the promising chemical scaffolds, the 5-Azaspiro[2.5]octane core has given rise to highly potent and selective M4 antagonists.[2]

This guide provides a comprehensive comparison of the computational docking performance of 5-Azaspiro[2.5]octane ligands against other established M4 antagonist scaffolds. As a self-validating system, this document will not only present comparative data but also detail the underlying experimental and computational workflows, enabling researchers to replicate, validate, and build upon these findings.

The Rise of Spirocyclic Scaffolds in M4 Receptor Antagonism

The unique three-dimensional architecture of spirocyclic compounds, such as the 5-Azaspiro[2.5]octane framework, offers a rigid and spatially defined presentation of pharmacophoric features. This structural rigidity can lead to enhanced binding affinity and selectivity for the target receptor. A prime example is VU6015241, a potent and selective M4 antagonist built upon this scaffold, which has demonstrated promising preclinical activity.[3][4] The development of such compounds underscores the potential of the 5-azaspiro[2.5]octane core in designing next-generation M4 antagonists.[2]

Alternative Scaffolds for M4 Antagonism: A Basis for Comparison

To objectively evaluate the performance of the 5-Azaspiro[2.5]octane scaffold, it is essential to compare it against established M4 antagonists with distinct chemical structures. For this guide, we will consider two classical non-selective muscarinic antagonists:

  • Tiotropium: A well-characterized antagonist with a complex polycyclic structure.[5]

  • Atropine: A tropane alkaloid that has long served as a prototypical muscarinic antagonist.[6]

By comparing the in silico behavior of a representative 5-Azaspiro[2.5]octane ligand with these alternatives, we can gain insights into the structural features that drive potent and selective M4 antagonism.

Comparative Docking Workflow: A Validated Protocol

The following section details a robust and reproducible computational docking workflow for the human M4 muscarinic receptor. This protocol is designed to be self-validating by incorporating best practices for receptor and ligand preparation, as well as standardized docking and scoring procedures.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis Phase PDB Receptor Preparation (PDB: 5DSG) GridGen Grid Generation PDB->GridGen Prepared Receptor LigandPrep Ligand Preparation (5-Azaspiro[2.5]octane, Tiotropium, Atropine) Docking Molecular Docking (Glide or AutoDock Vina) LigandPrep->Docking Prepared Ligands GridGen->Docking Receptor Grid Scoring Scoring & Ranking Docking->Scoring PoseAnalysis Binding Pose Analysis Scoring->PoseAnalysis Docked Poses & Scores InteractionAnalysis Ligand-Receptor Interaction Analysis PoseAnalysis->InteractionAnalysis Comparison Comparative Analysis InteractionAnalysis->Comparison

Caption: A generalized workflow for comparative computational docking studies.

Step-by-Step Methodology

1. Receptor Preparation:

  • Source: The crystal structure of the human M4 muscarinic acetylcholine receptor in complex with tiotropium (PDB ID: 5DSG) is the recommended starting point.[5]

  • Protocol (using Schrödinger Suite):

    • Load the PDB structure into Maestro.

    • Run the "Protein Preparation Wizard" to:

      • Assign bond orders.

      • Add hydrogens.

      • Create disulfide bonds.

      • Fill in missing side chains and loops using Prime.

      • Generate protonation states at physiological pH (7.4 ± 1.0) using Epik.

      • Optimize the hydrogen-bonding network.

      • Perform a restrained minimization of the protein structure.

  • Rationale: This rigorous preparation ensures a chemically correct and energetically favorable receptor model, which is crucial for accurate docking.

2. Ligand Preparation:

  • Structures: Obtain 3D structures of the 5-Azaspiro[2.5]octane ligand of interest (e.g., VU6015241), tiotropium, and atropine.

  • Protocol (using LigPrep in Schrödinger Suite):

    • Generate possible ionization states at the target pH.

    • Generate tautomers.

    • Generate stereoisomers if necessary.

    • Perform a conformational search to generate a low-energy conformer for each ligand.

  • Rationale: Proper ligand preparation accounts for the different chemical forms a molecule can adopt in a biological environment, increasing the chances of identifying the correct binding pose.

3. Grid Generation:

  • Protocol (using Glide in Schrödinger Suite):

    • Define the binding site by selecting the co-crystallized ligand (tiotropium in 5DSG) as the centroid of the grid box.

    • Ensure the grid box dimensions are sufficient to enclose the entire binding pocket and allow for the docking of ligands of various sizes.

  • Rationale: The grid defines the search space for the docking algorithm and pre-calculates the receptor's potential energy field, speeding up the docking process.

4. Molecular Docking and Scoring:

  • Software Options:

    • Glide: A widely used commercial software known for its accuracy and speed.[7][8] It offers different precision modes (HTVS, SP, XP) for varying levels of screening throughput and accuracy.

    • AutoDock Vina: A popular open-source docking program praised for its ease of use and performance.[9][10]

  • Glide Protocol (Standard Precision - SP):

    • Use the prepared ligands and the generated receptor grid.

    • Perform flexible ligand docking.

    • The GlideScore scoring function will be used to rank the poses.[7]

  • AutoDock Vina Protocol:

    • Convert the prepared receptor and ligand files to the PDBQT format, which includes partial charges and atom types.[9]

    • Define the search space (grid box) using the coordinates of the binding site.

    • Run Vina with an appropriate exhaustiveness parameter to control the thoroughness of the search.

    • The binding affinity will be estimated in kcal/mol.

  • Rationale: The choice of docking software depends on available resources and specific research questions. Both Glide and AutoDock Vina are well-validated for virtual screening and binding mode prediction.

Comparative Analysis of Docking Performance

While a direct, side-by-side published docking study is not available, we can construct a robust comparison based on experimental data and the expected binding interactions within the M4 receptor's orthosteric pocket.

Quantitative Performance Metrics

The following table summarizes the experimentally determined potencies of the selected ligands, providing a real-world benchmark for their M4 receptor antagonism.

LigandScaffold TypeExperimental Potency (IC50/Ki)
VU6015241 5-Azaspiro[2.5]octaneIC50 = 71 nM (human M4)[3]
Ki = 43.3 nM (human M4)[3]
Tiotropium PolycyclicHigh affinity, used as a reference antagonist
Atropine Tropane AlkaloidNon-selective muscarinic antagonist
Qualitative Binding Mode Comparison

Based on the known structure of the M4 receptor and general principles of muscarinic antagonist binding, we can anticipate the key interactions for each scaffold.

  • Shared Interactions: All three antagonists are expected to form a crucial ionic bond between their protonated amine group and the highly conserved aspartate residue (Asp105) in the third transmembrane helix (TM3) of the M4 receptor. This interaction is a hallmark of orthosteric muscarinic receptor ligands.

  • 5-Azaspiro[2.5]octane (e.g., VU6015241): The rigid spirocyclic core is expected to position its substituents to make optimal hydrophobic and aromatic interactions with residues in the binding pocket. The compact nature of this scaffold may allow for a more precise fit, potentially contributing to its high selectivity.

  • Tiotropium: Its larger, more complex structure allows for extensive interactions with the receptor. The two thiophene rings, for instance, can form pi-pi stacking interactions with aromatic residues like tyrosine and tryptophan in the binding pocket.

  • Atropine: The tropane scaffold orients the phenyl and hydroxyl groups to interact with specific residues. The ester moiety is also a key feature for binding.

The primary difference in their in silico performance would likely manifest in the docking scores and the specific network of hydrophobic and hydrogen bond interactions. A successful docking protocol should be able to recapitulate the critical Asp105 interaction and provide a rational explanation for the observed experimental potencies.

Conclusion and Future Directions

The 5-Azaspiro[2.5]octane scaffold represents a significant advancement in the design of selective M4 muscarinic receptor antagonists. While this guide outlines a robust computational workflow for comparing its performance against other scaffolds, further studies are needed to provide direct, quantitative comparisons of docking scores and binding free energies.

Researchers are encouraged to use the detailed protocol herein to conduct their own comparative docking studies. Such in silico experiments, when coupled with experimental validation, will be invaluable in refining the structure-activity relationships of this promising class of ligands and in the rational design of novel therapeutics for neurological disorders.

References

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  • Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. PMC - PubMed Central. Available at: [Link]

  • Molecular docking of muscarinic receptor ligands using the... ResearchGate. Available at: [Link]

  • From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. PMC - PubMed Central. Available at: [Link]

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  • Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. PMC - PubMed Central. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Azaspiro[2.5]octane

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling of specialized chemical reagents like 5-Azaspi...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling of specialized chemical reagents like 5-Azaspiro[2.5]octane demands a rigorous and informed approach, not just in its application but, critically, in its disposal. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of 5-Azaspiro[2.5]octane waste, grounded in established safety principles and regulatory compliance. The objective is to move beyond mere procedure and instill a deep understanding of the causality behind each recommended action.

Core Principle: Hazard-Informed Waste Management

The foundation of any disposal protocol is a thorough understanding of the substance's inherent risks. 5-Azaspiro[2.5]octane and its common salt forms are classified as hazardous materials.[1][2][3] Failure to respect these hazards can lead to personnel injury, environmental contamination, and regulatory non-compliance. The primary risks associated with this compound necessitate its treatment as regulated hazardous waste from the moment it is designated for disposal.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks. The following table summarizes the hazard classifications for 5-Azaspiro[2.5]octane hydrochloride, a common form of this compound.[1][2][4]

Hazard Class & CategoryH-StatementHazard DescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][2][3]GHS07 (Exclamation Mark)
Acute Toxicity, Inhalation (Category 4)H332Harmful if inhaled.[1][2]GHS07 (Exclamation Mark)
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[1][2][3]GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation (Category 2A)H319Causes serious eye irritation.[1][2][3]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation.[1][2][3]GHS07 (Exclamation Mark)

Causality: These classifications dictate that the compound cannot be disposed of via standard laboratory drains or general waste.[5][6][7] Its oral and inhalation toxicity, combined with its irritant properties, require that it be contained and managed in a way that prevents any possibility of human exposure or environmental release.

Procedural Guide: From Benchtop to Final Disposal

The following sections provide a step-by-step methodology for managing 5-Azaspiro[2.5]octane waste within a laboratory setting.

Step 1: Immediate Waste Segregation at the Point of Generation

Proper disposal begins the moment a material is deemed waste. The primary directive is to prevent the mixing of incompatible waste streams.

Protocol:

  • Identify: Designate a specific waste container solely for 5-Azaspiro[2.5]octane and closely related amine waste.

  • Segregate: Keep this container separate from other chemical waste categories. It is critical to avoid mixing with:

    • Acids and Strong Oxidizing Agents: Amines can react exothermically and violently with these substances.[5][8]

    • Halogenated Solvents: Mixing can create complex waste streams that are more difficult and expensive to dispose of.

    • Aqueous Waste Streams (Non-Hazardous): Never dispose of amines down the drain, as they can be harmful to aquatic ecosystems.[5][7]

Causality: Segregation is a cornerstone of laboratory safety and waste management. It prevents dangerous chemical reactions within the waste container and simplifies the disposal process, ensuring the waste can be correctly profiled by a licensed disposal facility.[5][9]

Step 2: Proper Containerization and Labeling

The integrity of the waste containment system is paramount.

Protocol:

  • Select a Compatible Container: Use a container made of material that will not react with or degrade from contact with amines. High-density polyethylene (HDPE) is a suitable choice. The original product container is often an excellent option.[9]

  • Ensure Good Condition: The container must be robust, leak-proof, and have a securely fitting screw cap.[9][10]

  • Label Correctly and Completely: From the moment the first drop of waste is added, the container must be labeled with the following information:

    • The words "HAZARDOUS WASTE ".[9][10]

    • The full chemical name: "5-Azaspiro[2.5]octane ".

    • An accurate estimation of the concentration and quantity.

    • The date of accumulation.

Causality: Federal and local regulations mandate clear and accurate labeling of hazardous waste.[9] This practice ensures that anyone handling the container is immediately aware of its contents and the associated risks, preventing accidental exposures and improper handling during storage and transit.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Designated storage areas within the lab prevent the clutter of hazardous waste in active work areas and ensure regulatory compliance.

Protocol:

  • Designate an SAA: Establish a specific location in the laboratory for the temporary storage of hazardous waste containers. This area should be at or near the point of generation.

  • Secure Storage: Keep the waste container tightly capped at all times, except when adding waste.[2][9][10]

  • Monitor Volume: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[10]

  • Adhere to Limits: Be aware of SAA volume limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste) and time limits for full containers.[9]

Causality: The SAA concept is a regulatory framework designed to allow for the safe accumulation of waste in a controlled manner without requiring a full-scale storage permit. Proper management of the SAA is essential for maintaining a safe and compliant laboratory environment.

Workflow for Spills and Final Disposal

The following diagram illustrates the decision-making process for managing both spills and routine waste pickup.

G Disposal Workflow for 5-Azaspiro[2.5]octane cluster_0 Disposal Workflow for 5-Azaspiro[2.5]octane start Event: Waste Generated or Spill Occurs is_spill Is this a spill? start->is_spill spill_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) is_spill->spill_ppe Yes waste_segregate 1. Segregate Waste Stream (Amines only) is_spill->waste_segregate No (Routine Waste) spill_contain 2. Contain & Absorb (Use inert material like sand or vermiculite) spill_ppe->spill_contain spill_collect 3. Collect Waste (Sweep solid or scoop absorbed liquid) spill_contain->spill_collect spill_package 4. Package as Hazardous Waste (Follow containerization steps) spill_collect->spill_package spill_decon 5. Decontaminate Area (Wipe with appropriate solvent/detergent) spill_package->spill_decon waste_saa 3. Store in Satellite Accumulation Area (SAA) spill_package->waste_saa waste_container 2. Use Labeled, Compatible Container waste_segregate->waste_container waste_container->waste_saa waste_request 4. Request Pickup (Contact Institutional EHS Office) waste_saa->waste_request waste_disposal 5. Transfer to Licensed Professional (Final Disposal via Incineration) waste_request->waste_disposal

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